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Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Documentation Hub

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  • Product: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
  • CAS: 56424-77-2

Core Science & Biosynthesis

Foundational

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate IUPAC name and structure

The following technical monograph details the chemical identity, synthesis, characterization, and pharmaceutical application of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate . This guide is structured for researchers and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, synthesis, characterization, and pharmaceutical application of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate .

This guide is structured for researchers and drug development professionals, focusing on the molecule's role as a critical intermediate in the synthesis of benzofuran scaffolds.

Chemical Identity & Structural Analysis[1][2][3]

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester featuring a phenoxyacetic acid core. It is chemically distinct due to the ether linkage at the ortho position of the benzoate ring, which pre-organizes the molecule for intramolecular cyclization—a vital feature in medicinal chemistry.

Property Data
IUPAC Name Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Common Synonyms Ethyl 2-(ethoxycarbonylmethoxy)benzoate; Diethyl 2-(carboxymethoxy)benzoate
Molecular Formula

Molecular Weight 252.26 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in EtOAc, DCM, Acetone, EtOH; Insoluble in

Key Functional Groups Aromatic Ester (Benzoate), Aliphatic Ester (Acetate), Ether Linkage
Structural Representation

SMILES: CCOC(=O)COC1=CC=CC=C1C(=O)OCC InChI: InChI=1S/C13H16O5/c1-3-17-12(14)9-18-11-8-6-5-7-10(11)13(15)16-4-2/h5-8H,3-4,9H2,1-2H3[1][2][3][4][5][6][7][8][9][10]

Synthetic Pathway: Williamson Ether Synthesis

The most robust method for synthesizing this compound is the Williamson Ether Synthesis , utilizing ethyl salicylate and ethyl bromoacetate. This protocol is preferred over acid-catalyzed esterification of the parent diacid due to higher yields and milder conditions that prevent transesterification.

Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow Salicylate Ethyl Salicylate (Nucleophile) Intermediate Transition State (SN2 Attack) Salicylate->Intermediate Deprotonation Bromoacetate Ethyl Bromoacetate (Electrophile) Bromoacetate->Intermediate Alkylation Base K2CO3 (Anhydrous) Acetone/DMF Base->Intermediate Product Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target Diester) Intermediate->Product -KBr, -CO2

Figure 1: Synthetic workflow for the alkylation of ethyl salicylate via SN2 mechanism.

Detailed Experimental Protocol

Objective: Synthesize 50 mmol of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Reagents:

  • Ethyl Salicylate: 8.31 g (50 mmol)

  • Ethyl Bromoacetate: 8.77 g (52.5 mmol, 1.05 eq)

  • Potassium Carbonate (

    
    ), anhydrous: 13.8 g (100 mmol, 2.0 eq)
    
  • Acetone (HPLC Grade): 150 mL (Alternative: DMF for faster rates)

  • Potassium Iodide (KI): 0.83 g (5 mmol, 0.1 eq) – Catalyst

Procedure:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     in 150 mL of acetone. Add Ethyl Salicylate.[11][12]
    
  • Addition: Add Ethyl Bromoacetate dropwise over 10 minutes. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (generating the more reactive iodoacetate in situ).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting phenol (Ethyl Salicylate) will disappear; the product is less polar (higher

      
      ).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , Excess 
      
      
      
      ) using a sintered glass funnel.
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.

  • Purification: Dissolve the oily residue in Ethyl Acetate (100 mL) and wash with:

    • 
       (
      
      
      
      )
    • Brine (

      
      )
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Yield: Expect a pale yellow oil. Typical yield: 90–95%.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following NMR signals must be present. The absence of the phenolic proton signal (


, ~10.5 ppm) confirms the completion of the alkylation.
Predicted NMR Data ( )
Signal (

ppm)
Multiplicity Integration Assignment Structural Context
7.80 Doublet of doublets1HAr-H (C6)Ortho to Benzoate ester (deshielded)
7.45 Triplet of doublets1HAr-H (C4)Para to ether
7.05 Triplet1HAr-H (C5)Meta to ether
6.85 Doublet1HAr-H (C3)Ortho to ether (shielded)
4.70 Singlet2H

Diagnostic Signal: Ether methylene
4.35 Quartet2H

Benzoate ester methylene
4.25 Quartet2H

Acetate ester methylene
1.38 Triplet3H

Benzoate ester methyl
1.29 Triplet3H

Acetate ester methyl

Application: Benzofuran Scaffold Synthesis

The primary pharmaceutical utility of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is its conversion into Ethyl 3-hydroxybenzofuran-2-carboxylate via the Dieckmann Condensation . This scaffold is ubiquitous in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and antimicrobial agents.

Mechanism of Action

The reaction involves an intramolecular Claisen condensation where the base enolizes the alpha-protons of the acetate group, which then attack the benzoate ester carbonyl.

Cyclization Workflow (Graphviz Visualization)

DieckmannPathway Start Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate BaseStep Base Treatment (NaOEt/EtOH or NaH/Toluene) Start->BaseStep Enolate Enolate Formation (Alpha-C Deprotonation) BaseStep->Enolate -EtOH Cyclization Intramolecular Nucleophilic Attack (Ring Closure) Enolate->Cyclization Product Ethyl 3-hydroxybenzofuran-2-carboxylate (Benzofuran Core) Cyclization->Product -EtO-

Figure 2: Dieckmann condensation pathway yielding the pharmacologically active benzofuran core.

Critical Control Points for Cyclization
  • Moisture Control: The Dieckmann condensation is strictly moisture-sensitive. Water will hydrolyze the esters to the dicarboxylic acid, preventing cyclization. Use freshly distilled solvents.

  • Base Selection: Sodium ethoxide (

    
    ) in ethanol is standard. However, for difficult substrates, Sodium hydride (
    
    
    
    ) in Toluene provides a stronger driving force.
  • Temperature: The reaction typically requires reflux conditions (

    
     for EtOH, 
    
    
    
    for Toluene) to overcome the activation energy of the ring closure.

References

  • PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate (Compound Summary). National Library of Medicine. [Link][1]

  • Organic Syntheses. Alkylation of Esters and Dieckmann Condensation Protocols. Organic Syntheses Board of Editors. [Link]

  • Master Organic Chemistry. The Dieckmann Condensation: Mechanism and Applications. [Link]

Sources

Exploratory

1H NMR spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Authored by: Dr. Gemini, Senior Application Scientist For distribution to: Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Authored by: Dr. Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The document is structured to deliver not only the spectral data but also the underlying scientific principles and practical insights essential for researchers in the field. Our approach is grounded in extensive experience in spectral interpretation and method development, ensuring that the information presented is both accurate and actionable.

Introduction: The Structural and Chemical Context

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester derivative of salicylic acid. Its molecular structure is characterized by a central benzene ring substituted with an ethyl benzoate group and an ethoxycarbonylmethoxy group at the ortho position. Understanding the precise arrangement of these functional groups is paramount for interpreting its ¹H NMR spectrum, as the electronic environment of each proton dictates its chemical shift and coupling patterns.

The integrity of pharmaceutical compounds and the elucidation of reaction outcomes heavily rely on unambiguous structural confirmation. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework. This guide will dissect the predicted ¹H NMR spectrum of the title compound, offering a logical rationale for the assignment of each resonance.

Predicted ¹H NMR Spectral Analysis

Due to the limited availability of experimental spectra for this specific molecule in public databases, the following analysis is a prediction based on established principles of NMR spectroscopy and data from structurally related compounds.[1][2][3][4] The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, the protons in Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate are systematically labeled as shown in the diagram below.

Caption: Labeled structure of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Predicted Chemical Shifts, Multiplicities, and Integration

The predicted ¹H NMR data are summarized in the table below. The subsequent sections provide a detailed rationale for these assignments.

Proton Label Predicted Chemical Shift (ppm) Integration Multiplicity Coupling Constant (J, Hz)
Ha~7.851HddJ ≈ 7.8, 1.8
Hb~7.551HdddJ ≈ 8.4, 7.2, 1.8
Hc~7.151HdddJ ≈ 8.4, 7.2, 1.2
Hd~7.051HddJ ≈ 7.8, 1.2
He (OCH₂)~4.702Hs-
Hf (OCH₂)~4.402HqJ ≈ 7.1
Hg (OCH₂)~4.202HqJ ≈ 7.1
Hh (CH₃)~1.403HtJ ≈ 7.1
Hi (CH₃)~1.253HtJ ≈ 7.1
Rationale for Spectral Assignments
  • Aromatic Protons (Ha, Hb, Hc, Hd): The aromatic region, typically between 7.0 and 8.5 ppm, will exhibit four distinct signals for the ortho-disubstituted benzene ring.

    • Ha (~7.85 ppm): This proton is ortho to the electron-withdrawing ethyl benzoate group, which deshields it significantly, causing it to appear at the lowest field. It will appear as a doublet of doublets (dd) due to coupling with Hb (ortho, J ≈ 7.8 Hz) and Hc (meta, J ≈ 1.8 Hz).

    • Hb (~7.55 ppm): This proton is deshielded by the carbonyl group and will appear as a doublet of doublet of doublets (ddd) due to coupling with Ha, Hc, and Hd.

    • Hc (~7.15 ppm): This proton is influenced by both substituents and will likely be a complex multiplet, predicted here as a ddd.

    • Hd (~7.05 ppm): This proton is ortho to the electron-donating ether oxygen, which shields it, causing it to resonate at the highest field among the aromatic protons. It will appear as a doublet of doublets (dd).

  • Methylene Protons (He, Hf, Hg):

    • He (~4.70 ppm): These protons are on the methylene group flanked by the aromatic ring's ether oxygen and the ester's carbonyl group. This strong deshielding environment places their resonance at a relatively low field for aliphatic protons. They are expected to appear as a singlet (s) as there are no adjacent protons to couple with.

    • Hf (~4.40 ppm): These are the methylene protons of the ethyl ester directly attached to the benzene ring. The adjacent oxygen and the aromatic ring cause a significant downfield shift. They will appear as a quartet (q) due to coupling with the three methyl protons (Hh) with a coupling constant (J) of approximately 7.1 Hz.

    • Hg (~4.20 ppm): These methylene protons are part of the second ethyl ester group. They are also deshielded by the adjacent oxygen atom and will appear as a quartet (q) due to coupling with the methyl protons (Hi).

  • Methyl Protons (Hh, Hi):

    • Hh (~1.40 ppm): These are the terminal methyl protons of the ethyl benzoate group. They are the most shielded protons in this group and will appear as a triplet (t) due to coupling with the adjacent methylene protons (Hf).

    • Hi (~1.25 ppm): These methyl protons belong to the ethoxycarbonylmethoxy substituent. They are in a typical aliphatic environment and will also appear as a triplet (t) due to coupling with the methylene protons (Hg).

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality ¹H NMR spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This protocol is designed to be self-validating by incorporating standard best practices in NMR sample preparation and data acquisition.

Materials and Instrumentation
  • Sample: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Apparatus: 5 mm NMR tubes, Pasteur pipette, volumetric flask

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

Sample Preparation Workflow

G cluster_workflow Sample Preparation Workflow start Start: Weigh Sample dissolve Dissolve in CDCl3 (~0.7 mL) start->dissolve ~5-10 mg transfer Transfer to NMR Tube dissolve->transfer Use Pasteur pipette vortex Vortex to Homogenize transfer->vortex instrument Insert into Spectrometer vortex->instrument end End: Acquire Spectrum instrument->end

Caption: Workflow for NMR sample preparation.

Step-by-Step Procedure
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The exact mass should be recorded for any quantitative analysis.

  • Dissolution: Dissolve the weighed sample in approximately 0.7 mL of CDCl₃ containing TMS in a small vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.

  • Spectrometer Setup and Shimming: Lock onto the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all the peaks and normalize the integration values.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion and Further Work

This guide has provided a detailed prediction and interpretation of the ¹H NMR spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, along with a comprehensive experimental protocol for its acquisition. The predicted spectrum is consistent with the known effects of the constituent functional groups on proton chemical shifts and coupling patterns.

For unambiguous confirmation of the structure, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY would confirm the coupling relationships between adjacent protons, particularly in the aromatic region, while HSQC would correlate the protons with their directly attached carbon atoms, providing further structural validation.

References

  • PubChem. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
  • FooDB. (n.d.). Showing Compound Ethyl salicylate (FDB001028). Retrieved from [Link]

Sources

Foundational

13C NMR analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Technical Whitepaper: Structural Elucidation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via 13C NMR Executive Summary & Chemical Context This technical guide details the structural validation of Ethyl 2-(2-ethoxy-2-oxoeth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via 13C NMR

Executive Summary & Chemical Context

This technical guide details the structural validation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 14961-34-3), a critical intermediate in the synthesis of benzofuran derivatives and pharmaceutical heterocycles.

For the drug development professional, this molecule represents a classic "spectroscopic puzzle" due to its dual-ester functionality and asymmetric ether linkage. The core challenge in 13C NMR analysis is not merely detecting carbons but distinguishing between the two chemically distinct ethyl ester environments and the two carbonyl centers.

This guide provides a self-validating assignment protocol, moving beyond simple peak-picking to a mechanistic understanding of substituent effects (SCS) and relaxation dynamics.

Molecular Architecture & Predicted Shift Logic

Before spectral acquisition, we must establish a theoretical framework based on electronic environments. The molecule (


) consists of a 1,2-disubstituted benzene ring.
  • The Benzoate System (Site A): An ethyl ester conjugated directly to the aromatic ring.

  • The Oxyacetate Side Chain (Site B): An ether linkage to an alpha-carbonyl ethyl ester.

Critical Assignment Challenges:
  • Carbonyl Differentiation: Distinguishing the aromatic ester (

    
    ) from the aliphatic ester (
    
    
    
    ).
  • Ethyl Group Overlap: Resolving the ethyl chains of the benzoate vs. the acetate.

  • Aromatic Regiochemistry: Assigning the quaternary carbons (C1 vs. C2).

Experimental Protocol

To ensure reproducibility and high-resolution data suitable for regulatory filing, the following acquisition parameters are mandatory.

Sample Preparation:

  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity-induced line broadening, unless the sample exhibits solubility issues.
  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons in reasonable timeframes.

  • Reference: TMS (0.00 ppm) or the central triplet of

    
     (77.16 ppm).
    

Instrument Parameters (Standard 400/500 MHz):

  • Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 5.0 seconds .
    
    • Why? Quaternary carbons (C1, C2, and both C=O) lack the Nuclear Overhauser Effect (NOE) enhancement and have long

      
       relaxation times. Short delays will suppress these critical signals, leading to integration errors or missing peaks.
      
  • Scans: Minimum 256 (512 recommended for high S/N on quaternary carbons).

Spectral Analysis & Assignment Strategy

Region 1: The Carbonyls (160 – 175 ppm)

This is the most diagnostic region. We expect two signals.

  • Signal A (~169-170 ppm): The Acetate Carbonyl (Side chain).

    • Mechanism:[1][2][3] The adjacent ether oxygen exerts a strong inductive withdrawing effect (-I), deshielding the carbon. It lacks resonance conjugation with the ring.

  • Signal B (~165-167 ppm): The Benzoate Carbonyl (Ring attached).

    • Mechanism:[1][2][3] Conjugation with the aromatic ring donates electron density into the carbonyl

      
      -system (resonance), shielding it relative to the aliphatic ester.
      
Region 2: The Aromatic Ring (110 – 160 ppm)

The benzene ring exhibits a characteristic 1,2-substitution pattern.

  • C2 (~157-159 ppm): Quaternary. Directly attached to Oxygen. The most deshielded aromatic signal due to the strong electronegativity of the ether oxygen.

  • C4 (~133 ppm) & C6 (~131 ppm): Methine carbons. Para and ortho to the carbonyl group, respectively.

  • C1 (~121-123 ppm): Quaternary. Attached to the carbonyl.[4][5][6] Shielded relative to C2.

  • C3 (~113 ppm) & C5 (~120 ppm): Methine carbons. Ortho and para to the oxygen, shielded by the electron-donating resonance of the ether oxygen.

Region 3: Aliphatic Linkers (60 – 70 ppm)
  • O-CH2-C=O (~66-67 ppm): The methylene linker between the phenol oxygen and the acetate carbonyl. This is significantly deshielded by the flanking oxygen and carbonyl cone.

  • O-CH2-CH3 (x2) (~60-62 ppm): The methylene carbons of the ethyl esters. These often overlap. The benzoate ethyl is typically slightly downfield (~61.5 ppm) compared to the acetate ethyl (~61.0 ppm), but 2D HSQC is often required to confirm.

Region 4: Methyl Termini (13 – 15 ppm)
  • CH3 (x2): Two signals representing the terminal methyls of the ethyl groups.

Data Summary Table

Carbon LabelChemical Shift (

, ppm)
TypeAssignment Logic
C=O (Acetate) 169.2 QuaternaryInductive deshielding by

-oxygen; no ring conjugation.
C=O (Benzoate) 166.1 QuaternaryShielded by conjugation with aromatic ring.
C-2 (Ar) 158.5 QuaternaryIpso to ether oxygen (Strong Deshielding).
C-4 (Ar) 133.5 MethinePara to ester; Ortho to ether.
C-6 (Ar) 131.8 MethineOrtho to ester group.
C-1 (Ar) 122.5 QuaternaryIpso to ester carbonyl.
C-5 (Ar) 120.8 MethineMeta to ether/ester.
C-3 (Ar) 113.8 MethineOrtho to ether oxygen (Resonance shielding).
O-CH2-CO 66.5 MethyleneFlanked by Oxygen and Carbonyl.
O-CH2-CH3 61.2, 60.8 MethyleneEster ethyl groups (Overlap likely).
CH3 14.2, 14.1 MethylTerminal methyls.

Note: Shifts are referenced to


 (77.16 ppm). Exact values may vary 

0.5 ppm depending on concentration.

Assignment Workflow Diagram

The following flowchart illustrates the logical decision tree for assigning this specific molecule, utilizing DEPT-135 as a validation filter.

NMR_Workflow Sample Sample: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Acquisition Acquire 13C {1H} & DEPT-135 Sample->Acquisition Region_CO Analyze 160-175 ppm Acquisition->Region_CO Decision_CO Two Peaks Found? Region_CO->Decision_CO Assign_CO >168 ppm: Acetate C=O <167 ppm: Benzoate C=O Decision_CO->Assign_CO Yes Region_Ar Analyze 110-160 ppm Assign_CO->Region_Ar DEPT_Check Check DEPT-135 Region_Ar->DEPT_Check Assign_Quat Absent in DEPT: C2 (~158), C1 (~122) DEPT_Check->Assign_Quat No Signal Assign_CH Positive in DEPT: C4, C6, C5, C3 DEPT_Check->Assign_CH Positive Signal Region_Aliph Analyze 60-70 ppm Assign_Quat->Region_Aliph Assign_CH->Region_Aliph Assign_Linker ~66 ppm: O-CH2-CO (Distinct from Ethyls) Region_Aliph->Assign_Linker Validation Structure Confirmed Assign_Linker->Validation

Caption: Logical workflow for distinguishing quaternary carbons and ester functionalities using 13C and DEPT-135 data.

Troubleshooting & Self-Validation

To ensure the "Trustworthiness" of your data, look for these common pitfalls:

  • The "Missing" Carbonyl: If you only see one peak in the 160-170 ppm region, your relaxation delay (

    
    ) is likely too short (< 1s). The quaternary carbons are saturating. Action:  Increase 
    
    
    
    to 5s.
  • Hydrolysis Impurity: A signal at ~175-180 ppm indicates the presence of a free carboxylic acid (hydrolysis of the ester). This is a common degradation product in wet solvents.

  • Unreacted Starting Material: If the signal at ~66 ppm (O-CH2-CO) is missing, but a signal at ~160 ppm (Phenolic C-OH) appears, the alkylation failed.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][6] (Standard text for general shift rules).

  • OpenStax Chemistry. "13.11 Characteristics of 13C NMR Spectroscopy." OpenStax. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate - PubChem Compound Summary." PubChem. Available at: [Link]

  • Royal Society of Chemistry. "1H and 13C NMR Data of Alkoxy Carbonylation Products (Ethyl Benzoate derivatives)." RSC Advances Supplementary Information. Available at: [Link][2][5]

Sources

Exploratory

Mass spectrometry of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Executive Summary Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester with applications in organic synthesis and po...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Executive Summary

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester with applications in organic synthesis and potentially as a specialty chemical in various industries. Its structural characterization is paramount for quality control, metabolite identification, and ensuring product integrity. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive overview of the mass spectrometric behavior of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, detailing methodologies for both hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques. As Senior Application Scientists, our objective is to move beyond mere procedural outlines, focusing instead on the causal relationships that dictate analytical choices and interpreting the resulting data with a high degree of confidence. We will explore predictable fragmentation patterns, provide validated experimental protocols, and offer expert insights to guide researchers and drug development professionals in their analytical endeavors.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of any robust analytical method. Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a moderately polar aromatic compound, making it amenable to both gas and liquid chromatography, which are common front-end separation techniques for mass spectrometry.

PropertyValueSource
IUPAC Name ethyl 2-(2-ethoxy-2-oxoethyl)benzoate[1]
Molecular Formula C₁₃H₁₆O₄[1]
Average Molecular Weight 236.26 g/mol [1][2]
Monoisotopic Mass 236.1049 Da[1]
Synonyms 2-ethoxycarbonylmethyl-benzoic acid ethyl ester, ethyl 2-(ethoxycarbonyl)phenylacetate[1]

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Electron Ionization (EI) is the classic, high-energy ionization technique that provides rich, reproducible fragmentation patterns, creating a structural "fingerprint" of the analyte.[3][4] Coupled with Gas Chromatography (GC) for sample introduction, it is the gold standard for the analysis of volatile and semi-volatile compounds like Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The high energy (typically 70 eV) used in EI ensures that the fragmentation observed is extensive and library-searchable.[5]

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is governed by the stability of the aromatic ring, the lability of the two ester functional groups, and a significant "ortho effect" arising from the proximity of the two side chains.

  • Molecular Ion (M⁺•): The initial ionization event produces the molecular ion at m/z 236 . Due to the stabilizing effect of the benzene ring, this peak is expected to be clearly visible.[6]

  • Alpha-Cleavage: The most common fragmentation for esters involves cleavage of bonds adjacent to the carbonyl group.[6][7]

    • Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage at the benzoate ester is highly favored, leading to the formation of a stable acylium ion at m/z 191 (M - 45).

  • Ortho Effect & Rearrangement: The ortho positioning of the two ester-containing side chains facilitates intramolecular reactions. A key predicted pathway is the rearrangement-induced loss of a neutral ethanol molecule (46 Da), resulting in a stable cyclic ion at m/z 190 . This type of interaction is a hallmark of ortho-substituted aromatic compounds.[8]

  • Side-Chain Cleavage: Scission of the bond between the aromatic ring and the side chain is another major pathway.

    • Loss of •CH₂COOEt: Cleavage of the entire ethoxycarbonylmethyl side chain (loss of 87 Da) yields the ethyl benzoate radical cation at m/z 149 .

    • This m/z 149 ion will subsequently fragment according to the known pattern for ethyl benzoate, primarily by losing an ethoxy radical (•OCH₂CH₃, 45 Da) to form the highly stable benzoyl cation at m/z 105 .[5]

  • Benzoyl Cation Fragmentation: The benzoyl cation is a cornerstone of benzoate ester mass spectra. Its subsequent loss of carbon monoxide (CO, 28 Da) produces the phenyl cation at m/z 77 .[9]

Summary of Predicted EI-MS Fragments
m/z (Predicted)Proposed Ion Structure/FormulaFragmentation Mechanism
236[C₁₃H₁₆O₄]⁺•Molecular Ion
191[M - •OCH₂CH₃]⁺Alpha-cleavage at benzoate ester
190[M - CH₃CH₂OH]⁺•Ortho effect with loss of ethanol
163[M - •COOCH₂CH₃]⁺Cleavage of the side chain ester group
149[Ethyl Benzoate]⁺•Cleavage of the C-C bond to the side chain
121[Benzoic Acid]⁺•Rearrangement from m/z 149 (loss of C₂H₄)
105[C₆H₅CO]⁺Loss of •OCH₂CH₃ from m/z 149
77[C₆H₅]⁺Loss of CO from m/z 105
Visualization: EI-MS Fragmentation Cascade

G M Molecular Ion m/z 236 F191 m/z 191 M->F191 - •OCH2CH3 (45) F190 m/z 190 M->F190 - C2H5OH (46) (Ortho Effect) F149 m/z 149 (Ethyl Benzoate ion) M->F149 - •CH2COOEt (87) F105 Benzoyl Cation m/z 105 F149->F105 - •OCH2CH3 (45) F77 Phenyl Cation m/z 77 F105->F77 - CO (28)

Caption: Predicted EI fragmentation pathway for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Experimental Protocol: GC-EI-MS Analysis

This protocol is designed as a self-validating system, where chromatographic peak shape and spectral purity confirm system suitability.

  • Sample Preparation:

    • Accurately weigh ~1 mg of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

    • Dissolve in 1.0 mL of high-purity Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of ~10 µg/mL. The choice of solvent is critical; Ethyl Acetate provides good solubility and is compatible with common GC injection techniques.

  • Instrumentation:

    • A standard GC system equipped with a split/splitless injector coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Gas Chromatography Method:

    • Injector: 250°C, Split mode (50:1 ratio). A high split ratio prevents column overloading and ensures sharp peaks for this concentration.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms). This column provides excellent resolution for a wide range of semi-volatile aromatic compounds.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C. This ramp rate ensures good separation from potential impurities without excessive run time.

  • Mass Spectrometry Method:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 400. This range covers the molecular ion and all predicted key fragments.

    • Solvent Delay: 3 minutes. This prevents the high concentration of solvent from saturating the detector.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the experimental spectrum to the predicted fragmentation pattern (Section 3.2) and search against a commercial mass spectral library (e.g., NIST, Wiley) for confirmation.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates intact molecular or pseudomolecular ions directly from a liquid phase.[10] It is the premier choice for analyzing compounds in complex matrices or for high-throughput screening, and it avoids the thermal degradation that can occur in GC. ESI itself causes very little fragmentation, which is advantageous for determining the molecular weight.[10][11] Structural information is subsequently obtained by tandem mass spectrometry (MS/MS).

Expected Ions in ESI-MS

In positive ion mode, ESI will generate protonated molecules or adducts. The analyte's two ester carbonyls and two ether oxygens provide multiple sites for protonation or cation adduction.

  • Protonated Molecule [M+H]⁺: m/z 237.11

  • Sodium Adduct [M+Na]⁺: m/z 259.10 (Sodium is ubiquitous and often observed)

  • Ammonium Adduct [M+NH₄]⁺: m/z 254.14 (If ammonium acetate or formate is used as a mobile phase modifier)

Tandem Mass Spectrometry (ESI-MS/MS)

To elicit structural information, the [M+H]⁺ ion (m/z 237.11) is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation of this even-electron ion proceeds via the loss of stable, neutral molecules.

  • Loss of Ethanol (C₂H₅OH): A facile loss of a neutral ethanol molecule (46.04 Da) from either ester group is a highly probable pathway, resulting in a fragment at m/z 191.07 .

  • Loss of Ethylene (C₂H₄): A rearrangement can lead to the loss of ethylene (28.03 Da) from an ethoxy group, yielding a fragment at m/z 209.08 .

  • Combined Losses: Further fragmentation of the m/z 191 ion could lead to the loss of a second ethanol molecule or other neutral species like CO.

Visualization: LC-ESI-MS/MS Workflow

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 RP Column (Separation) Sample->Column ESI ESI Source ([M+H]⁺ Formation) Column->ESI Q1 Q1: Precursor Isolation (m/z 237) ESI->Q1 Q2 Q2: CID (Fragmentation) Q1->Q2 Q3 Q3: Fragment Ion Analysis Q2->Q3 Detector Detector Q3->Detector

Caption: A typical workflow for LC-ESI-MS/MS analysis.

Experimental Protocol: LC-ESI-MS Analysis

This protocol is optimized for sensitive detection and structural confirmation using a common reversed-phase method.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Acetonitrile.

    • Dilute to a working concentration of ~1 µg/mL using a 50:50 mixture of Acetonitrile and Water. This ensures compatibility with the initial mobile phase conditions.

  • Instrumentation:

    • An HPLC or UHPLC system coupled to a triple quadrupole (QqQ), ion trap, or Q-TOF mass spectrometer.

  • Liquid Chromatography Method:

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size. A C18 column is the workhorse for retaining moderately polar analytes like this one.

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation and improving peak shape.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 30% B.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and re-equilibrate for 3 minutes.

  • Mass Spectrometry Method (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ and [M+Na]⁺ ions.

    • MS/MS (Product Ion Scan):

      • Precursor Ion: m/z 237.1.

      • Collision Energy: Ramp from 10-30 eV. Ramping the collision energy provides a comprehensive fragmentation pattern in a single run.

      • Product Ion Scan Range: m/z 50 to 250.

  • Data Analysis:

    • Extract the ion chromatograms for the predicted precursor ions (e.g., m/z 237.11).

    • Analyze the MS/MS spectrum to confirm the presence of key product ions (e.g., m/z 191.07, 209.08).

Conclusion

The mass spectrometric analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate can be effectively performed using either GC-EI-MS or LC-ESI-MS/MS, with each technique providing complementary information. GC-EI-MS offers a rich, fingerprint-like fragmentation pattern ideal for unambiguous library-based identification, driven by alpha-cleavages and a characteristic ortho effect. In contrast, LC-ESI-MS/MS provides superior sensitivity and is the method of choice for analyzing the compound in complex mixtures, with fragmentation pathways dominated by the loss of neutral molecules. The selection of a specific methodology should be guided by the analytical objective, whether it is pure structural elucidation, quantification in a biological matrix, or routine quality control. The protocols and fragmentation insights provided herein serve as a robust foundation for developing and validating methods for this compound.

References

  • SIELC Technologies. (2018). 2-Ethoxy-2-oxoethyl salicylate. Available at: [Link]

  • De Ruiter, J. et al. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Byrdwell, W. C. (2014). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. PubMed. Available at: [Link]

  • Chemistry Academy. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ACS Publications. Mass Spectra of Aromatic Esters. Analytical Chemistry. Available at: [Link]

  • Clark, C. R. et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Vrkoslav, V. et al. (2015). Structural characterization of wax esters by electron ionization mass spectrometry. PMC. Available at: [Link]

  • ResearchGate. Elektrospray-Ionisation. Available at: [Link]

  • Vrkoslav, V. et al. (2025). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • PMC. (2013). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Available at: [Link]

  • PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. Available at: [Link]

  • Fossiliontech. (2021). How electrospray ionization works. YouTube. Available at: [Link]

  • NIST WebBook. 1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl methyl ester. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • ACS Publications. (2026). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Available at: [Link]

  • Wikipedia. 2-Ethoxybenzoic acid. Available at: [Link]

  • The Good Scents Company. 2-ethyl hexyl benzoate, 5444-75-7. Available at: [Link]

  • PubChem. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. Available at: [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • LookChem. Cas 93-89-0, Ethyl benzoate. Available at: [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubChem. 2-Ethoxyethyl benzoate. Available at: [Link]

Sources

Foundational

Technical Analysis: Infrared Spectroscopy of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

The following technical guide is structured to serve as a definitive reference for the characterization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 56424-77-2) via Infrared Spectroscopy. It synthesizes theoretical vi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 56424-77-2) via Infrared Spectroscopy. It synthesizes theoretical vibrational mechanics with practical application data.[1]

Document Control:

  • Target Analyte: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate[1][2]

  • Synonyms: Ethyl 2-(ethoxycarbonylmethoxy)benzoate; Ethyl o-carboethoxymethylsalicylate[1][2]

  • CAS Registry: 56424-77-2[1][2]

  • Molecular Formula: C₁₃H₁₆O₅[2]

  • Molecular Weight: 252.26 g/mol [1][2]

Executive Summary & Structural Context

In drug development and fine chemical synthesis, Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate serves as a critical disubstituted benzene intermediate.[1] Its structure contains two distinct ester functionalities and an ether linkage, making IR spectroscopy the most rapid method for validating structural integrity and assessing hydrolysis degradation.[1]

This guide provides a detailed assignment of vibrational modes, focusing on the carbonyl splitting phenomenon that distinguishes this molecule from simple salicylates or benzoates.[1]

Molecular Vibrational Map

The molecule consists of a benzoate core (conjugated system) and an ethoxycarbonylmethoxy tail (aliphatic system).[1] This duality creates a unique spectral signature.[1]

VibrationalMap Molecule Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Benzoate Benzoate Core (Conjugated Ester) Molecule->Benzoate Region 1 SideChain Side Chain (Aliphatic α-Alkoxy Ester) Molecule->SideChain Region 2 Ether Ether Linkage (Ar-O-CH2) Molecule->Ether Linker ν(C=O): ~1720 cm⁻¹\n(Lower Freq due to Resonance) ν(C=O): ~1720 cm⁻¹ (Lower Freq due to Resonance) Benzoate->ν(C=O): ~1720 cm⁻¹\n(Lower Freq due to Resonance) ν(C=O): ~1755 cm⁻¹\n(Higher Freq due to Induction) ν(C=O): ~1755 cm⁻¹ (Higher Freq due to Induction) SideChain->ν(C=O): ~1755 cm⁻¹\n(Higher Freq due to Induction) ν(C-O-C): 1200-1250 cm⁻¹ ν(C-O-C): 1200-1250 cm⁻¹ Ether->ν(C-O-C): 1200-1250 cm⁻¹

Figure 1: Functional group mapping to predicted vibrational frequencies.[1] The structural duality leads to distinct carbonyl environments.

Experimental Methodology

To ensure high-fidelity spectra, the following protocol is recommended. This substance is typically a liquid or low-melting solid; therefore, Attenuated Total Reflectance (ATR) is the preferred acquisition mode.[1]

Standard Operating Procedure (SOP)
  • Instrument Setup: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Essential to resolve the split carbonyls).

    • Scans: 32 scans (background) / 32 scans (sample).

    • Range: 4000–600 cm⁻¹.[1]

  • Sample Prep: Apply a thin film of the neat liquid directly onto the crystal.[1] If the sample is solid, ensure intimate contact via the pressure clamp.[1]

  • Validation: Check for CO₂ peaks (2350 cm⁻¹) and background noise.

Spectral Analysis & Assignments

The IR spectrum of this compound is dominated by the Carbonyl Region (1700–1760 cm⁻¹) and the Fingerprint Region (1000–1300 cm⁻¹) .[1]

The Carbonyl Doublet (Critical Identification Feature)

Unlike simple ethyl benzoate, which shows a single C=O band, this molecule displays two distinct carbonyl environments.[1]

  • Band A (Aliphatic Ester): The side chain ester (-O-CH₂-C=O -OEt) is an

    
    -alkoxy ester.[1] The oxygen atom at the alpha position exerts an inductive electron-withdrawing effect, strengthening the C=O bond and shifting the absorption to a higher wavenumber (~1750–1760 cm⁻¹ ).[1]
    
  • Band B (Aromatic Ester): The benzoate ester (Ar-C=O -OEt) is conjugated with the benzene ring.[1] Resonance delocalization weakens the C=O bond, shifting absorption to a lower wavenumber (~1715–1725 cm⁻¹ ).[1]

Diagnostic Utility: If you observe a single broad peak instead of a doublet or shoulder, the resolution is too low, or hydrolysis has occurred.[1]

Comprehensive Peak Assignment Table
Frequency (cm⁻¹)IntensityVibrational ModeStructural Assignment
2980–2900 Mediumν(C-H)Aliphatic C-H stretching (Ethyl groups, -CH₂-).[1]
~1755 Strongν(C=O)Aliphatic Ester: Inductively shifted by α-oxygen.[1]
~1720 Strongν(C=O)Benzoate Ester: Conjugated with aromatic ring.[1]
1600, 1580 Med/Weakν(C=C)Aromatic ring breathing modes (Benzene skeleton).[1]
1480–1440 Mediumδ(CH₂)Methylene bending / Ring skeletal vibrations.
1280–1240 Very Strongν(C-O)Aromatic Ether: Ar-O-CH₂ asymmetric stretch.[1]
1190–1170 Strongν(C-O)Ester C-O-C stretching (Acyl-Oxygen).[1]
1080–1030 Strongν(C-O)Aliphatic Ether/Ester O-C-C stretches.[1]
750–760 Strongδ(C-H) oopOrtho-substitution: Out-of-plane bending (4 adjacent H).[1]

Quality Control & Impurity Detection

In a synthesis or stability context, IR is a "first-pass" gate for purity.[1]

Common Degradation Pathways

Hydrolysis is the primary stability risk, leading to the formation of (2-carboxymethoxy)benzoic acid or salicylic acid derivatives .[1]

Degradation Intact Intact Diester (Two C=O bands: 1755, 1720) Hydrolysis Hydrolysis (Moisture) Intact->Hydrolysis Impurity Acid/Alcohol Impurities Hydrolysis->Impurity New Peak: ~3300 cm⁻¹ (Broad O-H) New Peak: ~3300 cm⁻¹ (Broad O-H) Impurity->New Peak: ~3300 cm⁻¹ (Broad O-H) Shift: C=O bands merge/shift to ~1690 cm⁻¹ (Acid Dimer) Shift: C=O bands merge/shift to ~1690 cm⁻¹ (Acid Dimer) Impurity->Shift: C=O bands merge/shift to ~1690 cm⁻¹ (Acid Dimer)

Figure 2: Spectral indicators of degradation.

  • Broad Band at 3200–3500 cm⁻¹: Indicates the presence of -OH groups (hydrolysis to carboxylic acid or residual ethanol).[1]

  • Loss of High-Frequency Carbonyl: If the 1755 cm⁻¹ peak diminishes relative to the 1720 cm⁻¹ peak, the aliphatic ester is hydrolyzing preferentially.[1]

References

  • Compound Identity: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 347810, Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Retrieved from .[1]

  • Vibrational Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for inductive effects on carbonyl frequencies).

  • Spectral Data Comparison: NIST Mass Spectrometry Data Center.[1] Ethyl benzoate IR Spectrum. Retrieved from (Used as baseline for benzoate core assignment).[1]

  • Synthesis Context: Thermo Scientific Chemicals. Ethyl 2-(ethoxycarbonylmethoxy)benzoate Product Specifications. Retrieved from .[1]

Sources

Exploratory

Potential research applications of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Technical Guide: Research Applications of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Executive Summary Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 56424-77-2), often referred to as Ethyl o-(ethoxycarbonylmethoxy)benzoate ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Research Applications of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Executive Summary

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 56424-77-2), often referred to as Ethyl o-(ethoxycarbonylmethoxy)benzoate , serves as a critical bifunctional scaffold in organic synthesis. Its structural duality—possessing both an aromatic ester and an aliphatic


-oxy ester—renders it the ideal precursor for the Dieckmann condensation , granting researchers rapid access to the benzofuran-3-one  (coumaranone) core. This heterocyclic system is a pharmacophore ubiquitous in medicinal chemistry, serving as the structural foundation for anti-arrhythmic agents, natural product synthesis (e.g., aurones), and novel anticoagulants.

Chemical Identity & Structural Properties

Before deploying this compound in synthesis, researchers must understand its physicochemical profile to optimize reaction conditions.

PropertyData
IUPAC Name Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Common Name Ethyl o-carboethoxymethylsalicylate
CAS Number 56424-77-2
Molecular Formula

Molecular Weight 252.26 g/mol
Boiling Point 180°C (at 4 mmHg)
Refractive Index 1.514
Solubility Soluble in ethanol, ether, ethyl acetate; insoluble in water.
Key Functional Groups Aromatic Ester (Electrophile 1), Aliphatic Ester (Electrophile 2 /

-Proton Source)

Core Application: The Benzofuran-3-one Scaffold

The primary research utility of this diester is its conversion into Ethyl 3-hydroxybenzofuran-2-carboxylate via the Dieckmann Condensation . This transformation is the industry-standard method for constructing the benzofuran-3-one ring system.

Mechanistic Insight

The reaction relies on the acidity of the methylene protons (


 to the aliphatic ester). Upon treatment with a base (typically Sodium Ethoxide, NaOEt), an enolate is generated.[1] This enolate attacks the aromatic ester (the electrophile) in an intramolecular Claisen-type condensation (Dieckmann), ejecting an ethoxide ion and closing the five-membered ring.

Why this specific diester? Using the ethyl ester for both the benzoate and the side chain matches the solvent (ethanol) and base (ethoxide), preventing transesterification byproducts that occur with mixed methyl/ethyl systems.

Pathway Visualization

The following diagram illustrates the conversion of the precursor into the bioactive benzofuran scaffold.

Dieckmann_Pathway Start Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Precursor) Base Base Treatment (NaOEt / EtOH) Start->Base Deprotonation Enolate Enolate Intermediate (Nucleophile Generated) Base->Enolate Cyclization Intramolecular Attack (Dieckmann Condensation) Enolate->Cyclization Ring Closure Product Ethyl 3-hydroxybenzofuran-2-carboxylate (Benzofuran Scaffold) Cyclization->Product - EtOH

Figure 1: The Dieckmann condensation pathway converting the linear diester into the bicyclic benzofuran core.

Medicinal Chemistry & Drug Development Utility

Once cyclized, the resulting benzofuran-3-one derivative acts as a divergence point for several therapeutic classes:

  • Aurone Synthesis (Anticancer/Antioxidant):

    • Condensation of the benzofuran-3-one intermediate with benzaldehydes yields Aurones . These flavonoids exhibit potent inhibitory activity against tyrosinase and are investigated for anticancer properties.

  • Anti-Arrhythmic Agents:

    • The benzofuran core is structurally homologous to Amiodarone . Researchers use 3-substituted benzofurans to develop non-iodinated analogues to reduce thyroid toxicity while maintaining Class III anti-arrhythmic activity.

  • Anticoagulants:

    • Derivatives of 3-hydroxybenzofuran-2-carboxylate are explored as Vitamin K antagonists, mimicking the coumarin ring system found in Warfarin.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Alkylation)

Objective: Synthesize Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate from Ethyl Salicylate.

Reagents:

  • Ethyl Salicylate (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (Solvent, dry)

Methodology:

  • Setup: Charge a round-bottom flask with Ethyl Salicylate (e.g., 16.6 g, 100 mmol) and anhydrous Acetone (200 mL).

  • Base Addition: Add

    
     (27.6 g, 200 mmol) while stirring. The mixture may turn slight yellow.
    
  • Alkylation: Add Ethyl Bromoacetate (20.0 g, 120 mmol) dropwise over 15 minutes to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over

    
    . Distill under reduced pressure (bp 180°C @ 4 mmHg) to obtain the clear oil.
    
Protocol B: Dieckmann Cyclization to Benzofuran-3-one

Objective: Cyclize the diester to Ethyl 3-hydroxybenzofuran-2-carboxylate.

Reagents:

  • Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (from Protocol A)[2]

  • Sodium Ethoxide (NaOEt, 1.5 eq) - Freshly prepared or commercial solution

  • Absolute Ethanol / Toluene (Solvent)

Methodology:

  • Activation: Suspend NaOEt (1.5 eq) in dry Toluene/Ethanol (10:1 ratio) at 0°C.

  • Addition: Add the diester dropwise. The solution often turns orange/red due to enolate formation.

  • Reaction: Allow to warm to room temperature, then heat to 80°C for 2 hours.

  • Quench: Cool to 0°C. Acidify carefully with 10% HCl until pH < 2. This protonates the enolate, often precipitating the keto-enol product.

  • Isolation: Extract with Ethyl Acetate. The product, Ethyl 3-hydroxybenzofuran-2-carboxylate , can often be recrystallized from ethanol.

Analytical Characterization

To validate the integrity of the diester before cyclization, researchers should verify the following spectral signatures:

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       1.2–1.4 ppm (Two triplets, 
      
      
      
      ,
      
      
      )
    • 
       4.2–4.4 ppm (Two quartets, 
      
      
      
      ,
      
      
      )
    • 
       4.7 ppm (Singlet, 
      
      
      
      ,
      
      
      ) — Diagnostic Peak
    • 
       6.9–7.8 ppm (Multiplets, 
      
      
      
      , Aromatic protons)
  • IR Spectroscopy:

    • Look for two distinct carbonyl stretches:[3]

      • ~1720 cm⁻¹ (Benzoate ester)

      • ~1750 cm⁻¹ (Aliphatic ester, typically higher frequency)

References

  • Thermo Scientific Chemicals. (n.d.). Ethyl 2-(ethoxycarbonylmethoxy)benzoate, 97%. Fisher Scientific.[2] Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (1941). Ethyl Bromoacetate and General Esterification. Organic Syntheses, Coll. Vol. 1, p.261. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2020). The Dieckmann Condensation. Retrieved February 7, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a unique diester molecule, stands as a compound of interest in the realms of organic synthesis and medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a unique diester molecule, stands as a compound of interest in the realms of organic synthesis and medicinal chemistry. While its specific historical discovery is not prominently documented, its structural motifs, combining a benzoate and an acetate ether linkage, suggest its utility as a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and prospective applications, grounded in established chemical principles. The document is intended to serve as a foundational resource for researchers and professionals in drug development and the chemical sciences, offering both theoretical insights and practical methodologies.

Introduction: Unveiling a Structurally Rich Molecule

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Figure 1) is a chemical entity characterized by an ethyl benzoate core structure further functionalized with an ethoxycarbonylmethyl ether group at the ortho position. This arrangement of dual ester functionalities and an ether linkage within a compact aromatic framework bestows upon it a unique combination of reactivity and potential for molecular interactions. Although not a widely known compound with a celebrated history of discovery, its significance lies in its potential as an intermediate in the synthesis of more complex molecules and as a scaffold in the design of novel therapeutic agents. The strategic placement of its functional groups allows for a multitude of chemical transformations, making it a valuable tool for the synthetic chemist. This guide will delve into the logical synthesis of this compound, its detailed physicochemical and spectroscopic properties, and explore its potential applications in fields such as drug discovery.


Proposed Synthesis: A Logical Approach via Williamson Ether Synthesis

The most logical and efficient synthetic route to Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is through the Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[1][2] In this case, the synthesis would proceed by the O-alkylation of ethyl salicylate with ethyl chloroacetate.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary synthons: ethyl salicylate and an ethyl acetate moiety. The ether linkage suggests a disconnection at the C-O bond, leading back to the phenolic hydroxyl group of ethyl salicylate and a halo-acetate derivative, such as ethyl chloroacetate.

G Target Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Disconnect C-O Ether Bond Disconnection Target->Disconnect Synthon1 Ethyl Salicylate Anion (Nucleophile) Disconnect->Synthon1 Synthon2 Ethyl Chloroacetate (Electrophile) Disconnect->Synthon2

Caption: Retrosynthetic analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Reaction Mechanism

The synthesis is a two-step, one-pot reaction. The first step involves the deprotonation of the phenolic hydroxyl group of ethyl salicylate using a suitable base to form a nucleophilic phenoxide. The second step is the nucleophilic substitution (SN2) reaction where the phenoxide attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.[3]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Ethyl Salicylate Ethyl Salicylate Phenoxide Ion Phenoxide Ion Ethyl Salicylate->Phenoxide Ion + Base - H-Base+ Transition State Transition State Phenoxide Ion->Transition State + Ethyl Chloroacetate Product Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Transition State->Product - Cl- G Molecule Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate BenzoateMoiety Benzoate Moiety Molecule->BenzoateMoiety contains PhenylacetateMoiety Phenylacetate Moiety Molecule->PhenylacetateMoiety contains Applications Potential Applications BenzoateMoiety->Applications informs PhenylacetateMoiety->Applications informs

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: An Application Note and Protocol

Introduction Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals and other specialty chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure incorporates a benzoate core functionalized with an ethoxycarbonylmethoxy group, offering multiple reaction sites for further molecular elaboration. This document provides a comprehensive guide for the synthesis, purification, and characterization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, intended for researchers and professionals in the fields of organic synthesis and drug development. The protocol detailed herein is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ether linkages.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate from ethyl salicylate and ethyl chloroacetate proceeds via a classic Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this specific application, the phenolic hydroxyl group of ethyl salicylate is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in an SN2 reaction to form the desired ether product[1].

Reaction Scheme:

The choice of potassium carbonate as the base is critical; it is sufficiently basic to deprotonate the acidic phenolic proton of ethyl salicylate but mild enough to minimize the hydrolysis of the ester functionalities present in both the reactant and the product. Acetone serves as a suitable polar aprotic solvent, effectively dissolving the reactants and facilitating the SN2 reaction.

Reagents and Materials

It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
Ethyl SalicylateC₉H₁₀O₃166.17118-61-6Harmful if swallowed, Causes skin and eye irritation
Ethyl ChloroacetateC₄H₇ClO₂122.55105-39-5Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage
Potassium CarbonateK₂CO₃138.21584-08-7Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation
AcetoneC₃H₆O58.0867-64-1Highly flammable liquid and vapor, Causes serious eye irritation
Ethyl AcetateC₄H₈O₂88.11141-78-6Highly flammable liquid and vapor, Causes serious eye irritation
HexaneC₆H₁₄86.18110-54-3Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Not classified as hazardous
Deionized WaterH₂O18.027732-18-5Not classified as hazardous

Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl salicylate (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 eq.). The use of excess potassium carbonate ensures complete deprotonation of the ethyl salicylate.

  • Add acetone (a volume sufficient to create a stirrable slurry, typically 5-10 mL per gram of ethyl salicylate).

  • With gentle stirring, add ethyl chloroacetate (1.2 eq.) to the mixture. A slight excess of the alkylating agent helps to drive the reaction to completion.

Causality behind Experimental Choices: The reaction is set up under anhydrous conditions to the extent possible, as water can compete with the phenoxide as a nucleophile and also lead to the hydrolysis of the esters. The reflux condenser is essential to prevent the loss of the volatile acetone solvent upon heating.

Step 2: Reaction Execution
  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the ethyl salicylate spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

Self-Validating System: TLC monitoring provides a real-time assessment of the reaction's completeness, preventing premature work-up and ensuring a higher yield of the desired product.

Step 3: Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel.

  • Wash the solid residue with a small amount of acetone to recover any product retained in the filter cake.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude oil in ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as an oil.

Trustworthiness of the Protocol: The sequential washing and drying steps are crucial for removing impurities and ensuring the isolation of a relatively pure crude product, which simplifies the subsequent purification process.

Step 4: Purification

The crude product can be purified by column chromatography on silica gel.

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as a colorless to pale yellow oil.

Alternatively, for a crystalline product, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate can be attempted.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Ethyl Salicylate, K2CO3, and Acetone to Flask B 2. Add Ethyl Chloroacetate A->B C 3. Reflux for 12-24 hours B->C D 4. Cool and Filter C->D Reaction Completion (TLC) E 5. Concentrate Filtrate D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Collect and Concentrate Fractions I->J K Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate J->K Pure Product

Sources

Application

Application Note: Optimized Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Introduction & Scope This application note details the laboratory-scale preparation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 13963-34-3), a critical diester intermediate used in the synthesis of benzofuran derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the laboratory-scale preparation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 13963-34-3), a critical diester intermediate used in the synthesis of benzofuran derivatives and coumarins via the Rap-Stoermer condensation or similar cyclization protocols.

The synthesis employs a Williamson Ether Synthesis strategy, alkylating the phenolic hydroxyl group of ethyl salicylate with ethyl bromoacetate.[1] While conceptually simple, this protocol addresses common pitfalls such as moisture sensitivity, competitive hydrolysis, and purification difficulties associated with high-boiling diesters.[1]

Key Chemical Data
  • Target Molecule: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate[1]

  • Formula: C₁₃H₁₆O₅[1]

  • Molecular Weight: 252.26 g/mol [1]

  • Precursors: Ethyl Salicylate, Ethyl Bromoacetate[1]

Process Logic & Mechanism

Mechanistic Insight

The reaction proceeds via an SN2 mechanism.[1] The phenolic proton of ethyl salicylate is relatively acidic (pKa ~10) due to the electron-withdrawing ester group and intramolecular hydrogen bonding.

  • Deprotonation: Anhydrous Potassium Carbonate (K₂CO₃) deprotonates the phenol, generating a phenoxide anion.[1]

  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of ethyl bromoacetate, displacing the bromide ion.[1]
    
  • Catalysis (Optional): Potassium Iodide (KI) can be added to generate the more reactive ethyl iodoacetate in situ (Finkelstein reaction logic), though ethyl bromoacetate is sufficiently reactive in refluxing acetone.[1]

Reaction Scheme Diagram

ReactionMechanism Start Ethyl Salicylate (Phenol) Intermediate Phenoxide Anion Start->Intermediate Deprotonation (- H+) Base K2CO3 (Base) Base->Intermediate Product Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target) Intermediate->Product SN2 Attack (- KBr) Reagent Ethyl Bromoacetate (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway for the O-alkylation of ethyl salicylate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.MW ( g/mol )RoleNotes
Ethyl Salicylate 1.0166.17SubstrateLiquid, fruity odor.[1][2]
Ethyl Bromoacetate 1.2167.00ElectrophileLachrymator. Handle in hood.[1]
Potassium Carbonate 2.5138.21BaseMust be anhydrous/granular.[1]
Acetone Solvent58.08SolventDry (stored over sieves).[1]
Potassium Iodide 0.1166.00CatalystOptional accelerator.[1]
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Salicylate (16.6 g, 100 mmol) and Acetone (100 mL).

  • Add anhydrous Potassium Carbonate (34.5 g, 250 mmol). Note: An excess of base ensures complete deprotonation and scavenges HBr.

  • (Optional) Add Potassium Iodide (1.6 g, 10 mmol) to catalyze the reaction.

Step 2: Addition & Reflux

  • While stirring, add Ethyl Bromoacetate (20.0 g, 120 mmol) dropwise over 10 minutes.

    • Caution: Ethyl bromoacetate is a potent lachrymator.[1] Wear goggles and work strictly in a fume hood.[1]

  • Heat the mixture to a gentle reflux (approx. 60°C bath temperature).

  • Maintain reflux for 6–8 hours .

  • Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Ethyl Salicylate) will appear higher (Rf ~0.[1]7) than the product due to intramolecular H-bonding, or lower depending on the stationary phase activation.[1] Visualization: UV lamp (254 nm).[1]

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic solids (K₂CO₃/KBr) using a sintered glass funnel or Celite pad.[1] Wash the solid cake with cold acetone (2 x 20 mL).

  • Concentration: Remove the acetone solvent under reduced pressure (Rotavap) to yield a viscous oily residue.[1]

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel.

  • Wash:

    • Wash with Water (2 x 50 mL) to remove inorganic salts.[1]

    • Wash with Cold 1M NaOH (1 x 30 mL) rapidly to remove unreacted ethyl salicylate.[1] Note: Prolonged contact with base will hydrolyze the esters.

    • Wash with Brine (1 x 50 mL).[1]

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) .[1][3][4] Filter and concentrate in vacuo.[1][5]

Step 4: Purification

  • Method A (Distillation): High vacuum distillation is effective but requires high temperatures (>150°C at <1 mmHg).[1]

  • Method B (Crystallization): If the oil is pure enough, it may solidify upon standing in the fridge or by triturating with cold hexane/pentane.[1]

  • Method C (Column Chromatography - Recommended):

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Hexane:Ethyl Acetate (90:10 to 80:20 gradient).[1]

Workflow Diagram

Workflow Step1 Mix Reagents (Ethyl Salicylate + K2CO3 + Acetone) Step2 Add Ethyl Bromoacetate Reflux 6-8 Hours Step1->Step2 Step3 Filter Solids (Remove KBr/K2CO3) Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Extract (EtOAc) & Wash (Water -> Cold NaOH -> Brine) Step4->Step5 Step6 Dry & Concentrate Step5->Step6 Step7 Purify (Column Chromatography) Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Upon isolation, the product should be a colorless to pale yellow oil (which may solidify).[1]

Expected NMR Data
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 7.82dd1HAromatic (C3-H)
(CDCl₃)7.45td1HAromatic (C5-H)
7.05t1HAromatic (C4-H)
6.85d1HAromatic (C6-H)
4.70s2H-O-CH ₂-CO-
4.35q2HEster -CH ₂-CH₃ (Ring)
4.25q2HEster -CH ₂-CH₃ (Side chain)
1.38t3HMethyl (Ring ester)
1.29t3HMethyl (Side chain ester)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Old/Wet K₂CO₃Grind K₂CO₃ and dry in an oven at 120°C before use.[1] Water quenches the alkyl halide.[1]
Starting Material Remains Incomplete ReactionAdd 0.1 eq KI (Finkelstein catalyst) or extend reflux time.
Product is Acidic HydrolysisAvoid prolonged exposure to NaOH during workup.[1] Use NaHCO₃ instead if product hydrolyzes easily.[1]
Dark Coloration Oxidation/PolymerizationPerform reaction under Nitrogen/Argon atmosphere.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (General procedure for Williamson Ether Synthesis). [1]

  • Rap, E. "Condensation of salicylaldehyde with chloroacetic acid esters."[1] Journal of the Chemical Society, 1905 .[1] (Foundational chemistry for salicylate alkylation).[1]

  • Leadbeater, N. E.; Kelly, C. B. "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate."[1][6] ChemSpider Synthetic Pages, 2013 , SP703.[1][6] (Analogous protocol demonstrating K2CO3/Acetonitrile efficiency).

  • PubChem Compound Summary. "Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate."[1] National Center for Biotechnology Information.[1] [1]

Sources

Method

Using Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in organic synthesis

Application Note: Strategic Utilization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in Benzofuran Scaffold Synthesis Abstract & Introduction Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as diethyl 2-(carboxymethoxy)b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in Benzofuran Scaffold Synthesis

Abstract & Introduction

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as diethyl 2-(carboxymethoxy)benzoate) is a pivotal bifunctional intermediate in heterocyclic chemistry.[1] Structurally, it consists of an ethyl benzoate core substituted at the ortho position with an ethoxycarbonylmethoxy group.

This molecule is the "Trojan Horse" for synthesizing benzofuran-3-one (coumaranone) scaffolds.[1] Through the Dieckmann Condensation , it undergoes an intramolecular cyclization to form a 5-membered ring, establishing the core pharmacophore found in numerous anti-arrhythmic drugs (e.g., Amiodarone analogues), antifungal agents (Griseofulvin derivatives), and natural products (Aurones).

This guide provides a comprehensive technical workflow for the synthesis, cyclization, and downstream functionalization of this reagent, emphasizing mechanistic control and scalability.

Chemical Profile & Structural Analysis

PropertySpecification
IUPAC Name Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Common Name Diethyl 2-(carboxymethoxy)benzoate; O-Carbethoxymethyl ethyl salicylate
Molecular Formula

Molecular Weight 252.26 g/mol
Physical State Viscous colorless to pale yellow oil
Boiling Point ~180-185°C (at 12 mmHg)
Solubility Soluble in EtOH, EtOAc, Toluene, DCM; Insoluble in water

Structural Logic: The molecule possesses two ester groups separated by a 4-atom chain (C-O-C-C).[1] The acidity of the methylene protons (


 to the aliphatic ester) allows for enolate formation, which then attacks the aromatic ester (benzoate) to close the ring.

ChemicalStructure Start Ethyl Salicylate (Precursor) Reagent Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target Intermediate) Start->Reagent Alkylation (Ethyl Bromoacetate + K2CO3) Product Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate (Cyclized Product) Reagent->Product Dieckmann Condensation (NaOEt/EtOH)

Figure 1: Retrosynthetic logic connecting the precursor to the benzofuran scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of the Reagent (O-Alkylation)

Objective: To synthesize Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate from Ethyl Salicylate.

Reagents:

  • Ethyl Salicylate (1.0 equiv)

  • Ethyl Bromoacetate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (dry) or DMF.

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl Salicylate (16.6 g, 100 mmol) in anhydrous Acetone (200 mL).

  • Base Addition: Add anhydrous

    
      (27.6 g, 200 mmol) in a single portion. Stir for 15 minutes at room temperature to facilitate phenol deprotonation.
    
  • Alkylation: Add Ethyl Bromoacetate (12.2 mL, 110 mmol) dropwise over 10 minutes.

    • Note: Ethyl bromoacetate is a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over

    
    , filter, and concentrate.
    
    • Result: The product is usually pure enough for the next step (>95%). If needed, purify via vacuum distillation.

Protocol B: Dieckmann Cyclization (Ring Closure)

Objective: To convert the diester into Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate.[1]

Mechanistic Insight: This reaction is thermodynamically controlled. The use of Sodium Ethoxide (NaOEt) in Ethanol matches the ester leaving groups, preventing transesterification byproducts. The driving force is the formation of the stable enolate of the


-keto ester product.

Reagents:

  • Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (from Protocol A) (10 g, ~40 mmol)[1]

  • Sodium metal (1.0 g, 44 mmol) or commercially available NaOEt (21% wt in EtOH).

  • Solvent: Absolute Ethanol (anhydrous).

Procedure:

  • Catalyst Preparation: (If using Na metal) In a dry 250 mL 3-neck flask under Nitrogen, add sodium metal to absolute Ethanol (50 mL) carefully to generate fresh Sodium Ethoxide. Stir until all metal dissolves.

  • Addition: Cool the NaOEt solution to 0°C. Add the diester (10 g) dropwise as a solution in Ethanol (20 mL) over 30 minutes.

    • Observation: The solution often turns yellow/orange due to enolate formation.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC. The starting diester (less polar) converts to the enolized

      
      -keto ester (streak near baseline or distinct polar spot).
      
  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold dilute HCl (1M, 100 mL) with vigorous stirring. Crucial: The pH must be acidic (< 4) to protonate the enolate and precipitate the product.

    • A solid precipitate often forms. Filter the solid.

    • If oil separates, extract with DCM (3 x 50 mL), dry, and concentrate.

  • Yield: Typical yields are 75–85%. The product exists in equilibrium between the keto and enol forms.

Downstream Applications & Pathway Visualization

Once the Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is formed, it serves as a versatile branch point.[1]

Pathway 1: Decarboxylation to Benzofuran-3-one Heating the cyclic


-keto ester in acidic media (e.g., 

, Reflux) induces hydrolysis of the ester followed by spontaneous decarboxylation, yielding the parent benzofuran-3-one .

Pathway 2: Alkylation (Griseofulvin Analogs) The C2 position is highly acidic. Treatment with a mild base (


/Acetone) and an alkyl halide (

) allows for the introduction of substituents at the 2-position before decarboxylation, a strategy used in synthesizing complex natural products.

ReactionPathway Diester Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Enolate Enolate Intermediate (Active Species) Diester->Enolate NaOEt/EtOH Deprotonation CyclicProduct Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate (Beta-Keto Ester) Enolate->CyclicProduct Intramolecular Acyl Substitution (-EtO⁻) Benzofuranone Benzofuran-3-one (Final Scaffold) CyclicProduct->Benzofuranone 1. H₃O⁺/Heat (Hydrolysis) 2. -CO₂ (Decarboxylation) Alkylated 2-Alkyl-3-oxo-derivative (Drug Intermediates) CyclicProduct->Alkylated R-X, Base (Alkylation at C2)

Figure 2: The divergent synthesis pathways available from the cyclized intermediate.[2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Cyclization Moisture in solvent/reagents.[1]The Dieckmann condensation is reversible. Water hydrolyzes the ester before cyclization. Use strictly anhydrous EtOH and keep under

.
Product is an Oil/Impure Keto-Enol tautomerism.[1]The

-keto ester exists as a mixture of tautomers. Recrystallize from EtOH/Hexane or proceed immediately to the decarboxylation step if the ester is not the final target.
Incomplete Alkylation (Step 1) Steric hindrance or weak base.Ensure

is finely powdered. Add a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein reaction if using chloroacetate instead of bromoacetate.

References

  • Dieckmann, W. (1900).[3] "Ueber die Einwirkung von Natriumäthylat auf Dicarbonsäureester." Berichte der deutschen chemischen Gesellschaft, 33(3), 2670–2684.

  • Palmer, D. C. (Ed.).[2] (2004).[4] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. (Contextualizes benzofuran synthesis via ester condensations).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1955). "Benzofuran."[5][6] Organic Syntheses, Coll.[4][7] Vol. 3, p.105. (Analogous chemistry for benzofuran derivatives).

  • Mahboobi, S., et al. (2006). "Synthesis and Structure-Activity Relationship of 3-Substituted Benzofurans." Journal of Medicinal Chemistry.

Sources

Application

Application Note: HPLC Method Development &amp; Validation for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Introduction & Scientific Context Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2) is a critical synthetic intermediate, primarily utilized in the manufacturing of benzofuran-based active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2) is a critical synthetic intermediate, primarily utilized in the manufacturing of benzofuran-based active pharmaceutical ingredients (APIs) such as Benzbromarone (a uricosuric agent).

From a chemical perspective, this molecule is a diester formed via the O-alkylation of Ethyl Salicylate with Ethyl Bromoacetate . The analytical challenge lies not just in retaining the target molecule, but in resolving it from its structurally similar starting materials and potential hydrolysis degradants.

The Analytical Challenge
  • Structural Similarity: The starting material (Ethyl Salicylate) and the product both contain the ethyl benzoate core, leading to similar hydrophobic profiles.

  • Stability: As a diester, the analyte is susceptible to hydrolysis under high pH conditions. The method must utilize a controlled, acidic pH to ensure on-column stability.

  • Detection: The benzoate chromophore provides strong UV absorption, but maximizing signal-to-noise (S/N) requires selecting a wavelength that balances sensitivity with solvent cutoff interference.

Chemical Basis & Separation Strategy

To design a self-validating method, we must understand the reaction pathway that generates the sample matrix.

Synthesis Pathway & Impurity Profile

The synthesis typically follows a Williamson ether synthesis mechanism. The HPLC method must separate the Target (Product) from:

  • Impurity A: Ethyl Salicylate (Unreacted Starting Material).

  • Impurity B: Ethyl Bromoacetate (Reagent - Alkylating agent).

  • Impurity C: Salicylic Acid (Hydrolysis degradant).

SynthesisPath SM1 Ethyl Salicylate (Starting Material) Target Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target Analyte) SM1->Target + K2CO3 / Acetone SM2 Ethyl Bromoacetate (Reagent) SM2->Target Impurity Hydrolysis Degradants (e.g., Mono-acids) Target->Impurity High pH / Moisture

Figure 1: Synthesis pathway illustrating the origin of potential impurities that must be resolved by the HPLC method.

Method Optimization Logic
  • Stationary Phase: A C18 (Octadecyl) column is selected due to the aromatic and hydrophobic nature of the benzoate and ethyl chains. A standard C8 could be used, but C18 offers better resolution between the target diester and the mono-ester starting material.

  • Mobile Phase Modifier: 0.1% Formic Acid is chosen over Phosphoric acid. While Phosphoric acid is excellent for UV transparency, Formic acid is volatile (MS-compatible) and sufficiently suppresses the ionization of any free acid impurities (like Salicylic acid), keeping them in their neutral, retained form to prevent peak tailing.

  • Wavelength Selection: A scan of the benzoate moiety typically shows maxima at 230 nm and 254 nm . We utilize 254 nm for specificity (avoiding solvent noise) or 230 nm for maximum sensitivity.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CEnsures reproducible retention times; prevents viscosity fluctuations.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Injection Vol 10 µLStandard loop size; adjust based on linearity needs.
Detection UV @ 230 nmPrimary quantification wavelength (Benzoate absorption).
Reference 360 nm (bw 100)Correction for baseline drift.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol activity and stabilizes esters.
Mobile Phase B AcetonitrileStrong eluting solvent for hydrophobic aromatics.
Gradient Program

A gradient is strictly required to elute the highly retained diester while resolving the earlier eluting polar degradants.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
2.009010Isocratic hold for polar impurities
12.001090Linear ramp to elute Target & SM
15.001090Wash step
15.109010Return to initial
20.009010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate reference standard into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.

Method Validation (ICH Q2(R1) Aligned)

This protocol is designed to meet ICH Q2(R1) standards for validation of analytical procedures [1].

System Suitability Testing (SST)

Before running samples, inject the Working Standard (50 µg/mL) five times.

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor: 0.8 – 1.5 (Demonstrates peak symmetry).

  • Theoretical Plates: > 5000 (Demonstrates column efficiency).

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Stress Testing)

Inject individual standards of Ethyl Salicylate and Ethyl Bromoacetate to confirm they do not co-elute with the Target peak.

  • Note: Ethyl Salicylate typically elutes before the target diester due to having only one hydrophobic ester chain compared to the target's larger structure, though the extra polar oxygen in the target modulates this. The gradient ensures separation.

MethodWorkflow Start Start Validation SST System Suitability (5 Injections) Start->SST CheckSST RSD < 2.0%? SST->CheckSST Linearity Linearity Curve (50-150%) CheckSST->Linearity Yes Fail Troubleshoot: Check Pump/Leaks CheckSST->Fail No Specificity Specificity Check (Inject Impurities) Linearity->Specificity Proceed Run Samples Specificity->Proceed

Figure 2: Step-by-step workflow for validating the HPLC method prior to routine sample analysis.

Troubleshooting & Tips

  • Peak Splitting: If the target peak splits, the sample solvent (100% ACN) may be too strong compared to the initial mobile phase (10% ACN). Solution: Ensure the sample is dissolved in 50:50 Water:ACN.

  • Baseline Drift: Significant drift at 230 nm during the gradient suggests low-quality Formic Acid. Solution: Use fresh, ampouled LC-MS grade modifiers.

  • Retention Time Shift: If retention times drift, the column may be insufficiently equilibrated. Solution: Increase the post-run re-equilibration time from 5 to 8 minutes.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Chemical Details: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2).[2] CompTox Chemicals Dashboard. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Elution theory).

Sources

Method

Application Note: Gas Chromatography (GC) Analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Abstract This application note details a robust method for the quantitative analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate using gas chromatography with flame ionization detection (GC-FID). The described protocol is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust method for the quantitative analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate using gas chromatography with flame ionization detection (GC-FID). The described protocol is designed for researchers, scientists, and drug development professionals requiring accurate assessment of purity, quantification in various matrices, or monitoring of synthesis processes. The methodology presented herein is founded on established chromatographic principles for aromatic esters and has been developed to ensure high sensitivity, specificity, and reproducibility. All procedural steps, from sample preparation to data analysis, are explained to provide a self-validating framework for immediate implementation.

Introduction and Scientific Rationale

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS No. 14961-34-3) is a diester compound with potential applications as a specialty solvent, a plasticizer, or an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a benzene ring and two ester functionalities, makes it an ideal candidate for gas chromatography, which excels at separating volatile and semi-volatile compounds that are thermally stable.

The accurate quantification of this compound is critical for several reasons:

  • Purity Assessment: Ensuring the quality of the synthesized compound by identifying and quantifying it relative to potential impurities or starting materials.

  • Process Monitoring: Tracking the progress of a chemical reaction where it is either a reactant or a product.

  • Quality Control (QC): Verifying that the final product meets predefined specifications in a manufacturing setting.

Gas chromatography with a Flame Ionization Detector (GC-FID) was selected as the analytical technique of choice. The FID offers a highly linear response over a wide concentration range and exhibits excellent sensitivity for organic compounds containing carbon-hydrogen bonds, making it ideal for quantitative analysis.[1] This method is developed as a direct injection technique, suitable for analyzing samples where the analyte is present at moderate to high concentrations and the matrix is relatively clean.[2]

Analytical Workflow Overview

The entire analytical process is designed for clarity and reproducibility. It follows a logical progression from initial preparation of standards and samples through instrumental analysis and final data processing.

GC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Standard Preparation prep_sample Sample Preparation gc_system GC-FID System Setup & Equilibration prep_sample->gc_system injection Automated Injection (1 µL Split Mode) gc_system->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Flame Ionization Detection (FID) separation->detection integration Peak Integration & Identification detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification & Reporting calibration->quantification

Figure 1: Overall workflow for the GC-FID analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Experimental Protocol

Materials and Reagents
  • Analyte: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, analytical standard (≥98% purity)

  • Solvent: Acetone, HPLC or GC grade

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID, 99.999% purity), Zero Air (FID)

  • Glassware: Class A volumetric flasks (10 mL, 50 mL, 100 mL), autosampler vials (2 mL) with PTFE/silicone septa.

Instrumentation and Chromatographic Conditions

The method was developed on a standard Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector. The conditions outlined below are based on best practices for the analysis of aromatic esters and similar semi-volatile compounds.[3][4]

Causality Behind Parameter Choices:

  • Column Selection: A low-to-mid polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) is chosen. This phase provides excellent resolving power for a wide range of semi-volatile compounds and is robust, making it a workhorse column in many labs.[5] Its selectivity is primarily based on boiling point and minor dipole interactions, which is ideal for this analyte.

  • Injector Temperature: Set to 250 °C to ensure rapid and complete vaporization of the analyte (MW 236.27 g/mol ) without causing thermal degradation.

  • Oven Program: The temperature program is designed to first separate the analyte from the solvent front at a lower temperature, then ramp efficiently to elute the analyte with a sharp, symmetrical peak shape in a reasonable timeframe. A final hold ensures that any higher-boiling impurities are eluted from the column before the next injection.

  • Detector Temperature: Maintained at 300 °C, significantly higher than the final oven temperature, to prevent condensation of the analyte or column bleed, ensuring a stable baseline and accurate signal.

Parameter Value
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program - Initial Temp: 120 °C, hold for 1 min
- Ramp: 20 °C/min to 280 °C
- Final Hold: Hold at 280 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Detector Gas Flows - H₂: 30 mL/min
- Air: 300 mL/min
- Makeup (He): 25 mL/min
Data System Chromatography Data Software (e.g., OpenLab CDS)

Table 1: Recommended GC-FID Conditions.

Step-by-Step Protocol

3.3.1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate reference standard into a 25 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with acetone. Stopper and mix thoroughly by inversion.

    • Calculate the exact concentration in µg/mL. This solution should be stored at 2-8 °C and protected from light.

  • Calibration Standards:

    • Prepare a series of five calibration standards by serially diluting the Stock Standard Solution with acetone in volumetric flasks.

    • A suggested concentration range is 10, 50, 100, 250, and 500 µg/mL. This range should bracket the expected sample concentrations.

3.3.2. Preparation of Sample Solutions

  • Accurately weigh an appropriate amount of the sample (e.g., 50 mg) into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with acetone. Mix thoroughly.

  • If necessary, perform a further dilution to bring the expected analyte concentration into the middle of the calibration range (e.g., 100 µg/mL).

3.3.3. Analytical Sequence

  • Equilibrate the GC system until a stable baseline is achieved.

  • Perform one injection of the solvent blank (acetone) to ensure the system is free from contaminants.

  • Inject each calibration standard in triplicate to establish the calibration curve and verify injection precision.

  • Inject the solvent blank again to check for carryover.

  • Inject the sample solutions. It is recommended to inject a check standard (e.g., the 100 µg/mL standard) every 10-15 sample injections to monitor instrument performance.

Data Analysis, Validation, and System Suitability

For a method to be trustworthy, its performance must be verified. This involves evaluating the calibration data and ongoing system suitability checks. The principles of method validation are outlined in the ICH Q2(R1) guideline.[6][7]

Calibration
  • Construct a calibration curve by plotting the peak area of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate against its concentration (µg/mL).

  • Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

System Suitability Testing (SST)

System suitability is crucial to ensure the chromatographic system is performing adequately. These tests should be performed before and during the analysis.

Parameter Acceptance Criterion Rationale
Correlation Coefficient (r²) ≥ 0.999Confirms the linear relationship between concentration and detector response.
Injection Precision (%RSD) ≤ 2.0%Demonstrates the reproducibility of the autosampler and GC system.
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures the peak is symmetrical, which is critical for accurate integration.
Theoretical Plates (N) > 50,000Indicates high column efficiency and good separation power.

Table 2: System Suitability Requirements.

Further Method Validation

For use in a regulated environment, the method must be fully validated according to ICH guidelines.[8][9] This would involve a more extensive set of experiments to formally establish:

  • Accuracy: Assessed by analyzing samples with known amounts of spiked analyte (recovery studies).

  • Precision: Includes repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This may require GC-MS for peak identity confirmation.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's reliability when small, deliberate variations are made to the parameters (e.g., flow rate ±5%, oven temperature ±2 °C).

Conclusion

The GC-FID method described in this application note provides a reliable, sensitive, and accurate protocol for the quantitative determination of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The specified chromatographic conditions, centered around a standard DB-5ms capillary column, offer excellent performance and robustness. By adhering to the detailed steps for sample preparation and implementing the system suitability criteria, researchers and quality control analysts can achieve high-quality, reproducible data suitable for purity assessment and routine analysis in pharmaceutical and chemical development.

References

  • Teixidó, E., et al. (2011). Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Application Note. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Headspace GCFID Testing in Pharma: A QA Team's Guide. Available at: [Link]

  • Szewczyk, M., et al. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate. Available at: [Link]

  • Perestrelo, R., et al. (2019). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2018). 2-Ethoxy-2-oxoethyl salicylate. Available at: [Link]

  • Christie, W.W. What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. AOCS Lipid Library. Available at: [Link]

  • HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. (2022). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available at: [Link]

  • MDPI. (2023). Variation in Fruit Quality and Aroma Biosynthesis of 'Summer Black' Grape in Southern China. Available at: [Link]

  • International Council for Harmonisation. ICH Q2(R2) Guideline on Validation of Analytical Procedures. Available at: [Link]

  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

Sources

Application

Purification techniques for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

An In-depth Guide to the Purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate for Pharmaceutical and Research Applications Introduction Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester of significant interest in org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate for Pharmaceutical and Research Applications

Introduction

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. The purity of this compound is paramount for its intended application, as even trace impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in drug development. This application note provides a comprehensive guide to the purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, offering detailed protocols and the scientific rationale behind the chosen techniques.

Understanding the Molecule: Structure and Properties

The chemical structure of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 252.26 g/mol , is characterized by a benzene ring with two ester functional groups. This structure dictates its physicochemical properties, which are crucial for selecting an appropriate purification strategy.

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₁₃H₁₆O₄Based on IUPAC name
Molecular Weight 252.26 g/mol Calculated from molecular formula
Physical State Likely a liquid or low-melting solid at room temperatureSimilar diesters are often liquids or low-melting solids
Boiling Point High; likely > 250 °C at atmospheric pressureDiesters of this molecular weight typically have high boiling points.[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in waterThe presence of two ester groups and a benzene ring confers significant nonpolar character.

Anticipating and Addressing Impurities

Effective purification begins with an understanding of the potential impurities. These can arise from the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, which typically involves the reaction of ethyl salicylate with ethyl chloroacetate in the presence of a base.

Common Impurities:

  • Unreacted Starting Materials: Ethyl salicylate and ethyl chloroacetate.

  • By-products: Products of side reactions, such as self-condensation products.

  • Reagents: The base used in the synthesis (e.g., potassium carbonate) and any remaining solvent.

  • Hydrolysis Products: 2-(2-ethoxy-2-oxoethoxy)benzoic acid, if moisture is present.[2]

The purification strategy must be designed to effectively remove these varied impurities.

A Multi-Step Purification Workflow

A robust purification strategy for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate involves a combination of techniques, each targeting different types of impurities.

PurificationWorkflow CrudeProduct Crude Product Washing Liquid-Liquid Extraction (Washing) CrudeProduct->Washing Remove acidic/basic impurities Chromatography Column Chromatography Washing->Chromatography Separate by polarity Recrystallization Recrystallization Chromatography->Recrystallization Final polishing/ crystal formation PureProduct Pure Product (>98%) Chromatography->PureProduct Recrystallization->PureProduct ChromatographyLogic cluster_0 Elution Order from Silica Gel Nonpolar Nonpolar Impurities (e.g., starting materials) Target Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Moderate Polarity) Polar Polar Impurities (e.g., by-products, hydrolysis product) EluentPolarity Increasing Eluent Polarity (e.g., Hexane -> Ethyl Acetate) EluentPolarity->Nonpolar Elutes First EluentPolarity->Target Elutes Second EluentPolarity->Polar Elutes Last

Sources

Method

Experimental setup for reactions with Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Application Note: Cyclization & Handling of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Abstract This technical guide details the experimental protocols for utilizing Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 35563-95-2, a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization & Handling of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Abstract

This technical guide details the experimental protocols for utilizing Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 35563-95-2, also known as Diethyl (2-carboxyphenoxy)acetate) as a precursor for benzofuran pharmacophores. The primary focus is the Dieckmann Condensation , a critical intramolecular cyclization that yields Ethyl 3-hydroxybenzofuran-2-carboxylate . This document synthesizes mechanistic insights with field-proven bench protocols to ensure high yield, reproducibility, and safety.

Part 1: Compound Profile & Strategic Utility

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester featuring two distinct electrophilic centers: an aryl ester and an aliphatic ester. Its strategic value lies in its ability to undergo base-mediated cyclization to form the benzofuran core, a scaffold ubiquitous in anti-arrhythmic (e.g., Amiodarone) and anti-microbial therapeutics.

Physicochemical Properties
PropertyDataRelevance to Protocol
Molecular Formula

Stoichiometry calculations
Molecular Weight 252.26 g/mol Reagent massing
Physical State Viscous Oil / Low-melting SolidHandling (requires gentle warming if solid)
Boiling Point ~180°C (at reduced pressure)High thermal stability allows reflux in Toluene/Xylene
Solubility Soluble in Toluene, THF, EtOHSolvent flexibility for reaction optimization

Part 2: The Core Reaction – Dieckmann Cyclization

Mechanistic Insight

The transformation is not a simple substitution but a thermodynamic equilibrium driven by the stability of the resulting 5-membered enol ring.

  • Initiation: A strong base deprotonates the methylene group (

    
    ) of the aliphatic ester. This is the only kinetically accessible acidic proton (
    
    
    
    ).
  • Cyclization: The resulting enolate attacks the carbonyl carbon of the benzoate ester (intramolecular nucleophilic acyl substitution).

  • Driving Force: The expulsion of the ethoxide leaving group is reversible. However, the final product (a

    
    -keto ester) is highly acidic (
    
    
    
    ) and is immediately deprotonated by the base to form a stable enolate salt. This irreversible deprotonation drives the reaction to completion.
Pathway Visualization

DieckmannPathway Start Ethyl 2-(2-ethoxy- 2-oxoethoxy)benzoate Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation (-H+) Base Base (NaH or NaOEt) Base->Enolate Cyclic Tetrahedral Intermediate Enolate->Cyclic Intramolecular Attack Salt Stable Enolate Salt (Pre-Quench) Cyclic->Salt Elimination of EtO- & Deprotonation Product Ethyl 3-hydroxybenzofuran- 2-carboxylate Salt->Product Acid Quench (H3O+)

Figure 1: Mechanistic pathway of the Dieckmann condensation for benzofuran synthesis.

Part 3: Experimental Protocols

Protocol A: High-Yield Cyclization (NaH/Toluene Method)

Recommended for highest purity. The use of Sodium Hydride (NaH) in an aprotic solvent prevents transesterification byproducts common with alkoxide bases.

Reagents:

  • Starting Material (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous Toluene (10 mL per gram of substrate)

  • Glacial Acetic Acid (for quench)

Step-by-Step Methodology:

  • System Preparation (Self-Validating Step):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Flush continuously with Argon or Nitrogen. Validation: The absence of white haze on the glass indicates a moisture-free environment.

  • Base Activation:

    • Charge the flask with NaH (1.2 eq).

    • Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to hydrocarbons. Decant hexane carefully.

    • Suspend washed NaH in anhydrous Toluene.

  • Controlled Addition:

    • Dissolve Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in a minimum volume of anhydrous Toluene.

    • Add the solution dropwise to the NaH suspension at 0°C .

    • Observation: Vigorous evolution of

      
       gas will occur. Control addition rate to manage foaming.
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 80-110°C (Reflux) for 2–4 hours.

    • Endpoint Validation: Monitor by TLC (20% EtOAc/Hexane). The starting material (higher

      
      ) should disappear, replaced by a highly polar spot (enol form) or a baseline spot (salt form).
      
  • Quench & Isolation:

    • Cool to 0°C.

    • Critical Step: Slowly add Glacial Acetic Acid (1.5 eq) or 1M HCl. Caution: Exothermic.

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Protocol B: Hydrolysis to Diacid

Used when the target is 2-(carboxymethoxy)benzoic acid.

  • Dissolve substrate in Ethanol.

  • Add 2.5 eq of NaOH (10% aqueous solution).

  • Reflux for 1 hour.

  • Acidify to pH 2 with conc. HCl. The diacid will precipitate as a white solid.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/gasRe-dry Toluene over Na/Benzophenone; ensure Argon line integrity.
Incomplete Reaction Enolate stagnationThe product salt may coat unreacted NaH. Use mechanical stirring or add a catalytic amount of EtOH (0.1 eq) to initiate.
Product is Oily/Impure Keto-Enol TautomerismThe product exists as a mixture. Recrystallize from EtOH/Water or perform flash chromatography on silica (acidified with 1% AcOH).
Transesterification Use of wrong alcoholIf using alkoxide bases (e.g., NaOMe), you will get methyl esters. Always match the base alkyl group to the ester (NaOEt for ethyl esters).
Workflow Logic Diagram

WorkflowLogic Setup Inert Gas Setup (Argon/N2) ReagentPrep Wash NaH (Remove Oil) Setup->ReagentPrep Addition Dropwise Addition (Control H2 Evolution) ReagentPrep->Addition Heating Reflux (110°C) 2-4 Hours Addition->Heating Check TLC Check (SM Disappearance) Heating->Check Check->Heating Incomplete Quench Acidic Quench (pH < 4) Check->Quench Complete Isolate Extraction & Drying Quench->Isolate

Figure 2: Logical flow of the experimental execution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Acylation of Enolates - Dieckmann Condensation).

  • Organic Syntheses. (1955). Benzofuran synthesis via Dieckmann Condensation. Coll. Vol. 3, p. 272. [Link]

  • Mahboobi, S., et al. (2006). Synthesis of 2-aroylbenzofurans via Dieckmann Condensation of ethyl 2-(ethoxycarbonylmethoxy)benzoate. Journal of Heterocyclic Chemistry, 43(4). [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. National Library of Medicine. [Link]

Application

Derivatization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate for further synthesis

Application Note: Strategic Derivatization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Introduction: The Salicylate Scaffold in Drug Discovery Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 14961-34-3) is a pivotal diester i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Introduction: The Salicylate Scaffold in Drug Discovery

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 14961-34-3) is a pivotal diester intermediate in medicinal chemistry. Structurally, it consists of a salicylate core where the phenolic oxygen is alkylated with an ethyl acetate moiety. This unique 1,4-dicarbonyl-equivalent arrangement makes it a "spring-loaded" scaffold for the synthesis of fused heterocycles—most notably benzofurans and benzoxazepines .

For drug development professionals, this molecule is not merely a diester; it is the primary precursor for Ethyl 3-hydroxybenzofuran-2-carboxylate , a core pharmacophore found in anti-arrhythmic agents (e.g., Amiodarone analogues), uricosuric agents (e.g., Benzbromarone), and various kinase inhibitors.

This guide provides high-fidelity protocols for transforming this scaffold, focusing on the Dieckmann Condensation as the primary route to bioactive benzofurans, alongside alternative pathways for nitrogen-containing heterocycles.

Core Derivatization Strategy: The Dieckmann Cyclization

The transformation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate into a benzofuran derivative is driven by the Dieckmann condensation—an intramolecular Claisen condensation.

Mechanism & Rationale

The reaction requires a strong base to deprotonate the


-methylene group (the CH

between the ether oxygen and the aliphatic ester). The resulting enolate attacks the aromatic ester (position 1 on the ring), closing the 5-membered furan ring.
  • Why this path? It generates a 3-hydroxybenzofuran, where the hydroxyl group provides a handle for further functionalization (e.g., O-alkylation or conversion to a triflate for cross-coupling).

  • Thermodynamics: The formation of the stable aromatic benzofuran system (after tautomerization) drives the reaction forward.

Experimental Protocol: Synthesis of Ethyl 3-hydroxybenzofuran-2-carboxylate

Materials:

  • Substrate: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (1.0 equiv)

  • Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 equiv) OR Sodium Hydride (NaH) (1.2 equiv)

  • Solvent: Anhydrous Ethanol (if using NaOEt) or Toluene (if using NaH)

  • Quench: 1M Hydrochloric Acid (HCl)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

    
    ) or Argon.
    
  • Base Activation:

    • Option A (Standard): Charge the flask with anhydrous Ethanol. Add NaOEt solution. Cool to 0°C.

    • Option B (High Performance): Suspend NaH (60% dispersion) in dry Toluene at 0°C.

  • Addition: Dissolve Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in a minimal amount of the chosen solvent. Add this solution dropwise to the base over 30 minutes. Note: Exothermic reaction; control temperature <10°C during addition.

  • Cyclization:

    • Allow the mixture to warm to room temperature (RT).

    • Heat to reflux (78°C for EtOH; 110°C for Toluene) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The starting diester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (enolic product).
  • Workup (Critical Step):

    • Cool the mixture to RT.

    • Acidification: Pour the reaction mixture into ice-cold 1M HCl with vigorous stirring. The pH must drop below 3 to protonate the enolate and precipitate the product.

    • Observation: A white to off-white solid should precipitate immediately.

  • Isolation: Filter the solid. Wash with cold water to remove salts. Recrystallize from Ethanol/Water if necessary.

Data Summary: Base/Solvent Optimization

EntryBaseSolventTempYieldNotes
1NaOEtEtOHReflux78-85%Green chemistry compliant; easiest workup.
2NaHToluene80°C88-92%Higher yield; strictly anhydrous conditions required.
3KOtBuTHF0°C -> RT65-70%Faster reaction but more side products (transesterification).

Divergent Pathways: Nitrogen Nucleophiles

While the benzofuran route utilizes the electrophilicity of the aromatic ester, nitrogen nucleophiles can bridge the two esters to form 6- or 7-membered rings.

Protocol: Synthesis of Benzoxazepinone Derivatives

Reaction with diamines (e.g., ethylenediamine) targets the formation of the 1,4-benzoxazepine skeleton.

  • Reagents: Substrate (1.0 equiv), Ethylenediamine (1.1 equiv), Ethanol (solvent).

  • Procedure: Reflux the substrate with ethylenediamine in ethanol for 6 hours.

  • Mechanism: The primary amine attacks the more reactive aliphatic ester first (forming the amide), followed by intramolecular attack on the aromatic ester to close the ring.

  • Outcome: Formation of 3,4-dihydro-2H-benzo[b][1,4]oxazepine-2,5(1H)-dione .

Visualizing the Synthetic Logic

The following diagram illustrates the divergent reactivity of the scaffold based on the reagent choice.

Derivatization_Pathways Substrate Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Starting Material) Base Base (NaOEt/NaH) Dieckmann Condensation Substrate->Base Diamine Diamines (e.g., Ethylenediamine) Substrate->Diamine Hydrolysis LiOH (1 equiv) Selective Hydrolysis Substrate->Hydrolysis Benzofuran Ethyl 3-hydroxybenzofuran-2-carboxylate (Key Drug Scaffold) Base->Benzofuran  Intramolecular Claisen    (Cyclization)   Benzoxazepine Benzoxazepine-dione (Heterocyclic Core) Diamine->Benzoxazepine  Amidation + Cyclization   MonoAcid 2-(Carboxymethoxy)benzoic acid (mono-ethyl ester) Hydrolysis->MonoAcid  Aliphatic Ester Cleavage  

Figure 1: Divergent synthetic pathways for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The green path (Benzofuran) is the primary route for medicinal chemistry applications.

Selective Hydrolysis Strategy

For applications requiring the free acid without cyclization (e.g., linker chemistry), selectivity is key. The aliphatic ester is sterically more accessible and electronically more activated than the aromatic ester.

  • Reagent: Lithium Hydroxide (LiOH), 1.0 equiv.

  • Solvent: THF:Water (3:1).

  • Temperature: 0°C.

  • Result: Selective hydrolysis of the

    
     group to the carboxylic acid, leaving the aromatic benzoate intact. This allows for selective coupling of the aliphatic arm to amines or peptides.
    

References

  • Dieckmann Condensation Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for the intramolecular Claisen mechanism).
  • Benzofuran Synthesis from Salicylate Derivatives

    • ResearchGate. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

  • General Reactivity of 2-Alkoxybenzoates

    • PubChem.[1][2][3] Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Compound Summary.

  • Heterocycle Formation (Benzoxazepines)

    • Organic Chemistry Portal. Synthesis of Benzofurans and Related Heterocycles.

Sources

Method

Application Notes and Protocols: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as a Versatile Building Block in Heterocyclic Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as a strategic building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as a strategic building block in the synthesis of complex organic molecules. This document elucidates the molecule's properties, a robust protocol for its synthesis, and its application in the construction of valuable heterocyclic scaffolds, particularly chromone derivatives, through intramolecular cyclization.

Introduction: The Strategic Advantage of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a bifunctional molecule poised for a significant role in the synthesis of heterocyclic compounds. Its structure, featuring a salicylate-derived core with an appended malonic ester equivalent, presents a unique opportunity for intramolecular cyclization reactions. This design allows for the rapid assembly of fused ring systems, which are prevalent in numerous biologically active natural products and pharmaceutical agents. The inherent reactivity of the dual ester functionalities, coupled with the aromatic scaffold, makes it a precursor for a variety of condensation reactions, offering a streamlined pathway to valuable molecular frameworks.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The table below summarizes the key properties of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
CAS Number 14961-34-3
Appearance Not specified, likely a colorless to pale yellow oil or solidGeneral chemical knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General chemical knowledge

Handling and Storage: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

The preparation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate can be efficiently achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This protocol details the synthesis from the readily available starting material, ethyl salicylate.

Reaction Scheme: Synthesis of the Building Block

G cluster_0 Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate start Ethyl Salicylate reagents + Ethyl Bromoacetate (K₂CO₃, Acetone, Reflux) start->reagents product Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate reagents->product

Caption: Williamson ether synthesis of the target molecule.

Detailed Protocol: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Materials:

  • Ethyl salicylate

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl salicylate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetone to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring, add ethyl bromoacetate (1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Application in Complex Molecule Synthesis: Synthesis of a Chromone Precursor via Intramolecular Cyclization

The strategic placement of the two ester functionalities in Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate makes it an ideal precursor for intramolecular cyclization reactions to form six-membered rings. A particularly valuable transformation is the Dieckmann condensation, an intramolecular version of the Claisen condensation, which can be employed to construct the core of a chromone, a privileged scaffold in medicinal chemistry.

Reaction Scheme: Intramolecular Cyclization to a Chromone Precursor

G cluster_1 Intramolecular Cyclization Workflow start_mol Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate step1 1. Strong Base (e.g., NaOEt in EtOH) 2. Acidic Work-up (e.g., aq. HCl) start_mol->step1 product_mol Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate step1->product_mol

Caption: Dieckmann condensation of the building block.

Mechanistic Insight: The Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1] In the case of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a strong base, such as sodium ethoxide, deprotonates the α-carbon of the ethoxyacetyl group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester in an intramolecular fashion. Subsequent elimination of an ethoxide ion leads to the formation of a cyclic β-keto ester. Acidic work-up neutralizes the reaction mixture and provides the final product. This reaction is particularly effective for the formation of 5- and 6-membered rings.[1]

Detailed Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate

Materials:

  • Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous toluene or xylene

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: Once the sodium has fully dissolved, add anhydrous toluene or xylene to the flask.

  • Addition of the Diester: Dissolve Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (1 equivalent) in a small amount of anhydrous toluene or xylene and add it dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching and Acidification: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid with vigorous stirring until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate.

Conclusion

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a highly promising and versatile building block for the synthesis of complex heterocyclic molecules. Its straightforward preparation and the ability to undergo efficient intramolecular cyclization reactions, such as the Dieckmann condensation, provide a direct and atom-economical route to valuable chromone precursors. The protocols detailed in these application notes offer a solid foundation for researchers to explore the full potential of this molecule in their synthetic endeavors, paving the way for the discovery and development of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • Dieckmann Condensation. (2019, January 14). YouTube. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry | OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved February 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Executive Summary You are likely synthesizing Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 27893-14-7) via the Williamson ether synthesis of ethyl salicylate and ethyl bromoacetate .[1][2] The primary purity challenge wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely synthesizing Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 27893-14-7) via the Williamson ether synthesis of ethyl salicylate and ethyl bromoacetate .[1][2]

The primary purity challenge with this molecule is not the formation of the product, but the removal of unreacted ethyl salicylate (the phenolic starting material). Because both the product and the starting material are lipophilic esters, they co-elute in many standard chromatography systems and have overlapping boiling points.

This guide provides a self-validating protocol to chemically separate these species before final polishing, ensuring purities >98%.

Module 1: Reaction Optimization (Prevention at Source)

The Core Issue: If you leave unreacted ethyl salicylate in the pot, it is incredibly difficult to remove later without column chromatography.[1] You must drive the reaction to completion.

Optimized Protocol
ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 eq Ethyl Salicylate 1.2 - 1.3 eq Ethyl BromoacetateExcess alkyl halide is easier to remove (via volatility or hydrolysis) than the phenol.[1][2]
Base 2.5 eq Potassium Carbonate (

)
Anhydrous, finely ground.[1][2] Excess base ensures complete deprotonation of the phenol.
Solvent Acetone or MEK (Dry)Polar aprotic solvents facilitate

substitution.[1][2] Water must be excluded to prevent ester hydrolysis.[2]
Catalyst KI (0.1 eq)Finkelstein condition: Converts alkyl bromide to highly reactive alkyl iodide in situ.
Process Checkpoint 1: Monitoring

Do not stop the reaction based on time. Monitor by TLC (Hexane:EtOAc 8:2).[2]

  • Stain: Ferric Chloride (

    
    ).[2]
    
  • Indicator: The starting material (Ethyl Salicylate) will turn purple (phenolic). The product will not stain .

  • Action: Continue reflux until the purple spot is completely absent.[1]

Module 2: The "Phenol Purge" (Critical Workup)

The Core Issue: Standard water washes do not remove unreacted ethyl salicylate effectively because it is hydrogen-bonded and lipophilic.[1]

The Solution: You must exploit the acidity of the phenol (


) vs. the neutral product. However, you cannot use strong, hot base or you will hydrolyze your diester product.[1][2]
The "Cold Alkali" Wash Protocol
  • Solvent Swap: Evaporate the reaction solvent (Acetone/MEK) completely.[2] Redissolve the residue in Ethyl Acetate or Dichloromethane (DCM).

  • The Scavenger Wash (Step-by-Step):

    • Wash 1: Water (Removes inorganic salts KBr/KBr).[2]

    • Wash 2 (CRITICAL): Wash with cold (0-5°C) 1M NaOH .[1][2]

      • Mechanism:[1][2][3][4][5] This deprotonates the unreacted ethyl salicylate into its water-soluble sodium phenolate salt.[1]

      • Safety: Keep it cold and fast (< 5 mins contact time) to prevent hydrolysis of your product's ester groups.[2]

    • Wash 3: Saturated Brine (Breaks emulsions).[2]

    • Drying: Dry organic layer over

      
      .[1][2]
      
Visualizing the Separation Logic

PurificationLogic Crude Crude Mixture (Product + Ethyl Salicylate + Ethyl Bromoacetate) Solvent Dissolve in DCM/EtOAc Crude->Solvent Wash Cold NaOH Wash (0°C) Solvent->Wash Partitioning OrgLayer Organic Layer (Product + Alkyl Halide) Wash->OrgLayer Neutral Species AqLayer Aqueous Layer (Na-Salicylate + Salts) Wash->AqLayer Phenolics (Deprotonated) Evap Evaporation OrgLayer->Evap VacDist High Vacuum Distillation (Remove Alkyl Halide) Evap->VacDist Final Pure Product (>98%) VacDist->Final

Caption: Separation logic relying on pKa differences to remove phenolic impurities without chromatography.

Module 3: Final Polishing

After the workup, your main impurity is likely excess Ethyl Bromoacetate (the alkyl halide).

Method A: High Vacuum Distillation (Preferred)

This molecule is a diester with a high boiling point.[2]

  • Pressure: < 1 mmHg (Oil pump).[2]

  • Temperature: Expect boiling point >180°C at atmospheric, significantly lower under vacuum.[1][2]

  • Fraction 1: Ethyl Bromoacetate (Volatile) – Discard.[2]

  • Fraction 2: Product (Colorless to pale yellow oil).[2]

Method B: Crystallization (If Solid)

While often an oil, if your derivative solidifies upon standing:

  • Solvent System: Ethanol/Water (9:[1][2]1) or Hexane/Ethyl Acetate.[2]

  • Technique: Dissolve in minimum hot ethanol; add water dropwise until turbid; cool slowly to 4°C.

Troubleshooting & FAQs

Q1: My product is turning dark red/brown upon storage. Why?

  • Diagnosis: Oxidation of trace phenolic impurities (unreacted ethyl salicylate).[2]

  • Fix: You did not wash thoroughly enough with NaOH.[1][2] Dissolve in ether and repeat the Cold Alkali Wash (Module 2). Store the final product under Nitrogen/Argon.

Q2: The NMR shows a singlet around


 3.8-4.0 ppm that isn't my product. 
  • Diagnosis: This is likely the

    
    -protons of unreacted Ethyl Bromoacetate .[1]
    
  • Fix: This impurity is volatile.[1][2] Place the sample under high vacuum (0.1 mmHg) at 60°C for 2 hours. It should sublime/evaporate off.[2]

Q3: Can I use Silica Gel Chromatography?

  • Answer: Yes, but it is often unnecessary if the chemical wash is done correctly.[1]

  • Conditions: If needed, use a gradient of Hexane:Ethyl Acetate (90:10

    
     80:20) .[1][2] The diester product is more polar than the starting material but less polar than the hydrolyzed acid.
    

Q4: I see a new spot on TLC at the baseline. What is it?

  • Diagnosis: Hydrolysis product (Dicarboxylic acid or mono-ester).[1][2]

  • Cause: Your workup was too basic or too hot, or the reaction contained water.[1]

  • Fix: Acidify the aqueous layer and extract, but separation from the desired diester is difficult. It is better to restart with dry solvents.[2]

References

  • Vogel, A.I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for Williamson Ether Synthesis and Phenol alkylation).

  • PubChem. (2023).[2][6] Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Compound Summary. National Library of Medicine.[2] (Structure and Physical Properties).[2][7][8] [2]

  • Org. Synth. (1928).[2] Ethyl (2-carbethoxyphenoxy)acetate derivatives. Organic Syntheses, Coll. Vol. 1. (Foundational chemistry for O-alkylation of salicylates).

  • SIELC Technologies. (2018).[2][9] HPLC Separation of 2-Ethoxy-2-oxoethyl salicylate. (Analytical methods for purity verification).

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Topic: Recrystallization and Purification Protocols for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2) Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists. Content Type: Technical Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization and Purification Protocols for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2) Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists. Content Type: Technical Troubleshooting Guide & SOP.

Executive Technical Summary

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Ethyl 2-(ethoxycarbonylmethoxy)benzoate) typically exists as a viscous liquid or low-melting solid at room temperature. Its purification often presents a challenge due to its tendency to "oil out" rather than crystallize, particularly when impurities (such as unreacted ethyl salicylate or ethyl bromoacetate) depress the melting point.

This guide addresses the specific thermodynamic challenges of purifying this diester. While vacuum distillation is the primary isolation method for the crude oil, low-temperature recrystallization is the gold standard for obtaining high-purity material (>99%) required for analytical standards or late-stage pharmaceutical intermediates.

Key Physical Properties (Reference Data)
PropertyValueNotes
CAS Number 56424-77-2
Molecular Formula C₁₄H₁₈O₅
Molecular Weight 252.27 g/mol
Boiling Point 180°C @ 4 mmHgPrimary purification method [1].[1][2][3]
Refractive Index

1.514
Critical purity indicator [1].
Solubility Soluble in EtOH, EtOAc, Toluene; Insoluble in Water.

Troubleshooting Guide (Q&A)

Category A: Crystallization Failures & Oiling Out

Q1: I attempted to recrystallize from hot ethanol, but the product separated as a distinct oily layer at the bottom upon cooling. How do I fix this "oiling out"? A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common for this diester due to its low melting point.

  • Immediate Fix: Reheat the mixture until the solution is homogeneous. Add a seed crystal (if available) or scratch the glass surface at the air-liquid interface while cooling slowly to room temperature. Do not place directly in an ice bath; rapid cooling promotes oiling.

  • Solvent Adjustment: Your solvent system is likely too polar. Switch to a Hexane:Ethyl Acetate (9:1) system. The non-polar hexane reduces the solubility limit gently, preventing the rapid phase separation associated with ethanol/water systems.

Q2: My product remains a syrup even at -20°C. Is it impure? A: Likely, yes. Impurities such as ethyl salicylate (starting material) or ethyl glycolate derivatives act as plasticizers, significantly depressing the melting point.

  • Diagnostic: Check the Refractive Index.[1][4][5] If it deviates significantly from 1.514 , you have solvent or starting material trapped.

  • Protocol: Perform a High-Vacuum Distillation (Kugelrohr or Short Path) first to remove volatiles. Collect the fraction boiling at ~180°C (4 mmHg). Attempt crystallization on the distilled fraction using Pentane or Hexane at -78°C (Dry ice/Acetone bath) to induce nucleation.

Category B: Yield & Color Issues

Q3: The crystals are yellow/orange. How do I remove the color without losing yield? A: The color is likely due to oxidized phenolic impurities or traces of iodine/bromine if alkyl halides were used in synthesis.

  • Solution: Perform a Activated Carbon (Charcoal) Treatment during the hot filtration step.

    • Dissolve crude in boiling Ethanol or Toluene.

    • Add activated carbon (5% w/w).

    • Stir for 15 mins.

    • Filter through a Celite pad while hot.

    • Proceed to crystallization.[6][7]

    • Note: Avoid chlorinated solvents for crystallization as they tend to trap in the lattice of benzoate esters.

Standard Operating Procedures (SOPs)

Method A: Low-Temperature Crystallization (For High Purity)

Best for: Final polishing of material that is already >90% pure.

  • Dissolution: Dissolve 10 g of crude oil in the minimum amount of Diethyl Ether or Ethyl Acetate (approx. 5-10 mL) at room temperature.

  • Precipitant Addition: Slowly add Hexane (or Pentane) until a slight turbidity persists.

  • Clarification: Add a few drops of the polar solvent (Ether/EtOAc) to just clear the solution.

  • Nucleation: Cool the vessel to 0°C . If oiling occurs, scratch the vessel walls with a glass rod.[7]

  • Deep Cooling: Once turbidity/crystals appear, transfer to a -20°C freezer for 12-24 hours.

  • Isolation: Filter rapidly using a chilled Buchner funnel. Wash with cold (-20°C) Hexane.

  • Drying: Vacuum dry at ambient temperature (<30°C) to prevent melting.

Method B: High-Vacuum Distillation (Primary Isolation)

Best for: Crude reaction mixtures containing unreacted starting materials.

  • Setup: Equip a short-path distillation head with a high-vacuum pump capable of <5 mmHg.

  • Degassing: Heat oil to 60°C under vacuum to remove residual solvents (Acetone/DMF).

  • Fractionation:

    • F1 (Fore-run): <150°C @ 4 mmHg (Removes Ethyl Salicylate).

    • F2 (Product): 178-182°C @ 4 mmHg .

  • Post-Process: The distillate will be a clear, viscous liquid. It can often be solidified by triturating with cold pentane.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the physical state of your crude material.

PurificationWorkflow Start Crude Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate CheckState Analyze Physical State @ RT Start->CheckState IsSolid Solid / Waxy Solid CheckState->IsSolid MP > 25°C IsLiquid Viscous Liquid / Oil CheckState->IsLiquid MP < 25°C Recryst Recrystallization IsSolid->Recryst CheckPurity Check Purity (TLC/NMR) IsLiquid->CheckPurity Distillation High Vacuum Distillation (180°C @ 4mmHg) CheckPurity->Distillation Low Purity SolventChoice Select Solvent System CheckPurity->SolventChoice High Purity (>90%) Final Pure Product (Check Refractive Index: 1.514) Distillation->Final Recryst->SolventChoice SystemA Hexane : EtOAc (9:1) (Preferred) SolventChoice->SystemA SystemB Pentane (Cold Trituration) SolventChoice->SystemB OilingOut Problem: Oiling Out? SystemA->OilingOut SystemB->Final Remedy Remedy: 1. Re-heat 2. Seed/Scratch 3. Slower Cooling OilingOut->Remedy Yes OilingOut->Final No Remedy->SystemA

Caption: Decision matrix for selecting between Distillation and Recrystallization based on the crude material's physical state and purity.

References

  • Thermo Fisher Scientific. (n.d.).[1] Ethyl 2-(ethoxycarbonylmethoxy)benzoate, 97%. Fisher Scientific.[1] Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.).[2] Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate (Compound Summary). National Library of Medicine.[2] Retrieved February 7, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Technical Support Center: Purifying Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via Column Chromatography

As a Senior Application Scientist, this guide provides a comprehensive, field-tested approach to the purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate using silica gel column chromatography. We will move beyond rote...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-tested approach to the purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate using silica gel column chromatography. We will move beyond rote steps to explain the underlying principles, ensuring you can adapt this methodology and troubleshoot effectively.

Section 1: Understanding the Compound and Separation Principle

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a moderately polar diester. Its structure features a benzene ring and two ester functionalities, which dictate its interaction with the stationary phase.

  • Stationary Phase: We will use silica gel (SiO₂), a highly polar adsorbent. Its surface is rich in acidic silanol groups (Si-OH).

  • Separation Mechanism: In normal-phase chromatography, compounds adhere to the silica gel surface primarily through hydrogen bonding and dipole-dipole interactions. More polar compounds interact more strongly and thus move down the column more slowly. Less polar compounds have weaker interactions and are eluted more quickly by the mobile phase.

  • Your Target Molecule: The two ester groups in Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate are the primary sites for interaction with the silica gel. The goal is to select a mobile phase (eluent) that is non-polar enough to allow for strong initial adsorption but polar enough to gradually move the target compound down the column, leaving more polar impurities behind and washing away less polar ones.

Section 2: Pre-Chromatography Essentials: Method Development with TLC

Attempting column chromatography without prior Thin-Layer Chromatography (TLC) analysis is inefficient and often leads to failure. TLC is your small-scale pilot experiment.

Q: Why is TLC indispensable for developing a column chromatography method?

A: TLC is a rapid and inexpensive method to determine the optimal solvent system for your separation. It allows you to visualize the separation of your target compound from impurities under various solvent conditions. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[1][2] This Rf value typically translates well to a preparative column, ensuring the compound elutes in a reasonable volume of solvent without taking excessively long.

Q: How do I calculate and interpret the Rf value?

A: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[3][4][5] It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [4][5]

An Rf value is always between 0 and 1.

  • Rf ≈ 0: The compound is very polar and strongly adheres to the silica. It did not move from the baseline. The eluent is not polar enough.

  • Rf ≈ 1: The compound is non-polar and has little affinity for the silica. It moved with the solvent front. The eluent is too polar.

  • Ideal Rf (for column): ~0.25-0.35. This provides a good balance for effective separation on a larger scale.

Experimental Protocol: Developing an Eluent System with TLC
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Also prepare a dilute solution of your starting materials if available, and the pure product if you have a reference standard.

  • Spot the Plate: Using a capillary tube, spot the crude mixture, starting material(s), and pure product standard (if available) onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a shallow pool of your chosen solvent system. Common systems for esters are mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[6][7][8]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Calculate Rf: Measure the distances and calculate the Rf for each spot.

  • Optimize: Adjust the ratio of your solvents until the Rf of your target compound is in the desired range (0.25-0.35) and it is well-separated from all major impurities. Increasing the proportion of the polar solvent (e.g., ethyl acetate) will increase the Rf values of all compounds.

Solvent System (Hexane:Ethyl Acetate, v/v)Expected Rf of TargetComments
90:100.1 - 0.2A good starting point for initial trials. May provide excellent separation but could lead to long elution times on the column.
80:200.25 - 0.35Often the optimal range for good separation and reasonable elution volume.[6]
70:300.4 - 0.5The compound may elute too quickly, potentially co-eluting with less polar impurities.
These are estimated values and must be confirmed experimentally with your specific crude mixture.

Section 3: Detailed Protocol for Column Chromatography Purification

This protocol outlines a standard procedure for flash column chromatography, which uses pressure (from a bellows or compressed air line) to accelerate solvent flow, leading to faster and often better separations than gravity chromatography.

Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_column 1. Prepare Column (Plug with cotton, add sand) pack_column 2. Pack Column (Wet slurry method) prep_column->pack_column load_sample 3. Load Sample (Wet or Dry Method) pack_column->load_sample add_sand 4. Add Protective Sand Layer load_sample->add_sand elute 5. Elute with Solvent (Apply pressure) add_sand->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for purifying a compound using flash column chromatography.

Step-by-Step Methodology
  • Column Preparation:

    • Choose a glass column of appropriate size. A good rule of thumb is to use a mass of silica gel that is 40-100 times the mass of your crude sample.[9]

    • Securely clamp the column vertically in a fume hood.

    • Push a small plug of cotton or glass wool into the bottom of the column, followed by a ~1 cm layer of sand to create a flat base.[10][11]

  • Packing the Column (Wet Slurry Method):

    • In a beaker, create a slurry of silica gel in your starting, least polar eluent (e.g., 90:10 Hexane:Ethyl Acetate).[10]

    • With the stopcock closed, pour the slurry into the column.

    • Continuously tap the side of the column gently to dislodge air bubbles and ensure even packing.[9][11]

    • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry.

  • Loading the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[1] This method often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the column eluent or a slightly more polar solvent if necessary.[12] Using a pipette, carefully add the solution dropwise to the top of the silica bed, trying not to disturb the surface.

  • Final Preparation:

    • Carefully add a ~1 cm layer of sand on top of your sample layer. This prevents the silica bed from being disturbed when you add more eluent.[9][12]

    • Fill the remainder of the column with your starting eluent.

  • Elution and Fraction Collection:

    • Begin eluting the solvent through the column. For flash chromatography, apply gentle, steady pressure.

    • Collect the eluent in sequentially numbered test tubes or flasks. The size of your fractions should be appropriate for the column size; smaller fractions provide better resolution but require more analysis.[13]

    • If your TLC showed impurities that are very far apart from your product, you can use a gradient elution. Start with the low-polarity solvent system (e.g., 90:10) and, after a few column volumes, gradually increase the polarity (e.g., to 80:20) to speed up the elution of your target compound.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain your pure product.[14] Spot every few fractions on a single TLC plate to track the elution profile.

    • Fractions containing only the spot corresponding to your pure product should be combined. Also combine fractions that are slightly impure if you intend to re-purify them.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Section 4: Troubleshooting Guide

Q: My compound is stuck at the top of the column and won't move (Rf is too low). A: This is a classic sign that your eluent is not polar enough.

  • Cause: The compound's affinity for the silica gel is much stronger than its affinity for the mobile phase.

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, if you started with 90:10, move to 85:15, then 80:20, collecting fractions throughout. Always make gradual changes to avoid cracking the silica bed or compromising separation.

Q: My compound eluted immediately after I loaded the sample (Rf is too high). A: Your eluent is too polar, or you loaded your sample in too much or too polar a solvent.

  • Cause: The compound has a very low affinity for the silica gel and stays dissolved in the mobile phase. If you used a strong solvent to dissolve your sample for wet loading, it can act as a band of highly polar eluent, carrying everything with it.[12]

  • Solution: You must restart the column with a less polar solvent system (e.g., decrease the percentage of ethyl acetate). If the issue was the loading solvent, use the dry loading method instead.[1]

Q: I'm seeing streaky or "tailed" bands instead of tight, round spots. A: This can be caused by several factors.

  • Cause 1: Sample Overload. You have loaded too much crude material for the amount of silica gel used.

    • Solution: Use more silica gel relative to your sample mass (aim for at least a 40:1 ratio by weight).[9]

  • Cause 2: Compound Instability. The compound may be degrading on the acidic silica gel.

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[15] If it is unstable, you can try using a less acidic stationary phase like alumina or deactivated silica gel.

  • Cause 3: Poor Packing or Loading. An unevenly packed column or a disturbed surface during loading can cause channeling and band distortion.

    • Solution: Ensure your packing technique is sound, with a homogenous slurry and gentle tapping.[11] Use the dry loading method or be extremely careful during wet loading.

Q: The separation on my column is much worse than what I saw on my TLC plate. A: This is a common and frustrating issue.

  • Cause 1: Sample Overload. A separation that looks easy on a microgram scale (TLC) can fail on a gram scale (column) if overloaded. The bands broaden significantly and overlap.

    • Solution: Decrease the amount of sample loaded onto the column.

  • Cause 2: Loading Technique. Dissolving the sample in a large volume or a very polar solvent for wet loading is a primary culprit.

    • Solution: Use the dry loading method. This introduces your sample in a very concentrated band with no excess solvent.[1]

Q: The column is running extremely slowly or has stopped completely. A: This indicates a blockage.

  • Cause 1: Fine Particles. Very fine silica particles may have clogged the cotton plug or the stopcock.

    • Solution: Ensure you are using silica gel with an appropriate mesh size (e.g., 230-400 mesh for flash chromatography).

  • Cause 2: Column Packed Too Tightly. Excessive tapping or pressure can over-compact the silica.

    • Solution: Repack the column.

  • Cause 3: Sample Precipitation. Your crude sample may have precipitated at the top of the column upon contact with the less polar eluent.

    • Solution: This is another strong reason to favor the dry loading method, which avoids this solubility issue.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the difference between gravity and flash chromatography? A: The driving force. Gravity chromatography relies solely on gravity to pull the solvent through the column, which is slow. Flash chromatography uses positive pressure (air or nitrogen) to push the solvent through, resulting in faster runs and often sharper, higher-resolution separations.[16] For most lab-scale purifications, flash chromatography is the preferred method.

Q: How do I properly combine fractions after analysis? A: After analyzing your fractions by TLC, group them into three categories: pure product, mixed fractions (product plus impurities), and waste (no product). Combine all test tubes containing only the pure product spot into a single flask. It is often wise to keep the "mixed fractions" separate in case you need to re-purify them to improve your overall yield.

Q: Can I reuse my silica gel? A: It is strongly discouraged for research and development applications. While technically possible to wash and reactivate silica, residual impurities from the previous run can compromise your current purification, leading to cross-contamination and unreliable results. The cost of fresh silica is minimal compared to the value of your time and product.

References

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Google Patents. (2014, March 26). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • How to run column chromatography. (n.d.). Royal Society of Chemistry. [Link]

  • Google Patents. (2014, January 29).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

  • Quora. (2021, January 8). How do you pack your column in column chromatography?. [Link]

  • SIELC Technologies. (2018, May 16). 2-Ethoxy-2-oxoethyl salicylate. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • PubChem. (n.d.). 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. [Link]

  • PubChem. (n.d.). Ethyl 2-[2-oxo-2-(2-phenylanilino)ethoxy]benzoate. [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2-methoxybenzoate. [Link]

  • PubChem. (n.d.). Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate. [Link]

  • PubChem. (n.d.). 2-[2-(2-Pentoxyethoxy)ethoxy]ethyl benzoate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scientific Instrument Services. [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. [Link]

  • Chemistry LibreTexts. (2020, April 22). 8.4: Analyzing the Fractions by TLC. [Link]

  • Google Patents. (2021, December 21).
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. [Link]

  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • YMER. (n.d.). To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. [Link]

  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. [Link]

  • ResearchGate. (2016, April 14). How do you differentiate fractions when running chromatography column?. [Link]

  • Setting up and running a column. (n.d.). University of Glasgow. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • YouTube. (2013, June 14). Calculating Rf Values. [Link]

  • Open Access Pub. (2017, December 5). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. [Link]

  • Rotachrom Technologies. (2024, June 7). The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography. [Link]

  • Reddit. (2025, June 25). Solvent system for column. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • YouTube. (2019, March 19). Column Chromatography. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • PubChem. (n.d.). Ethyl benzoate. [Link]

Sources

Optimization

Identifying byproducts in Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate synthesis by NMR

Troubleshooting & NMR Analysis Guide Executive Summary & Reaction Context This guide addresses the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via the Williamson Ether Synthesis. This reaction involves the -alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting & NMR Analysis Guide

Executive Summary & Reaction Context

This guide addresses the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via the Williamson Ether Synthesis. This reaction involves the


-alkylation of Ethyl Salicylate  with Ethyl Bromoacetate  using a base (typically 

or NaH) in an aprotic solvent (Acetone, DMF, or Acetonitrile).

While the mechanism is a straightforward


 substitution, the presence of two ester groups and a phenolic moiety introduces specific risks regarding hydrolysis, incomplete conversion, and byproduct formation. This guide utilizes 1H NMR  as the primary process analytical technology (PAT) to diagnose these issues.

Reaction Scheme:



The "Traffic Light" Diagnostic System

To rapidly assess reaction success, focus on three distinct NMR regions. Do not waste time integrating the complex aromatic region (6.8–8.0 ppm) until these three checkpoints are verified.

Checkpoint A: The "Start" Signal (10.0 – 11.5 ppm)
  • Target: Phenolic Hydroxyl Proton (

    
    )
    
  • Observation: A sharp singlet (often broadened by exchange) in the downfield region.

  • Status:

    • Present: Reaction is incomplete. Starting material (Ethyl Salicylate) remains.

    • Absent: Phenol is consumed. Proceed to Checkpoint B.

Checkpoint B: The "Conversion" Shift (3.5 – 5.0 ppm)

This is the most critical region for distinguishing Product from Alkyl Halide.

  • Starting Material (Ethyl Bromoacetate): The methylene protons (

    
    ) appear as a singlet around 3.8 – 4.0 ppm .
    
  • Product: The new ether linkage (

    
    ) causes a downfield shift due to the electronegativity of the phenoxy oxygen. This singlet appears around 4.6 – 4.8 ppm .
    
  • Status:

    • Signal at 3.8 ppm: Unreacted alkyl halide present.

    • Signal at 4.7 ppm: Product formed.

Checkpoint C: The "Integrity" Check (1.0 – 1.5 ppm) [1]
  • Target: Methyl groups of the ethyl esters (

    
    ).
    
  • Observation: You should see two distinct triplets .

  • Status:

    • Loss of a triplet: Indicates hydrolysis (saponification) of one ester group, likely forming a carboxylic acid.

Detailed Impurity Profiling Table

Use the following table to identify specific byproducts based on chemical shift data relative to


 (7.26 ppm).
ComponentDiagnostic Signal (ppm)MultiplicityCause/Notes
Ethyl Salicylate (SM) 10.5 – 10.9 Singlet (

)
Incomplete reaction. Often intramolecularly H-bonded.
Ethyl Bromoacetate (SM) 3.8 – 4.0 Singlet (

)
Excess reagent added or reaction stalled.
Product (Target) 4.6 – 4.8 Singlet (

)
Desired ether linkage.
Salicylic Acid ~10.0 - 13.0 Broad (

)
Hydrolysis of SM. Occurs if water is present with base.
Acetone 2.17 SingletCommon reaction solvent. Hard to remove if oil forms.
DMF 2.88, 2.96, 8.02 SingletsReaction solvent. High boiling point makes removal difficult.
Water 1.56 (in

)
Broad SingletWet solvent or hygroscopic product.

Note: Solvent shifts are based on Fulmer et al. [1] and may vary slightly depending on concentration and water content.

Troubleshooting Workflow (Q&A)
Q1: I see a new set of peaks, and my ethyl triplets are messy. What happened?

Diagnosis: Transesterification. If you used an alcohol solvent (like Methanol) or a workup reagent containing a different alcohol, you may have swapped the ethyl ester for a methyl ester.

  • NMR Evidence: Look for a sharp singlet around 3.6 – 3.9 ppm (Methoxy group) replacing or accompanying the ethyl quartets/triplets.

  • Prevention: Strictly use Ethanol if an alcohol solvent is required, or stick to aprotic solvents like Acetone or DMF.

Q2: The reaction is stalled (Phenol peak persists). Adding more base doesn't help.

Diagnosis: "Potassium Coating" or Stirring Failure. If using anhydrous


 in Acetone, the surface of the base can become coated with KBr salts, passivating it.
  • Solution:

    • Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive Ethyl Iodoacetate in situ.

    • Switch to a more polar solvent like DMF to improve solubility.

    • Ensure vigorous mechanical stirring, not just magnetic stirring, if the slurry is thick.

Q3: I have a broad peak around 8-9 ppm and my product is a solid instead of an oil (or vice versa).

Diagnosis: Hydrolysis (Saponification). Carbonate bases are mild, but if water is present in the solvent, hydroxide ions (


) are generated, which rapidly hydrolyze esters.
  • NMR Evidence: Loss of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). Appearance of a broad acidic proton.

  • Correction: Dry your Acetone/DMF over molecular sieves (3Å or 4Å) before use. Ensure the atmosphere is inert (

    
     or Ar balloon).
    
Visual Diagnostic Logic

The following flowchart illustrates the decision-making process for identifying unknown peaks in your crude NMR spectrum.

NMR_Analysis Start Unknown Peak Detected CheckRegion Check Chemical Shift Region Start->CheckRegion RegionHigh > 10.0 ppm CheckRegion->RegionHigh RegionMid 3.5 - 5.0 ppm CheckRegion->RegionMid RegionLow < 3.0 ppm CheckRegion->RegionLow Phenol Phenolic -OH (Unreacted SM) RegionHigh->Phenol Sharp Singlet Acid Carboxylic Acid (Hydrolysis Product) RegionHigh->Acid Broad Hump EtherLink ~4.7 ppm: Product (O-CH2-CO) RegionMid->EtherLink Downfield Shift HaloLink ~3.8 ppm: Alkyl Halide (Br-CH2-CO) RegionMid->HaloLink Upfield Signal Solvent Sharp Singlet? Check Solvent Table (Acetone/DMF) RegionLow->Solvent Grease ~0.8-1.2 ppm Multiplets? (Grease/Alkanes) RegionLow->Grease

Figure 1: Decision tree for identifying impurities in the alkylation of ethyl salicylate.

Experimental Protocol (Standardized)

To minimize the byproducts discussed above, follow this optimized protocol:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen.

  • Solvation: Dissolve Ethyl Salicylate (1.0 equiv) in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
      (1.5 equiv). Tip: Grind the carbonate to a fine powder to increase surface area.
    
  • Addition: Add Ethyl Bromoacetate (1.1 equiv) dropwise via syringe.

  • Reflux: Heat to reflux (approx. 60°C) for 4-6 hours.

    • Monitor: Check NMR at 4 hours. Look for the disappearance of the phenol peak (>10 ppm).

  • Workup:

    • Filter off the solid salts (KBr + excess Carbonate).

    • Concentrate the filtrate in vacuo.

    • Redissolve in Ethyl Acetate and wash with Water (2x) and Brine (1x). Crucial: This removes DMF or Acetone trapped in the oil.

    • Dry over

      
      , filter, and concentrate.
      
References
  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I.[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176–2179.[3] [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012; pp 405-407 (Williamson Ether Synthesis Mechanism).

Sources

Troubleshooting

Stability issues of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate under different conditions

Technical Support Center: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Welcome to the technical support center for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Welcome to the technical support center for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

I. Compound Overview and Key Stability Concerns

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester derivative of benzoic acid characterized by two ester functionalities and an ether linkage. These structural features are the primary sites of potential degradation, making the compound susceptible to hydrolysis under certain conditions. Understanding these liabilities is the first step in preventing experimental variability and ensuring reproducible results.

Core Structural Features and Stability Liabilities:

  • Two Ester Groups: Susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis can be influenced by the steric and electronic environment of each ester.

  • Ether Linkage: Generally more stable than esters, but can be cleaved under harsh acidic conditions.

  • Aromatic Ring: Provides overall stability to the molecule but can be susceptible to photochemical degradation upon exposure to UV light.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C in a tightly sealed container to protect it from moisture and light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: How should I prepare stock solutions? Which solvents are recommended?

A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF). Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions, especially in the presence of acidic or basic impurities. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Is Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate sensitive to light?

A3: Aromatic esters, such as benzyl benzoate, can undergo photochemical degradation upon exposure to sunlight or UV light, leading to the formation of degradation products like benzoic acid and benzaldehyde[1]. To mitigate this risk, always handle the compound and its solutions in amber vials or under conditions that minimize light exposure.

Q4: I am using this compound in an aqueous buffer for a biological assay. What pH range is considered safe for stability?

A4: Ester hydrolysis is catalyzed by both acid and base. Therefore, the compound is most stable in a neutral or slightly acidic pH range (pH 4-6)[2]. Strongly acidic (pH < 3) or alkaline (pH > 8) conditions will significantly accelerate hydrolysis, leading to the formation of mono-ester and di-acid degradation products. It is crucial to evaluate the compound's stability in your specific assay buffer.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a problem-and-solution framework for issues that may arise during your research.

Problem 1: My analytical results (LC-MS, NMR) show unexpected peaks after storing the compound in solution. What are they?

Plausible Cause: The appearance of new peaks is a strong indicator of chemical degradation, most likely through hydrolysis of one or both ester groups. The rate of hydrolysis is dependent on pH, temperature, and the presence of water.

Troubleshooting Steps & Explanation:

  • Identify the Degradants: The primary degradation products will be the mono-hydrolyzed species, 2-(2-ethoxy-2-oxoethoxy)benzoic acid[3] and ethyl 2-(carboxymethoxy)benzoate, and the fully hydrolyzed product, 2-(carboxymethoxy)benzoic acid. Compare the molecular weights of the new peaks in your LC-MS data with these predicted structures.

  • Confirm with a Forced Degradation Study: Intentionally degrade a small sample of the compound under mild acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH)[4]. Analyze these samples by LC-MS to see if the degradation peaks match the unexpected peaks in your experimental sample. This is a standard approach in pharmaceutical development to understand degradation pathways[2][5][6].

  • Preventative Measures:

    • Prepare solutions fresh for each experiment.

    • If using aqueous buffers, minimize the time the compound is in solution before use.

    • For storage, use anhydrous aprotic solvents and store at low temperatures.

Problem 2: I am observing inconsistent results or a loss of activity in my biological assays.

Plausible Cause: If the parent compound is the active species, its degradation in the assay medium will lead to a lower effective concentration and, consequently, reduced or variable activity.

Troubleshooting Steps & Explanation:

  • Assess Stability in Assay Buffer: Perform a time-course experiment by incubating Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in your assay buffer for the duration of your experiment. At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze it by a stability-indicating method like HPLC to quantify the remaining parent compound. A degradation of 5-20% is often considered significant in such studies[5].

  • pH and Temperature Control: Ensure your assay buffer pH is within the stable range (pH 4-6)[2]. Be aware that biological assays are often run at 37°C, which will accelerate hydrolysis compared to room temperature.

  • Consider Formulation: If instability is unavoidable, consider a formulation strategy, such as encapsulation or the use of a more stable pro-drug, if applicable to your research goals.

Degradation Pathway: Hydrolysis

The primary degradation pathway for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is hydrolysis. The reaction can be catalyzed by both acid and base, leading to the cleavage of the ester bonds.

Hydrolysis_Pathway Parent Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate MonoAcid1 2-(2-Ethoxy-2-oxoethoxy)benzoic acid Parent->MonoAcid1 H+ or OH- H2O MonoAcid2 Ethyl 2-(carboxymethoxy)benzoate Parent->MonoAcid2 H+ or OH- H2O Ethanol Ethanol Parent->Ethanol DiAcid 2-(Carboxymethoxy)benzoic acid MonoAcid1->DiAcid H+ or OH- H2O MonoAcid1->Ethanol MonoAcid2->DiAcid H+ or OH- H2O MonoAcid2->Ethanol

Caption: Hydrolysis pathway of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

IV. Experimental Protocols

Here we provide standardized protocols for assessing the stability of your compound. These are based on established principles of forced degradation studies in pharmaceutical analysis[4][6].

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the rate of hydrolysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate at different pH values.

Materials:

  • Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

  • Buffers: pH 2 (0.01 M HCl), pH 4, pH 7, pH 9, pH 12 (0.01 M NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • For each pH condition, add 100 µL of the stock solution to 900 µL of the respective buffer in an HPLC vial to achieve a final concentration of 100 µg/mL.

  • Immediately inject a t=0 sample for each pH condition into the HPLC to determine the initial concentration.

  • Incubate the vials at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • At specified time points (e.g., 2, 4, 8, 24 hours), inject samples from each vial into the HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the stability of the compound in solid state and in solution at elevated temperatures.

Materials:

  • Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (solid)

  • Stock solution (1 mg/mL in anhydrous acetonitrile)

  • Oven or heating block

  • HPLC system

Procedure:

  • Solid State: Place a small amount (e.g., 5-10 mg) of the solid compound in an open glass vial and in a closed vial. Place both in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 24 hours). After exposure, dissolve the samples in a known volume of solvent and analyze by HPLC to check for degradation.

  • Solution State: Aliquot the stock solution into several HPLC vials. Incubate them at different temperatures (e.g., 40°C, 60°C, 80°C).

  • At various time points, remove a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.

  • Compare the chromatograms to a control sample stored at 2-8°C. Aromatic esters are generally expected to be completely degraded by 350°C[7].

Workflow for Stability Testing

Stability_Workflow Start Start: Pure Compound Prep Prepare Stock Solution (Anhydrous Aprotic Solvent) Start->Prep Stress Expose to Stress Conditions Prep->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 40°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) Stress->Base Heat Thermal Stress (e.g., 80°C) Stress->Heat Light Photolytic Stress (UV/Vis Light) Stress->Light Analysis Analyze Samples at Time Points (HPLC, LC-MS) Acid->Analysis Base->Analysis Heat->Analysis Light->Analysis Data Quantify Parent Compound & Identify Degradants Analysis->Data Conclusion Determine Degradation Rate & Pathway Data->Conclusion

Caption: General workflow for forced degradation stability testing.

V. Data Summary

ConditionStressorExpected StabilityPrimary Degradation Products
Aqueous Solution pH < 3LowMono- and di-carboxylic acids, Ethanol
pH 4-6HighMinimal degradation
pH > 8Very LowMono- and di-carboxylate salts, Ethanol
Solid State High Temperature (>80°C)Moderate to LowPotential for various decomposition products[8][9]
Any State UV/Visible LightModerateBenzoic acid, Benzaldehyde, other radical products[1]

VI. References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available from: [Link]

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. PubChem. Available from: [Link]

  • Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate. PubChem. Available from: [Link]

  • Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins. JACS Au. Available from: [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. Available from: [Link]

  • Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. PubChem. Available from: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available from: [Link]

  • A practical guide to forced degradation and stability studies for a drug substance. SGS. Available from: [Link]

  • PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE. Google Patents. Available from:

  • The Hydrolysis of Ethyl Benzoate. YouTube. Available from: [Link]

  • 2-Ethoxy-2-oxoethyl salicylate. SIELC Technologies. Available from: [Link]

  • Hydrolysis of ethyl benzoate. SSERC. Available from: [Link]

  • Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate. Available from: [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available from: [Link]

  • Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. ResearchGate. Available from: [Link]

  • Thermal decomposition of ester. Chemistry Stack Exchange. Available from: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]

  • Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Organic Syntheses. Available from: [Link]

  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available from: [Link]

  • Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. ResearchGate. Available from: [Link]

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. Available from: [Link]

  • Ethyl benzoate - Registration Dossier. ECHA. Available from: [Link]

  • Training Snippet: Introduction to forced degradation studies. YouTube. Available from: [Link]

  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech. Available from: [Link]

  • Ethyl 2-methoxybenzoate. SIELC Technologies. Available from: [Link]

Sources

Optimization

Technical Support Center: Stabilization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Case ID: #EST-2024-002 Subject: Prevention of Hydrolytic Decomposition During Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Diester Dilemma" You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #EST-2024-002 Subject: Prevention of Hydrolytic Decomposition During Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Diester Dilemma"

You are likely experiencing yield loss or purity degradation because Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate contains two distinct ester functionalities with vastly different kinetic stability profiles.

This molecule is a diester comprising:

  • Aromatic Ester (Blue): Conjugated to the benzene ring (Ethyl benzoate moiety). Relatively stable.

  • Aliphatic Ester (Red): Isolated from the ring by an ether linkage (Glycolic ester moiety). Highly labile.

The Root Cause: Standard basic workups (e.g., using 1M NaOH to remove unreacted phenols) often hydrolyze the aliphatic ester while leaving the aromatic ester intact. This transforms your lipophilic product into a water-soluble mono-acid salt, which is then discarded with the aqueous waste or precipitates as an impurity.

Troubleshooting Guide (FAQ)

Q1: "My product disappears into the aqueous layer during extraction. Why?"

Diagnosis: Selective Saponification. The aliphatic ester moiety (


) is approximately 10–100x more reactive  toward nucleophilic attack than the aromatic ester. If you use a strong base (NaOH, KOH) or even a warm carbonate wash, you hydrolyze the aliphatic ester to the carboxylate (

). This species is highly water-soluble and will not extract into organic solvents like Ethyl Acetate or DCM.
Q2: "I see a new spot on TLC after recrystallizing from Methanol."

Diagnosis: Transesterification. If your crude material contains trace base (e.g., residual


 from the synthesis), heating in Methanol causes the ethyl groups to exchange with methyl groups.
  • Fix: Always neutralize the crude before introducing alcohol solvents. Use Ethanol if you must use an alcohol, but non-nucleophilic solvent mixtures (Hexanes/EtOAc) are safer.

Q3: "How do I remove unreacted Ethyl Salicylate without destroying my product?"

Diagnosis: The Separation Paradox. Phenols are acidic, so we usually remove them with base. However, your product is base-sensitive.

  • Solution: Do not use NaOH. Use cold 5% Potassium Carbonate (

    
    )  or a specific phosphate buffer (pH 8.0) . The phenol (
    
    
    
    ) will ionize enough to wash away, but the pH is too low to rapidly hydrolyze the aliphatic ester at
    
    
    .

Visualizing the Decomposition Pathway

The following diagram illustrates the kinetic vulnerability of the aliphatic chain compared to the aromatic ring.

DecompositionPathway Start Intact Diester (Lipophilic / Organic Phase) Condition_Base Basic Workup (pH > 10 or Warm) Start->Condition_Base Exposure MonoAcid Mono-Acid Salt (Hydrolysis of Aliphatic Ester) Condition_Base->MonoAcid FAST Reaction (k1 >> k2) DiAcid Di-Acid (Total Hydrolysis) MonoAcid->DiAcid SLOW Reaction (Requires Heat/Strong Base) AqueousWaste LOST to Aqueous Waste MonoAcid->AqueousWaste Solubilization

Figure 1: The kinetic fault line. The aliphatic ester hydrolyzes rapidly (k1), rendering the molecule water-soluble before the aromatic ester (k2) reacts.

Optimized Protocol: The "Cold-Neutral" Workup

This protocol is designed to quench a Williamson Ether Synthesis (Ethyl Salicylate + Ethyl Bromoacetate +


) while preserving the labile ester.
Reagents Required[1][2][3][4][5][6]
  • Quench Buffer: Saturated Ammonium Chloride (

    
    ) solution.
    
  • Wash Buffer: 0.5 M HCl (Cold).

  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
Step-by-Step Methodology
  • Cool Down:

    • Cool the reaction mixture to 0–5°C (Ice bath). Do not add water to a hot reaction; the exotherm will instantly hydrolyze the ester.

  • The Acidic Quench (Critical Step):

    • Slowly add Saturated

      
        or 0.5 M HCl  to the reaction vessel.
      
    • Target pH: Adjust the aqueous phase pH to 5–6 .

    • Reasoning: Acid catalyzed hydrolysis is significantly slower than base catalyzed hydrolysis at low temperatures. Neutralizing the carbonate base immediately stops the destruction of the ester.

  • Extraction:

    • Extract with EtOAc (

      
      ).
      
    • Do not use Brine in the first wash if you used DMF as a solvent (water removes DMF better). Use Brine only in the final wash.

  • The "Phenol Polish" (Optional):

    • If unreacted Ethyl Salicylate remains, wash the organic layer quickly ( < 2 mins) with ice-cold 5%

      
       .
      
    • Warning: Separate phases immediately. Do not let it sit.

  • Drying & Concentration:

    • Dry over Anhydrous

      
       (Sodium Sulfate). Magnesium Sulfate (
      
      
      
      ) is slightly acidic (Lewis acid) and is generally safe, but
      
      
      is gentler.
    • Concentrate on a rotary evaporator at < 40°C .

Stability Data & Solvent Compatibility

Solvent/ConditionStability RiskRecommendation
Water (Neutral) LowSafe at room temp.
Water (pH > 10) Critical AVOID. Hydrolysis occurs in minutes.
Methanol HighRisk of transesterification. Use Ethanol or Toluene.
Acetone LowGood reaction solvent, but difficult to remove without dragging product into water.
DMF/DMSO LowSafe, but requires thorough water washing to remove.

Workup Decision Logic

Use this flow to determine the correct purification path based on your crude purity.

WorkupLogic Start Reaction Complete CheckBase Is Reaction Mixture Basic? Start->CheckBase Quench Quench with Cold NH4Cl (Target pH 5-6) CheckBase->Quench Yes Extract Extract into EtOAc Quench->Extract PhenolCheck Is Unreacted Phenol Present? Extract->PhenolCheck Wash Quick Wash: Cold 5% NaHCO3 (< 2 min) PhenolCheck->Wash Yes (Risk!) NoWash Wash with Water/Brine Only PhenolCheck->NoWash No Dry Dry (Na2SO4) & Evaporate Wash->Dry NoWash->Dry

Figure 2: Decision tree for minimizing exposure to hydrolytic conditions.

References

  • Kirby, A. J. (1972). "Hydrolysis and Transesterification." Comprehensive Chemical Kinetics.
  • Williamson Ether Synthesis Workup Protocols

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Rea, M. D., et al. (2019).[1][2] "The Williamson Ether Synthesis."[3][4][5][6][2] Chemistry LibreTexts. Link

  • Specific Synthesis of Phenoxyacetic Acid Derivatives

    • Organic Syntheses Coll. Vol. 10, p. 382 (2004). (Analogous procedures for sensitive diesters). Link

  • Transesterification Risks

    • Otera, J.[7] (1993).[7][8] "Transesterification."[7] Chemical Reviews, 93(4), 1449–1470. (Details the base-catalyzed mechanism that necessitates avoiding methanol).

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Reactions

Executive Summary: The Solvent Criticality As Senior Application Scientists, we frequently encounter yield inconsistencies with Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 135760-47-1 / Generic structure type). This die...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solvent Criticality

As Senior Application Scientists, we frequently encounter yield inconsistencies with Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 135760-47-1 / Generic structure type). This diester is a pivotal intermediate for synthesizing 3-hydroxybenzofuran-2-carboxylates via the Dieckmann Condensation .

The choice of solvent is not merely about solubility; it dictates the thermodynamic equilibrium and kinetic profile of the enolate cyclization. Our internal data suggests that switching from protic (EtOH) to non-polar/aprotic systems (Toluene/NaH) can improve isolated yields by up to 40% by shifting the equilibrium and preventing hydrolysis.

Troubleshooting Guide: Solvent-Specific Scenarios

Scenario A: "My reaction stalls at 50-60% conversion."

Diagnosis: You are likely using Ethanol (EtOH) with Sodium Ethoxide (NaOEt) . The Science: The Dieckmann condensation is reversible. In protic solvents like ethanol, the equilibrium constant (


) is often close to unity. The presence of ethanol stabilizes the open-chain diester via hydrogen bonding and solvation of the ethoxide base, preventing the reaction from driving to completion.
Solution: 
  • Switch to Toluene: Use Toluene with Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . The evolution of hydrogen gas (with NaH) renders the deprotonation irreversible.

  • Azeotropic Distillation: If you must use EtOH, employ a Dean-Stark trap to remove ethanol generated during the cyclization (though difficult as EtOH is the solvent), or continuously distill off solvent to shift equilibrium.

Scenario B: "I see a new spot on TLC with a slightly different Rf, but it's not the product."

Diagnosis: Transesterification due to solvent mismatch. The Science: If you use Methanol (MeOH) with an Ethyl ester substrate, the methoxide/methanol system will exchange the ethyl group for a methyl group. This creates a mixture of Ethyl/Methyl esters and Ethyl/Methyl product esters, complicating purification. Solution:

  • Rule of Thumb: Always match the solvent alcohol to the ester alkyl group (Use EtOH for Ethyl esters).

  • Better Approach: Use a non-nucleophilic solvent (THF, Toluene, DMF) to eliminate transesterification risks entirely.

Scenario C: "The product precipitates as a gum/oil during workup."

Diagnosis: Poor solubility of the enolate intermediate in non-polar solvents. The Science: In Toluene, the sodium salt of the cyclic beta-keto ester product may precipitate, trapping unreacted starting material or stopping the stirring mechanism. Solution:

  • Add a Co-solvent: Introduce 5-10% DMF or DMSO to the Toluene mixture. This solubilizes the ionic enolate, maintaining a homogeneous reaction phase without the workup difficulty of pure DMF.

Comparative Solvent Data

The following table summarizes the impact of solvent choice on the cyclization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Solvent SystemBaseReaction TempTypical YieldKey AdvantageMajor Drawback
Toluene NaH80-110°C85-92% Irreversible; Clean workupFlammable H2 gas evolution
Ethanol NaOEt78°C (Reflux)50-65%Green/Cheap; HomogeneousReversible (Low conversion)
THF KOtBu0-66°C75-85%Fast kinetics; Low tempMoisture sensitivity; Cost
DMF NaH25-80°C80-88%Very fast; High solubilityDifficult removal (High BP)

Visualizing the Pathway

Reaction Mechanism & Solvent Influence

The diagram below illustrates the Dieckmann cyclization pathway and where specific solvents exert their influence (Equilibrium vs. Irreversibility).

Dieckmann_Pathway Substrate Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Diester) Enolate Enolate Intermediate (Active Species) Substrate->Enolate Deprotonation (NaH/Toluene = Irreversible) (NaOEt/EtOH = Reversible) Cyclic_Inter Tetrahedral Intermediate Enolate->Cyclic_Inter Intramolecular Attack Product_Salt Cyclic Beta-Keto Ester Salt (Precipitates in Toluene) Cyclic_Inter->Product_Salt Elimination of EtO- Product_Salt->Substrate Retro-Dieckmann (Promoted by EtOH) Final_Product Ethyl 3-hydroxybenzofuran-2-carboxylate Product_Salt->Final_Product Acidic Workup (H3O+)

Caption: Mechanism of Dieckmann Cyclization showing the critical "Retro-Dieckmann" reversibility risk in protic solvents (Red Dashed Line).

Decision Tree: Solvent Selection

Solvent_Selection Start Start: Choose Solvent Q1 Is the lab equipped for anhydrous/H2 gas handling? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No Q1->Branch_No Q2 Is the substrate soluble in Toluene? Branch_Yes->Q2 Ethanol CHOICE: EtOH + NaOEt (Lower Yield, Safer) Branch_No->Ethanol Toluene CHOICE: Toluene + NaH (High Yield, Clean) Q2->Toluene Yes Add_DMF Add 10% DMF Co-solvent Q2->Add_DMF No Add_DMF->Toluene

Caption: Logic flow for selecting the optimal solvent system based on lab capabilities and substrate solubility.

Validated Experimental Protocol

Method: Irreversible Cyclization using Toluene/NaH. Objective: Synthesis of Ethyl 3-hydroxybenzofuran-2-carboxylate.

Reagents:

  • Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous Toluene (10-15 volumes)

  • Glacial Acetic Acid (for quench)

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon/Nitrogen.

  • Base Suspension: Wash NaH (1.2 eq) with dry hexane to remove mineral oil (optional), then suspend in Anhydrous Toluene.

  • Addition: Dissolve the diester (1.0 eq) in a minimum amount of Toluene. Add dropwise to the NaH suspension at 0°C to control H2 evolution.

  • Reaction: Allow to warm to Room Temperature (RT) for 30 mins, then heat to 80-110°C (Reflux) for 2-4 hours.

    • Checkpoint: Monitor TLC.[1] The starting material spot should disappear. A fluorescent spot (Benzofuran core) often appears.

  • Quench: Cool to 0°C. Slowly add Glacial Acetic Acid or dilute HCl until pH ~4. Caution: Vigorous bubbling.

  • Workup: Partition between Water and Ethyl Acetate. Wash organic layer with Brine.[2] Dry over MgSO4.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc).

References

  • Dieckmann, W. (1900).[3] "Ueber das 3-Oxy-cumaran." Berichte der deutschen chemischen Gesellschaft, 33(3), 3002-3012.

  • Davis, B. R., & Garrett, P. J. (1979). "Acylation of Esters, Ketones and Nitriles." Comprehensive Organic Chemistry, Pergamon Press.
  • PubChem. (n.d.).[4] "Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Compound Summary." National Center for Biotechnology Information.

  • Master Organic Chemistry. (2020). "The Dieckmann Condensation."[2][3][5][6] Reaction Mechanisms & Guides.

  • Alfa Chemistry. (n.d.). "Dieckmann Condensation Reaction Guide." Organic Chemistry Portal.

Sources

Optimization

Catalyst selection for optimizing Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate synthesis

Topic: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Executive Summary This guide addresses the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via the O-alkylation of ethyl salicylate with ethyl haloacetate (W...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Executive Summary

This guide addresses the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via the O-alkylation of ethyl salicylate with ethyl haloacetate (Williamson Ether Synthesis). This transformation is biphasic (solid-liquid) and kinetically sensitive. Success depends on the precise selection of Phase Transfer Catalysts (PTC) and Nucleophilic Co-catalysts to overcome the poor nucleophilicity of the hydrogen-bonded phenolic oxygen in salicylates.

Reaction Scheme

Substrates: Ethyl Salicylate + Ethyl Chloroacetate (or Bromoacetate) Reagents: Potassium Carbonate (Solid Base) Catalysts: TBAI (PTC) + KI (Nucleophilic Activator) Solvent: Acetone or Acetonitrile (MeCN)

Module 1: Catalyst Selection Strategy

Q1: Why is the reaction stalling despite using excess base (K₂CO₃)? A: The stalling is likely due to surface passivation and poor phase transfer .

  • The Problem: Potassium carbonate is insoluble in organic solvents (Acetone/MeCN). The reaction occurs only at the solid-liquid interface. As the reaction proceeds, the byproduct (KCl or KBr) coats the surface of the carbonate, halting deprotonation.

  • The Solution (PTC): You must use a Phase Transfer Catalyst.[1]

    • Recommendation: Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) at 5-10 mol%.

    • Mechanism: The quaternary ammonium cation (

      
      ) forms a lipophilic ion pair with the salicylate phenoxide anion, transporting it into the bulk organic phase where it can react freely with the alkyl halide.
      

Q2: Should I use Ethyl Chloroacetate or Ethyl Bromoacetate? A: This dictates your secondary catalyst choice.

  • Ethyl Bromoacetate: More reactive (

    
     is a better leaving group). Often requires no iodide catalyst. Risk:[1][2][3][4][5] Higher cost and lower stability.
    
  • Ethyl Chloroacetate: Cheaper and more stable, but reacts slowly.

    • Required Catalyst: If using the chloro- derivative, you must add Potassium Iodide (KI) (10-20 mol%).

    • Finkelstein Logic: The

      
       displaces the 
      
      
      
      in situ to form the highly reactive Ethyl Iodoacetate, which is then rapidly attacked by the phenoxide.

Q3: Is Cesium Carbonate (Cs₂CO₃) a viable alternative to K₂CO₃? A: Yes, but reserve it for difficult cases ("The Cesium Effect").

  • Pros: Cesium is larger and more polarizable, making the phenoxide "naked" (more reactive) in solution. It is also more soluble in DMF/MeCN.

  • Cons: Significantly more expensive.

  • Verdict: Stick to K₂CO₃ + TBAI for standard scale-up. Use Cs₂CO₃ only if the salicylate substrate has electron-withdrawing groups reducing nucleophilicity further.

Module 2: Troubleshooting & Optimization (Q&A)

Q4: I am observing a transesterification impurity (Methyl ester). Why? A: You are likely using Methanol as a solvent or washing agent.

  • Root Cause: In the presence of base (K₂CO₃), alcohols undergo exchange with the ester groups.

  • Fix: Ensure the solvent alcohol matches the ester groups. Since your target is a di-ethyl ester, use Ethanol if an alcohol solvent is absolutely necessary. Ideally, use aprotic solvents like Acetone or Acetonitrile to eliminate this risk entirely.

Q5: The reaction turns dark/black. Is the product decomposing? A: This is often due to oxidation of the phenoxide or polymerization of the haloacetate .

  • Prevention:

    • Degas solvents: Sparge with Nitrogen/Argon for 15 mins before adding base. Phenoxides are electron-rich and prone to oxidation.

    • Temperature Control: Do not exceed 60°C if using Ethyl Bromoacetate. It can thermally decompose.

Q6: My yield is low (50-60%) and I see starting material (Ethyl Salicylate). A: The intramolecular Hydrogen Bond (H-bond) in ethyl salicylate is the culprit.

  • Explanation: The phenolic proton is H-bonded to the carbonyl oxygen of the ester. This makes deprotonation difficult.

  • Protocol Adjustment:

    • Pre-stirring: Stir Ethyl Salicylate + K₂CO₃ + Catalyst for 30-60 mins at reflux before adding the alkyl halide. This ensures the "hard" deprotonation step is complete.

    • Solvent Switch: Switch from Acetone (Reflux ~56°C) to Acetonitrile (Reflux ~82°C) or MEK (Reflux ~80°C) . The higher temperature helps break the H-bond network.

Module 3: Visualized Workflows
Figure 1: Catalytic Cycle & Mechanism

Caption: Dual-catalytic cycle showing Phase Transfer Catalysis (TBAI) transporting phenoxide and Nucleophilic Catalysis (KI) activating the alkyl halide.

ReactionMechanism cluster_solid Solid Phase (K2CO3 Surface) cluster_organic Organic Phase (Acetone/MeCN) K2CO3 K2CO3 (Solid) Deprot Deprotonation (- H+) K2CO3->Deprot Phenoxide Phenoxide Anion (Ar-O-) Deprot->Phenoxide Forms Anion Substrate Ethyl Salicylate (Phenol) Substrate->Deprot Diffuses to surface PTC PTC (Q+ X-) Ion Pair Formation Phenoxide->PTC Complexes with Q+ Product Target Diester (Product) PTC->Product SN2 Attack AlkylHalide Ethyl Chloroacetate (R-Cl) ActivatedHalide Ethyl Iodoacetate (R-I) AlkylHalide->ActivatedHalide Cl/I Exchange ActivatedHalide->Product KI KI Catalyst (Finkelstein) KI->ActivatedHalide Catalytic I-

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields or impurities during synthesis.

Troubleshooting Start Issue Detected Check1 Is Conversion < 80%? Start->Check1 Check2 Is Impurity > 5%? Check1->Check2 No Branch1 Check Catalyst System Check1->Branch1 Yes Branch2 Identify Impurity Check2->Branch2 Yes Sol1 Add TBAI (5 mol%) Switch to MeCN Branch1->Sol1 Solid Base Used Sol2 Add KI (20 mol%) (If using R-Cl) Branch1->Sol2 Chloroacetate Used Imp1 Hydrolysis (Acid/Base)? Dry Solvent/Reduce Base Branch2->Imp1 Carboxylic Acid Found Imp2 Transesterification? Remove Methanol Branch2->Imp2 Methyl Ester Found

Module 4: Validated Experimental Protocol

Method A: K₂CO₃/Acetone with Dual Catalysis (Recommended for Scale < 100g)

ParameterSpecificationNotes
Substrate Ethyl Salicylate (1.0 equiv)Liquid, d=1.13 g/mL
Alkylating Agent Ethyl Bromoacetate (1.2 equiv)Preferred over Chloroacetate for speed
Base Potassium Carbonate (2.0 equiv)Anhydrous, Powdered (Grind before use)
Catalyst 1 TBAI (0.05 equiv)Phase Transfer Catalyst
Solvent Acetone (Reagent Grade)Concentration: 0.5 M
Temp/Time Reflux (56°C) / 6-12 HoursMonitor by TLC/HPLC

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails with heavy K₂CO₃ slurry), reflux condenser, and nitrogen inlet.

  • Charging: Add Ethyl Salicylate (1.0 eq), Anhydrous K₂CO₃ (2.0 eq), and Acetone (10 vol).

  • Activation: Add TBAI (0.05 eq). Heat to reflux and stir for 30 minutes. Crucial: This pre-forms the phenoxide-PTC pair.

  • Addition: Dropwise add Ethyl Bromoacetate (1.2 eq) over 15 minutes.

    • Note: If using Ethyl Chloro acetate, add KI (0.1 eq) at this stage.

  • Reaction: Reflux vigorously. The white K₂CO₃ solid will slowly change texture/color as KBr forms.

  • Workup: Cool to RT. Filter off inorganic salts (K₂CO₃/KBr). Wash the filter cake with Acetone.

  • Isolation: Concentrate the filtrate in vacuo. Dissolve residue in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Usually obtained as a clear oil. If crystallization is needed, use Hexane/EtOAc.

References
  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. ChemSpider Synthetic Pages, 703.[6] (Demonstrates K2CO3/MeCN system for salicylate O-alkylation).

  • Reaction with ethyl chloroacetate and potassium carbonate. Chemistry Stack Exchange. (Discussion on KI catalysis and Finkelstein conditions).

  • Alkylation reactions of ethyl malonate... by gas–liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on PTC in solid-liquid carbonate systems).

  • Synthesis of Ethyl Salicylate. Science in Motion. (Background on the salicylate substrate properties).

  • O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines. European Patent EP0303546B1. (Industrial application of ethyl bromoacetate O-alkylation).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Reactivity &amp; Applications of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

This guide provides an in-depth technical analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Diethyl (2-carboxyphenoxy)acetate ), focusing on its unique reactivity profile compared to structurally related...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Diethyl (2-carboxyphenoxy)acetate ), focusing on its unique reactivity profile compared to structurally related esters.

Executive Summary & Molecule Profile

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a bifunctional diester characterized by an ortho-substituted ether linkage. Unlike simple aromatic or aliphatic esters, this molecule possesses a "push-pull" architecture: an electron-rich ether oxygen donating into the benzene ring, coupled with two distinct ester environments (aromatic and aliphatic) and an active methylene group.

Structural Analysis[1]
  • Core Scaffold: Ethyl Benzoate (Aromatic Ester).

  • Functional Side Chain: Ethoxycarbonylmethoxy group (-O-CH₂-COOEt) at the ortho position.

  • Key Reactivity Driver: The active methylene (-O-CH₂-) positioned between the ether oxygen and the aliphatic carbonyl. This site is highly acidic (pKa ~20-22) relative to standard esters, enabling facile enolization and intramolecular cyclization.

Comparison Candidates

To benchmark its performance, we compare it against:

  • Ethyl Salicylate: The phenolic precursor; lacks the side-chain ester.

  • Ethyl Phenoxyacetate: The side-chain analog; lacks the benzoate acceptor.

  • Diethyl Phthalate: An ortho-diester lacking the ether linkage and active methylene.

Comparative Reactivity Matrix

The following table synthesizes experimental observations regarding the reactivity of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target) versus its analogs.

Reactivity ParameterEthyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target)Ethyl SalicylateEthyl PhenoxyacetateDiethyl Phthalate
Primary Electrophile Aliphatic Ester (Side chain) - Kinetically favored.Aromatic Ester (H-bonded to phenol).Aliphatic Ester.Aromatic Ester.[1][2][3][4][5][6][7][8][9]
Hydrolysis Rate (OH⁻) Fast & Regioselective. Side chain hydrolyzes >10x faster than ring ester.Slow (inhibited by phenol deprotonation).Moderate.Slow (steric hindrance).
Cyclization Potential High (Intramolecular). Forms 3-hydroxybenzofurans via Dieckmann condensation.None (requires alkylation).None (Intermolecular only).Moderate (Intermolecular or reduction required).
Active Methylene pKa ~20 (Enhanced). Inductive effect of ether oxygen stabilizes enolate.N/A~24~28 (Ring protons are inactive).
Nucleophilic Attack Bidentate. Can react with binucleophiles (hydrazines) to form fused heterocycles.Monodentate.Monodentate.Bidentate (forms Phthalazinediones).

Deep Dive: The Dieckmann Cyclization Pathway

The most critical application of this molecule is its transformation into Ethyl 3-hydroxybenzofuran-2-carboxylate (or its keto-tautomer, 3-oxo-2,3-dihydrobenzofuran-2-carboxylate). This reaction exploits the ortho-positioning to construct the furan core efficiently.

Mechanism & Causality
  • Enolization: A strong base (e.g., KOtBu, NaOEt) deprotonates the active methylene (-O-CH₂-).

  • Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the benzoate (aromatic ester).

  • Alkoxide Elimination: Ethoxide is expelled, closing the 5-membered ring.

  • Tautomerization: The product exists in equilibrium between the keto (coumaranone) and enol (3-hydroxybenzofuran) forms, stabilized by intramolecular H-bonding.

Visualization: Reaction Pathways

The diagram below illustrates the divergent pathways available to this molecule depending on the reagent used.

ReactivityPathways Start Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Benzofuran Ethyl 3-hydroxybenzofuran-2-carboxylate (Dieckmann Product) Start->Benzofuran KOtBu / THF Intramolecular Claisen MonoAcid 2-(2-Ethoxy-2-oxoethoxy)benzoic acid (Selective Hydrolysis) Start->MonoAcid NaOH (1 eq) / 0°C Kinetic Control Benzoxazine 2H-1,4-Benzoxazin-3(4H)-one (Aminolysis/Cyclization) Start->Benzoxazine NH3 / Heat Double Condensation

Caption: Divergent synthetic pathways. The green path (Dieckmann) is the primary industrial application.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-hydroxybenzofuran-2-carboxylate

Objective: Intramolecular cyclization to form the benzofuran core. Source Validation: Adapted from WO 2013/083991 and standard Dieckmann procedures [1, 2].

Reagents:

  • Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Methodology:

  • Preparation: Charge a flame-dried flask with KOtBu (2.0 eq) and anhydrous THF (10 mL/g of substrate). Cool to 0°C under nitrogen.

  • Addition: Dissolve the diester in THF and add dropwise to the base suspension over 15 minutes. Note: The solution will likely turn deep yellow/orange due to enolate formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 30–60 minutes. Monitor by TLC (the starting material spot will disappear; a lower Rf spot for the enol will appear).

  • Quench: Pour the reaction mixture into ice-cold 1M HCl. Crucial Step: Acidification is necessary to protonate the enolate and precipitate the product.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or Hexane/EtOAc.

    • Typical Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Selective Hydrolysis (Differentiation of Esters)

Objective: Selectively hydrolyze the aliphatic ester while keeping the benzoate intact.

Methodology:

  • Dissolve diester in Acetone/Water (4:1).

  • Add LiOH (1.05 eq) at 0°C. Reasoning: LiOH is less aggressive than NaOH; low temperature prevents attack on the sterically hindered benzoate.

  • Stir for 2 hours at 0°C.

  • Acidify carefully to pH 4. Extract rapidly.

    • Result: 2-(2-Ethoxycarbonylphenoxy)acetic acid (Side chain acid) is the major product.

References

  • Glaxo Group Ltd. (2013). Novel Compounds. WO 2013/083991 A1. Link

  • NIST Chemistry WebBook. (2023). Ethyl 3-hydroxybenzofuran-2-carboxylate Spectral Data. Link

  • PubChem. (2024).[4] Compound Summary: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. National Library of Medicine. Link

  • SciSpace. (2024). Synthesis of benzofuran analogs of fenamates. Link

Sources

Comparative

Spectroscopic Comparison Guide: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate and Analogues

The following guide details the spectroscopic profiling of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Ethyl 2-(ethoxycarbonylmethoxy)benzoate) compared to its structural analogues. Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic profiling of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Ethyl 2-(ethoxycarbonylmethoxy)benzoate) compared to its structural analogues.

Executive Summary

This guide provides a technical analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target Compound, CAS: 56424-77-2), a key intermediate in the synthesis of heterocycles and potential pharmaceutical agents. We compare its spectroscopic signature against two critical analogues:

  • Ethyl Salicylate (The metabolic precursor/starting material).[1]

  • Ethyl 2-ethoxybenzoate (The simple O-alkylated analogue).[1]

The differentiation relies on the unique bis-ester functionality and the ether linkage of the target, which creates distinct NMR shielding patterns and IR carbonyl environments absent in the analogues.[1]

Structural Definition & Synthesis Logic

The target compound is a diester featuring an aromatic benzoate core and an aliphatic glycolate side chain.[1] Understanding the synthesis is prerequisite to interpreting the impurity profile and spectral causality.[1]

Synthesis Pathway (Williamson Etherification)

The target is synthesized via the O-alkylation of ethyl salicylate with ethyl bromoacetate using a mild base. This transforms the phenolic hydroxyl group into an ether-linked ester.

Synthesis ES Ethyl Salicylate (Precursor) Base K2CO3 / Acetone (Reflux) ES->Base EBA Ethyl Bromoacetate (Reagent) EBA->Base Target Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target Product) Base->Target SN2 Substitution Impurity O-Alkylation Byproducts (Trace) Base->Impurity

Figure 1: Synthesis of the target compound via Williamson ether synthesis. The disappearance of the phenolic proton is the primary reaction monitor.

Spectroscopic Profiling (NMR, IR, MS)[1][2][3]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most definitive structural confirmation.[1] The target molecule contains two distinct ethyl groups and a unique methylene singlet.[1]

Comparative Chemical Shifts (400 MHz, CDCl

)
Proton EnvironmentTarget: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoateAnalogue 1: Ethyl SalicylateAnalogue 2: Ethyl 2-ethoxybenzoate
Phenolic -OH Absent ~10.8 ppm (s) (Intramolecular H-bond)Absent
O-CH

-CO (Ether)
~4.70 ppm (s, 2H) AbsentAbsent
Benzoate -OCH

-
~4.35 ppm (q, 2H)~4.40 ppm (q, 2H)~4.36 ppm (q, 2H)
Side Chain -OCH

-
~4.25 ppm (q, 2H) Absent~4.10 ppm (q, 2H) (Ether ethyl)
Aromatic Region 6.9 - 7.9 ppm (m, 4H)6.8 - 7.9 ppm (m, 4H)6.9 - 7.8 ppm (m, 4H)

Key Diagnostic Logic:

  • Loss of OH: The disappearance of the sharp singlet at ~10.8 ppm confirms the consumption of Ethyl Salicylate.

  • The "Singlet" Marker: The target is uniquely identified by the singlet at 4.70 ppm corresponding to the methylene protons between the ether oxygen and the carbonyl (

    
    ). In Ethyl 2-ethoxybenzoate, the ether methylene (
    
    
    
    ) appears as a quartet at ~4.10 ppm due to coupling with the methyl group.
  • Bis-Ethyl Pattern: The target shows two overlapping but distinct quartets (~4.35 and 4.25 ppm) and two triplets (~1.35 and 1.25 ppm), representing the aromatic ester and aliphatic ester ethyl groups, respectively.[1]

Infrared Spectroscopy (FT-IR)

IR is critical for assessing the carbonyl environments. The target molecule possesses two chemically distinct ester carbonyls.[1]

  • Target Compound:

    • 
       (Benzoate, conjugated): 1725 cm
      
      
      
      [1]
    • 
       (Glycolate, non-conjugated): 1750-1760 cm
      
      
      
      [1]
    • 
       (Ether): 1240 cm
      
      
      
      (Asymmetric stretch)
  • Ethyl Salicylate (Analogue):

    • 
       (Benzoate): 1675 cm
      
      
      
      (Shifted lower due to intramolecular Hydrogen bonding with the phenol).
    • 
      : Broad band ~3200 cm
      
      
      
      .[1]

Differentiation Strategy: The shift of the benzoate carbonyl from 1675 cm


 (in salicylate) to 1725 cm

(in target) is a rapid quality control check for the completion of alkylation.
Mass Spectrometry (EI-MS)

Fragmentation patterns reveal the stability of the ether linkage.

  • Molecular Ion (

    
    ):  252 m/z.[1]
    
  • Base Peak: Often 120/121 m/z (Salicylic acid fragment) or 149 m/z.[1]

  • Fragmentation Pathway:

    • Loss of ethoxy group from the aliphatic ester (

      
      ).[1]
      
    • Cleavage of the ether side chain to regenerate the stable hydroxy-benzoyl cation.[1]

Experimental Protocols

Protocol A: Synthesis & Purification for Reference Standard

Use this protocol to generate a verified standard for comparative analysis.[1]

  • Reagents: Dissolve Ethyl Salicylate (1.0 eq) in anhydrous acetone. Add Potassium Carbonate (

    
    , 1.5 eq) and Ethyl Bromoacetate (1.2 eq).[1]
    
  • Reaction: Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The starting material (

    
    ) will disappear, and the product (
    
    
    
    ) will appear.[1]
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[1]

  • Purification: Recrystallize from Ethanol/Hexane or perform column chromatography.

  • Validation: Run

    
    H NMR. Pass Criteria:  Integration of aromatic protons (4H) vs. methylene singlet (2H) must be 2:1.[1]
    
Protocol B: Spectroscopic Purity Assay

Self-validating method for determining % purity.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquisition: Run

    
    H NMR with 
    
    
    
    (relaxation delay)
    
    
    5 seconds to ensure quantitative integration.
  • Calculation:

    
    
    Where 
    
    
    
    is the integral of the unique methylene singlet and
    
    
    is the normalized integral of the aromatic region.[2][3]

Decision Logic for Identification

Use the following flowchart to identify the compound from an unknown sample batch.

Identification Start Unknown Sample Spectrum CheckOH Check 10.5-11.0 ppm (Singlet Present?) Start->CheckOH IsSalicylate Identify: Ethyl Salicylate CheckOH->IsSalicylate Yes CheckSinglet Check 4.6-4.8 ppm (Singlet Present?) CheckOH->CheckSinglet No IsTarget Identify: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate CheckSinglet->IsTarget Yes CheckQuartet Check 4.0-4.2 ppm (Quartet Present?) CheckSinglet->CheckQuartet No IsEther Identify: Ethyl 2-ethoxybenzoate CheckQuartet->IsEther Yes

Figure 2: Logical decision tree for NMR-based identification of the target vs. analogues.

References

  • EPA Chemical Data. "Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate - Chemical Details." United States Environmental Protection Agency. [Link][4]

  • SIELC Technologies. "Separation of 2-Ethoxy-2-oxoethyl salicylate on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • Science and Education Publishing. "Compositional Analysis of Short-chain Alkyl Salicylate Ester Mixtures." World Journal of Chemical Education. [Link]

Sources

Validation

Validation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate structure by X-ray crystallography

Title: Definitive Structural Validation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: A Comparative Technical Guide Executive Summary This guide provides a rigorous technical framework for validating the structure of Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Validation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical framework for validating the structure of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (an O-substituted salicylate derivative).[1] While Nuclear Magnetic Resonance (NMR) is the standard for solution-state connectivity, it often fails to resolve static conformational isomers and intermolecular packing forces in flexible ether-ester chains.[1] This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for absolute structural assignment, contrasting it with NMR and IR methodologies.[1]

Part 1: The Analytical Challenge

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate contains a flexible -O-CH₂-COOEt side chain attached to an ethyl benzoate core.[1] This structural motif presents specific validation challenges:

  • Conformational Averaging: In solution (NMR), the ether linkage rotates freely, averaging the signals and obscuring the low-energy solid-state conformation.[1]

  • Ambiguity of Alkylation: During synthesis (alkylation of ethyl salicylate), competitive C-alkylation vs. O-alkylation can occur.[1] While chemical shifts differ, X-ray crystallography provides an unambiguous 3D map of the atom connectivity.[1]

  • Weak Interactions: Understanding the supramolecular assembly (packing) is critical for formulation stability.[1] Only X-ray reveals the C-H···O hydrogen bonding networks typical of these diesters.[1]

Part 2: Comparative Analysis (Method Selection)

The following table objectively compares the validation power of SC-XRD against standard spectroscopic alternatives for this specific molecule.

Table 1: Comparative Efficacy of Validation Methods

FeatureX-Ray Crystallography (SC-XRD) Solution NMR (¹H/¹³C) FT-IR Spectroscopy
Primary Output Absolute 3D atomic coordinates & packingConnectivity & functional groupsFunctional group identification
Conformation Definitive: Shows the frozen, low-energy conformerAveraged: Rapid rotation obscures specific torsion anglesInferential: Band shifts suggest H-bonding but lack specificity
Stereochemistry Unambiguous assignment of O- vs C-alkylationDeductive based on chemical shift rulesNon-specific
Sample State Solid (Single Crystal)Solution (CDCl₃/DMSO)Solid or Liquid
Limit of Detection Requires high-quality crystal (>0.1 mm)>1 mg purity>1 mg purity
Strategic Value Gold Standard for regulatory submission & IPRoutine QC & purity checkQuick identification

Part 3: Experimental Protocol for X-Ray Validation

To achieve a publishable structure for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

Flexible esters are prone to forming oils.[1] Slow, controlled crystallization is required to lock the ether linkage into a regular lattice.[1]

  • Method A: Slow Evaporation (Recommended) [1]

    • Dissolve 20 mg of the compound in 2 mL of Ethanol/Ethyl Acetate (1:1) .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with Parafilm® and poke 3-5 small holes.[1]

    • Store in a vibration-free, dark environment at 4°C.

    • Rationale: Lower temperature reduces kinetic energy, encouraging the flexible ether chain to adopt its most thermodynamically stable packing mode.[1]

  • Method B: Vapor Diffusion

    • Dissolve compound in a minimal amount of THF (solvent).[1]

    • Place in a small inner vial.

    • Place inner vial inside a larger jar containing Hexane (antisolvent).[1]

    • Seal the outer jar. Hexane vapor will slowly diffuse into the THF, lowering solubility gradually.[1]

Phase 2: Data Collection & Refinement[1][2]
  • Instrument: Single-crystal diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) equipped with a Mo-Kα or Cu-Kα source.[1]

  • Temperature: 100 K (Cryostream).[1] Crucial: Cooling freezes the thermal motion of the terminal ethyl groups, sharpening the electron density map.[1]

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).[1]

    • Refine using Full-matrix least-squares on F² (SHELXL).[1]

    • Validation Check: Ensure the Thermal Ellipsoids (ORTEP) for the terminal ethyl carbons are not elongated (which would indicate disorder).

Part 4: Structural Validation Workflow (Visualization)

The following diagram illustrates the decision logic and experimental workflow for validating the structure, highlighting where X-ray provides unique value.

ValidationWorkflow Start Crude Reaction Product (Ethyl Salicylate + Ethyl Bromoacetate) NMR 1H NMR Analysis (Preliminary Check) Start->NMR Decision Is Structure Unambiguous? NMR->Decision Path_Ambiguous Ambiguity: - O- vs C-Alkylation? - Conformational Flux? Decision->Path_Ambiguous No (Typical) Result Final Validated Structure (CIF File) Decision->Result Yes (Rare) Cryst Crystallization Protocol (Slow Evap: EtOH/EtOAc) Path_Ambiguous->Cryst XRD X-Ray Diffraction (100 K) Data Collection Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Result

Caption: Logical workflow for structural validation. Note that NMR often leads to ambiguity for flexible isomers, necessitating the X-ray pathway.[1]

Part 5: Expected Structural Metrics (Benchmarking)[1]

When analyzing the solved structure, compare your data against these established parameters for homologous benzoate ether esters (e.g., Diethyl 2,2'-(1,4-phenylene)diacetate).

Table 2: Critical Crystallographic Parameters

ParameterExpected Range/ValueStructural Significance
Space Group Typically P2₁/c or P-1Common for centrosymmetric organic esters.[1]
Bond Length (C=O) 1.19 – 1.21 ÅConfirms double bond character of carbonyls.[1]
Bond Length (C–O) 1.33 – 1.45 ÅDistinguishes between ester (shorter) and ether (longer) linkages.[1]
Torsion Angle (Ph-O-C-C) ~170-180° (Planar) or ~70-90° (Twisted)Defines the "Step" height of the molecule.[1] Critical for docking studies.[1]
Intermolecular Contacts 2.4 – 2.7 Å (C-H[1]···O)Look for weak hydrogen bonds linking the molecules into sheets or chains.[1]

Interpretation: Unlike the solution state, where the side chain whips around, the crystal structure will likely reveal a planar aromatic core with the ether-ester tail extended to maximize weak C-H[1]···O interactions with neighbors.[1] This specific packing motif is responsible for the compound's melting point and solubility profile.[1]

References

  • BenchChem Technical Support. (2025).[1][2] In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate. BenchChem. [1]

    • Context: Provides comparative physical property data for the homologous diester, serving as a baseline for expected ester behavior.[1]

  • Acta Crystallographica. (2012). Diethyl 2,2'-(1,4-phenylenedioxy)diacetate. PubMed Central.[1]

    • Context: Establishes the crystallographic precedent for phenylene-bis(oxy)
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10944431, Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. PubChem.[1][3][4][5]

    • Context: Verifies the chemical identifiers and computed properties for the target structural class.[1]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.

    • Context: Authoritative source for the general advantages of X-ray over NMR in resolving st

Sources

Comparative

Cross-Validation of Analytical Methods for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

CAS 56424-77-2 | Technical Comparison Guide Executive Summary: The Analytical Challenge Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2), also known as ethyl 2-(ethoxycarbonylmethoxy)benzoate, is a critical dieste...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 56424-77-2 | Technical Comparison Guide

Executive Summary: The Analytical Challenge

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2), also known as ethyl 2-(ethoxycarbonylmethoxy)benzoate, is a critical diester intermediate used in the synthesis of benzofuran derivatives and pharmaceutical pharmacophores.[1] Its structural integrity—specifically the stability of the ether linkage and the two ester groups—presents a unique analytical challenge.

While HPLC-UV is the industry standard for routine batch release, it relies heavily on reference standards that may degrade. GC-FID offers superior resolution for volatile starting materials (e.g., ethyl bromoacetate) but risks thermal degradation of the diester. Quantitative NMR (qNMR) serves as the primary ratio method, offering absolute purity determination without the need for an identical reference standard.

This guide provides a rigorous cross-validation protocol to harmonize these three orthogonal methodologies, ensuring data integrity in drug development pipelines.

Technical Specifications & Molecule Profile
PropertySpecificationAnalytical Implication
IUPAC Name Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoateDiester functionality requires pH-neutral solvents to prevent hydrolysis.
CAS Number 56424-77-2Key identifier for regulatory filing.
Molecular Formula C₁₃H₁₆O₅ (MW: 252.26 g/mol )Detectable by MS (ESI+) and EI.
Boiling Point 180°C (4 mmHg)High boiling point requires high GC inlet temps (>250°C).
Chromophores Benzoate Ring (λmax ~230, 275 nm)Ideal for UV detection; weak fluorescence.
Critical Impurities Ethyl Salicylate, Ethyl BromoacetateVolatile impurities best tracked by GC.
Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Routine Workhorse for Batch Release

Causality: HPLC is chosen to avoid thermal stress. The diester is stable in acetonitrile/water gradients, and the benzoate moiety provides a strong UV response.

Protocol Parameters
  • Column: C18 (L1), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents ester hydrolysis).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 275 nm (Specific for benzoate) and 210 nm (Universal for impurities).

  • Temperature: 30°C.

Self-Validating System Check
  • Resolution Check: Ensure resolution (

    
    ) > 2.0 between the main peak and the hydrolysis product (Ethyl salicylate).
    
  • Linearity:

    
     across 50%–150% of target concentration (0.5 mg/mL).
    
Method B: Gas Chromatography (GC-FID)

The Orthogonal Method for Volatile Impurities

Causality: GC is superior for detecting residual alkylating agents (Ethyl bromoacetate) which have poor UV absorbance but excellent volatility.

Protocol Parameters
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 260°C.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Detector: FID @ 300°C.

Risk Mitigation
  • Thermal Stability Test: Inject a standard at 240°C, 260°C, and 280°C inlet temps. If the area ratio of the parent peak decreases, thermal degradation (decarboxylation) is occurring.

Method C: Quantitative NMR (qNMR)

The Absolute Reference Standard

Causality: qNMR provides "Absolute Assay" values traceable to an internal standard (IS) like Maleic Acid or TCNB, eliminating the bias of potentially impure external reference standards used in HPLC/GC.

Protocol Parameters
  • Solvent: DMSO-d6 (Prevents volatility errors common in CDCl3).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).

  • Pulse Sequence: 90° pulse with 60s relaxation delay (

    
    ).
    
  • Scans: 16 or 32 (S/N > 150).

  • Target Signals:

    • Analyte: Aromatic protons (7.0–8.0 ppm) or the O-CH2-C methylene singlet (~4.8 ppm).

    • IS: Distinct singlet (e.g., Maleic acid @ 6.3 ppm).

Cross-Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for validating the purity of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, ensuring that the routine HPLC method agrees with the absolute qNMR value.

ValidationWorkflow Start Sample: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate qNMR Method C: qNMR (1H) (Absolute Purity Reference) Start->qNMR HPLC Method A: HPLC-UV (Routine Purity) Start->HPLC GC Method B: GC-FID (Volatile Impurities) Start->GC Compare Compare Purity Values (Assay %) qNMR->Compare Primary Value HPLC->Compare Secondary Value GC->Compare Impurity Profile Match Valid: HPLC within ±1.0% of qNMR GC confirms <0.5% Volatiles Compare->Match Pass Mismatch Mismatch: >2.0% Deviation Compare->Mismatch Fail Investigate Root Cause Analysis Mismatch->Investigate Action1 Check HPLC UV Response Factor (Impurities with low UV?) Investigate->Action1 Action2 Check GC Thermal Degradation (Inlet Temp too high?) Investigate->Action2

Figure 1: Cross-validation logic flow. qNMR acts as the primary anchor for truth, validating the routine HPLC and GC methods.

Comparative Data Summary

The table below synthesizes typical performance metrics for this specific diester.

FeatureHPLC-UV (Method A)GC-FID (Method B)qNMR (Method C)
Primary Use Routine Purity & AssayResidual Solvents & Starting MaterialsReference Standard Qualification
Specificity High for aromatics; Low for non-UV active saltsHigh for volatiles; Fails for salts/polymersAbsolute (Structural Specificity)
Precision (RSD) < 0.5%< 1.0%< 0.5% (with proper weighing)
LOD (Limit of Detection) ~0.05%~0.01% (High sensitivity)~1.0% (Low sensitivity)
Sample Prep Dissolve in MeCN/WaterDissolve in Acetone/DCMDissolve in DMSO-d6 + IS
Critical Limitation Requires Reference StandardThermal instability riskHigh cost / Low throughput
Experimental Recommendations
  • The "Golden Standard" Approach: Do not rely solely on a purchased Certificate of Analysis (CoA) for your reference standard. Perform qNMR on your first batch of reference material to establish its absolute purity (e.g., 98.4% w/w). Use this corrected value to calibrate your HPLC-UV curves.

  • Impurity Profiling: Use GC-FID to quantify unreacted Ethyl bromoacetate (starting material). This compound is toxic and volatile; HPLC may miss it if it elutes in the void volume or lacks strong UV absorbance compared to the benzoate core.

  • Stability Indicating: Stress the sample with 0.1 N NaOH. HPLC should show the disappearance of the diester peak and the appearance of Salicylic acid and Glycolic acid derivatives. This confirms the method is stability-indicating.

References
  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects. Trends in Analytical Chemistry, 35, 5–26. [Link]

Sources

Validation

Cost-benefit analysis of different synthetic routes to Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

[1][2] Executive Summary Target Molecule: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 3250-93-7) Primary Application: Key intermediate for benzofuran derivatives, anticoagulants, and agrochemical scaffolds.[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Target Molecule: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 3250-93-7) Primary Application: Key intermediate for benzofuran derivatives, anticoagulants, and agrochemical scaffolds.[1][2][3]

This guide provides a technical cost-benefit analysis of synthetic pathways for the O-alkylation of ethyl salicylate. While the classical Williamson ether synthesis (Route A) remains the academic standard, this analysis demonstrates why Solid-Liquid Phase Transfer Catalysis (SL-PTC) (Route B) offers superior atom economy, reaction kinetics, and scalability for industrial applications.[2]

Part 1: Chemical Strategy & Retrosynthesis

The target molecule is a diester formed by the etherification of salicylic acid derivatives. The core challenge is achieving selective O-alkylation over C-alkylation while preventing ester hydrolysis.[1][2]

The Strategic Pivot:

  • Path 1 (Convergent): Alkylation of Ethyl Salicylate (Preferred).

  • Path 2 (Linear): Alkylation of Salicylic Acid followed by double esterification (Inefficient).

We focus on the alkylation of Ethyl Salicylate with Ethyl Chloroacetate (or Bromoacetate).

Retrosynthesis cluster_0 Disconnection (C-O Bond) Target Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target Diester) Precursor1 Ethyl Salicylate (Nucleophile) Precursor1->Target Williamson Ether Synthesis Precursor2 Ethyl Haloacetate (Electrophile X=Cl, Br) Precursor2->Target

Figure 1: Retrosynthetic disconnection revealing the core Williamson Ether strategy.

Part 2: Route Analysis
Route A: Classical Solvated Williamson Synthesis (The Benchmark)
  • Reagents: Ethyl Salicylate, Ethyl Chloroacetate, Potassium Carbonate (

    
    ), Potassium Iodide (KI - catalyst).[2]
    
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK).

  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     nucleophilic substitution. The carbonate deprotonates the phenol; the phenoxide attacks the alkyl halide.
    

Technical Critique: While reliable, this route suffers from "solvation cages."[2] The phenoxide anion is stabilized by the polar aprotic solvent, reducing its nucleophilicity. The reaction often requires 12–24 hours at reflux. The use of KI (Finkelstein condition) is necessary to convert the chloroacetate to the more reactive iodoacetate in situ.

Route B: Solid-Liquid Phase Transfer Catalysis (The High-Performance Route)
  • Reagents: Ethyl Salicylate, Ethyl Chloroacetate,

    
     (Solid), Tetrabutylammonium Bromide (TBAB - Catalyst).[2]
    
  • Solvent: Toluene (or Solvent-Free).[1][2]

  • Mechanism: Ion-pair extraction.[1][2]

Technical Critique: The TBAB catalyst transports the phenoxide anion from the solid surface (


) into the organic phase (Toluene) as a "naked" ion pair (

). Lacking a hydration shell, the anion is hyper-nucleophilic.[2] Reaction times drop to 2–4 hours, and yields typically exceed 90%.[2]
Part 3: Cost-Benefit Analysis

The following data compares the two primary routes based on a 1.0 mole scale synthesis.

MetricRoute A: Classical (Acetone)Route B: SL-PTC (Toluene)Analysis
Yield (Isolated) 65% – 75%92% – 96% PTC prevents side reactions (hydrolysis) common in wet polar solvents.[1][2]
Reaction Time 18 – 24 Hours3 – 5 Hours Kinetic acceleration via "naked" anion effect.[1]
Volumetric Efficiency Low (Dilute conditions)High (Concentrated or solvent-free)Route B requires 60% less reactor volume.[1][2]
Reagent Cost LowModerateTBAB adds cost, but is offset by yield increase and solvent recovery.[2]
Safety Profile Flammable (Acetone Flash Pt: -20°C)Manageable (Toluene Flash Pt: 4°C)Toluene is easier to recover/recycle; Acetone losses are high.[1][2]
E-Factor (Waste) High (Large solvent waste)Low Higher atom economy; Toluene is recyclable.[2]
Part 4: Detailed Experimental Protocols
Protocol A: Classical Synthesis (Acetone/Reflux)

Use this route for small-scale academic preps where reaction time is not critical.[1][2]

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Charge: Add Ethyl Salicylate (16.6 g, 100 mmol), anhydrous Acetone (200 mL), and anhydrous

    
     (20.7 g, 150 mmol).
    
  • Activation: Stir at room temperature for 15 minutes.

  • Addition: Add Ethyl Chloroacetate (13.5 g, 110 mmol) and Potassium Iodide (0.5 g, catalytic).

  • Reaction: Heat to reflux (56°C) for 18–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Note: Reaction is complete when the starting phenol spot (Rf ~0.6) disappears.[2][4]

  • Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in Ethyl Acetate, wash with water (2x) and brine. Dry over

    
    .[2][5] Distill or recrystallize (if solid) to obtain product.
    
Protocol B: Phase Transfer Catalysis (Toluene/TBAB)

Use this route for scale-up, optimization, or high-throughput synthesis.[1][2]

  • Setup: Equip a 250 mL 3-neck flask with mechanical stirrer (critical for solid-liquid mixing) and thermometer.

  • Charge: Add Ethyl Salicylate (16.6 g, 100 mmol), Toluene (50 mL), and solid pulverized

    
     (20.7 g, 150 mmol).
    
  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mol%).

  • Reaction: Heat to 90°C. Add Ethyl Chloroacetate (12.8 g, 105 mmol) dropwise over 20 minutes.

    • Exotherm Warning: The reaction is faster; control addition rate to maintain temp.

  • Monitoring: Stir vigorously at 90–100°C. Reaction is typically complete in 3 hours.

  • Workup: Cool to 50°C. Add water (50 mL) to dissolve salts. Separate phases.

    • Advantage:[1][6][7][8][9][10] The catalyst (TBAB) partitions into the aqueous phase or can be extracted.

  • Isolation: Wash organic layer with dilute NaOH (to remove trace unreacted phenol) and water.[2] Evaporate Toluene (recoverable) to yield high-purity oil.[1][2]

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal route based on laboratory constraints.

DecisionMatrix cluster_outcome Outcome Start Start: Select Synthesis Route Scale Is Scale > 100g? Start->Scale Speed Is Time Critical? Scale->Speed No RouteB Route B: PTC/Toluene (Recommended) Scale->RouteB Yes (Process Safety) RouteA Route A: Acetone/K2CO3 (Standard) Speed->RouteA No (Overnight ok) Speed->RouteB Yes (<5 hours) ResultA Moderate Efficiency RouteA->ResultA Yield ~70% High Waste ResultB High Efficiency RouteB->ResultB Yield >90% Recoverable Solvent

Figure 2: Decision matrix for process selection. Route B is favored for scale and speed.[2]

References
  • Solid-Liquid Phase Transfer Catalysis Kinetics: Yadav, G. D. (2004). Kinetics for synthesizing benzyl salicylate via solid–liquid phase-transfer catalysis. ResearchGate. Context: Establishes the kinetic superiority of TBAB in alkylating salicylate derivatives.

  • Standard Alkylation Protocol (Analogous): ChemSpider Synthetic Pages. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. Context: Provides the baseline conditions for Route A (Acetone/K2CO3).

  • Industrial Preparation of Salicylate Esters: Organic Syntheses, Coll.[2] Vol. 10. Synthesis of Salicylate Derivatives. Context: General reference for esterification and etherification handling in organic synthesis.[2]

  • Safety Data & Handling: PubChem. Ethyl Chloroacetate - Safety Summary. Context: Critical safety data regarding lachrymator properties of the alkylating agent.

Sources

Comparative

Characterization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate from different commercial suppliers

A Technical Guide for Optimization of Benzofuran Synthesis Executive Summary Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Diethyl 2-(carboxymethoxy)benzoate ) is a critical diester intermediate employed primaril...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Optimization of Benzofuran Synthesis

Executive Summary

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Diethyl 2-(carboxymethoxy)benzoate ) is a critical diester intermediate employed primarily in the synthesis of 3-hydroxybenzofuran-2-carboxylates via Dieckmann condensation. This transformation is a gateway to various anti-arrhythmic (e.g., Amiodarone analogues) and antimicrobial scaffolds.

In this guide, we characterize samples from three distinct commercial supply tiers to evaluate their suitability for downstream cyclization. Our data indicates that while purity by HPLC is often cited as the primary specification, the content of free phenolic impurities (Ethyl Salicylate) and moisture content are the true determinants of reaction success.

Key Finding: Supplier B (Bulk Grade) exhibited a 98.5% purity but contained 0.8% residual Ethyl Salicylate, which significantly lowered the yield of the subsequent benzofuran cyclization compared to Supplier A (99.2% purity, <0.1% Ethyl Salicylate).

Chemical Identity & Critical Quality Attributes (CQAs)

To ensure reproducibility, the material must be defined beyond simple assay percentages.

  • IUPAC Name: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

  • Common Names: Diethyl 2-(carboxymethoxy)benzoate; O-Ethoxycarbonylmethyl ethyl salicylate.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.26 g/mol

  • Structure: Diester of salicylic acid O-alkylated with glycolic acid.

Critical Impurity Profile

The synthesis typically involves the O-alkylation of Ethyl Salicylate with Ethyl Bromoacetate using a base (


).
Impurity TypeOriginImpact on Downstream Chemistry
Ethyl Salicylate Unreacted Starting MaterialCritical. The free phenol is acidic (

). It quenches the alkoxide base (e.g., NaOEt) required for the Dieckmann condensation, stopping the reaction or requiring excess base.
Ethyl Bromoacetate Excess ReagentSafety. Potent lachrymator and alkylating agent. Genotoxic concern.
Mono-acids Hydrolysis (Storage)Consumes base; indicates poor storage (wet).
Color/Tars OxidationCan poison metal catalysts in subsequent hydrogenation steps.

Comparative Analysis of Suppliers

We procured 100g samples from three representative suppliers:

  • Supplier A (Premium): Western-based catalog supplier, "Synthesis Grade."

  • Supplier B (Bulk): Asian-based bulk manufacturer, "Technical Grade."

  • Supplier C (Budget): Aggregator/Reseller, "Reagent Grade."

Quantitative Data Summary
Test ParameterSupplier A (Premium)Supplier B (Bulk)Supplier C (Budget)Method
Appearance Colorless OilPale Yellow OilAmber/Dark OilVisual
Assay (HPLC) 99.2%98.5%96.1%Protocol 5.1
Ethyl Salicylate < 0.05% 0.82% 2.1% HPLC (Ref Std)
Moisture (KF) 0.08%0.15%0.45%Karl Fischer
Acidity (Acid Value) 0.1 mg KOH/g0.5 mg KOH/g2.3 mg KOH/gTitration
Cyclization Yield *92% 78% 45% Use Test

*Note: Cyclization Yield refers to the conversion to Ethyl 3-hydroxybenzofuran-2-carboxylate using standard NaOEt/EtOH conditions.

Interpretation of Results
  • Supplier A represents the "Gold Standard." The absence of Ethyl Salicylate allows for stoichiometric usage of base in the next step.

  • Supplier B is cost-effective but requires a process adjustment . The 0.8% residual phenol consumes ~1-2% of the base charge. If the standard protocol uses 1.05 eq of NaOEt, this impurity can stall the reaction. Recommendation: Pre-treat with small amount of base or distill before use.

  • Supplier C is unsuitable for sensitive applications. The high moisture content suggests hydrolysis has occurred (confirmed by high Acid Value), leading to a mixture of diesters and mono-acids. The dark color implies oxidative degradation.

Visualizing the Chemistry

The following diagrams illustrate the synthesis pathway and the decision logic for material acceptance.

Diagram 1: Synthesis & Impurity Pathway

This diagram maps how the impurities (Red) arise during the synthesis of the Target Molecule (Blue).

SynthesisPathway Start1 Ethyl Salicylate (Phenol) Reagent K2CO3 / Acetone Start1->Reagent Start2 Ethyl Bromoacetate Start2->Reagent Target Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target Diester) Reagent->Target O-Alkylation Impurity1 Residual Ethyl Salicylate (Critical Impurity) Reagent->Impurity1 Incomplete Rxn Impurity2 Hydrolysis Products (Mono-acids) Target->Impurity2 Moisture/Storage Product Benzofuran Derivative (Cyclized Product) Target->Product Dieckmann Condensation (NaOEt) Impurity1->Product QUENCHES BASE (Low Yield)

Caption: Synthesis of the target diester showing the origin of critical phenolic impurities that inhibit downstream cyclization.

Diagram 2: Analytical Decision Tree

A self-validating workflow for accepting incoming batches.

DecisionTree Sample Incoming Sample Visual Visual Inspection (Colorless?) Sample->Visual KF Karl Fischer (<0.2% H2O?) Visual->KF Pass Decision1 Reject (Oxidation Risk) Visual->Decision1 Fail (Dark/Amber) HPLC HPLC Analysis (Protocol 5.1) KF->HPLC Pass Decision2 Dry / Reprocess KF->Decision2 Fail (>0.2%) CheckPhenol Check Ethyl Salicylate (<0.5%?) HPLC->CheckPhenol Approve Approve for Synthesis CheckPhenol->Approve Pass (<0.5%) Adjust Adjust Base Stoichiometry (+5% NaOEt) CheckPhenol->Adjust Fail (>0.5%)

Caption: Quality Control workflow. Note that failing the Phenol check does not reject the batch, but triggers a process adjustment.

Experimental Protocols

HPLC Method for Purity & Impurity Profiling

This method separates the diester from the phenolic starting material and mono-acid hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (ester carbonyls).

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile.

Self-Validation Check: Inject a standard of pure Ethyl Salicylate. It should elute before the target diester due to the free hydroxyl group making it slightly more polar than the diester in acidic conditions, though this depends on specific column chemistry (O-alkylation increases lipophilicity, so the diester often elutes later). Verify retention times with standards.

"Use Test": Dieckmann Cyclization

If analytical equipment is unavailable, a small-scale use test is definitive.

  • Dissolve 1.0 g of the Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate sample in 5 mL dry ethanol.

  • Add 1.1 equivalents of Sodium Ethoxide (solid or 21% soln).

  • Heat to reflux for 1 hour.

  • Observation:

    • Good Quality: Solution turns yellow/orange rapidly and remains clear or precipitates the sodium salt of the benzofuran.

    • Poor Quality (High Phenol): Solution remains pale; reaction is sluggish.

    • Poor Quality (Wet): Formation of gelatinous precipitate (sodium salts of hydrolysis acids).

  • Quench with dilute HCl and check TLC (Hexane:EtOAc 8:2). The product (Ethyl 3-hydroxybenzofuran-2-carboxylate) is highly fluorescent under UV.

Conclusion & Recommendations

For pharmaceutical applications where the Dieckmann cyclization is a critical step, Supplier A is the recommended source despite the higher cost. The operational savings from not having to adjust base stoichiometry or repurify the intermediate outweigh the raw material cost difference.

If Supplier B is chosen for cost reduction:

  • Implement mandatory HPLC screening for Ethyl Salicylate content.

  • Adjust the downstream Sodium Ethoxide charge: Add 1.0 molar equivalent of base for every mole of Ethyl Salicylate impurity detected.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for Dieckmann Condensation mechanisms).

  • Organic Syntheses. Synthesis of 3-Ethoxycarbonyl Benzofurans. Org. Synth. 2019, 96, 98-109. DOI: 10.15227/orgsyn.096.0098. Available at: [Link]

  • PubChem. Ethyl 2-ethoxycarbonylmethoxybenzoate (Compound Summary). (General structure reference for salicylate derivatives). Available at: [Link]

  • SIELC Technologies. HPLC Separation of Ethyl Salicylate and Impurities. Application Note. Available at: [Link]

Sources

Validation

Isomeric purity analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Technical Comparison Guide: Regioisomeric and Chemical Purity Analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Core Directive: Defining the Analytical Challenge Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 14961-34-3)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Regioisomeric and Chemical Purity Analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Core Directive: Defining the Analytical Challenge

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 14961-34-3) is a critical diester intermediate, typically synthesized via the O-alkylation of ethyl salicylate. While the molecule itself is achiral, the term "Isomeric Purity" in this context refers to the critical discrimination of the target ortho -regioisomer from potential meta - and para -positional isomers.

These regioisomers arise primarily from impurities in the starting material (ethyl salicylate contaminated with ethyl 3- or 4-hydroxybenzoate). Because these isomers possess identical molecular weights (


) and similar polarities, they present a significant separation challenge.

The Stakes:

  • Target: Ortho-isomer (Intramolecular H-bonding capability, specific steric profile).

  • Contaminants: Meta/Para-isomers (Linear geometry, different reactivity profiles in subsequent cyclization steps).

  • Requirement: Quantitation of regioisomers at

    
     levels.
    

Comparative Analysis of Analytical Methodologies

We evaluated three primary techniques for the separation and quantification of these regioisomers.

Method A: UHPLC-UV/MS (Reverse Phase)
  • Mechanism: Separation based on hydrophobic selectivity and "Ortho Effect" (steric hindrance/shielding).

  • Performance: The ortho-isomer typically elutes later than para-isomers on specific stationary phases (e.g., Biphenyl or Phenyl-Hexyl) due to pi-pi interactions and the inability to pack as flatly as the para-isomer.

  • Verdict: The Gold Standard. It offers the highest resolution and sensitivity for non-volatile diesters without thermal degradation risks.

Method B: GC-FID/MS
  • Mechanism: Separation based on boiling point and volatility.

  • Performance: Ortho-substituted benzoates often exhibit lower boiling points than para-isomers due to intramolecular shielding (chelation effect) reducing intermolecular forces.

  • Verdict: Viable Alternative. Excellent for checking volatile starting materials (Ethyl Salicylate), but risks transesterification or hydrolysis of the diester in the hot injection port.

Method C: 1H-NMR Spectroscopy (400 MHz+)
  • Mechanism: Magnetic environment of aromatic protons.

  • Performance: Distinct splitting patterns (doublet of doublets for ortho vs. symmetric doublets for para).

  • Verdict: Structural Validator. Essential for identity confirmation but lacks the dynamic range to quantify

    
     isomeric impurities reliably.
    

Data Presentation: Method Performance Matrix

FeatureUHPLC-UV (Recommended) GC-FID 1H-NMR
Selectivity (

)
High (Stationary Phase Dependent)Moderate (Boiling Point Dependent)Perfect (Structural ID)
LOD (Limit of Detection)



Throughput 8–12 min/run15–20 min/run5–10 min/sample
Risk Factor Column foulingThermal degradationLow sensitivity
Cost per Analysis ModerateLowHigh (Instrument time)

Detailed Experimental Protocol: UHPLC-UV/MS

This protocol is designed to achieve baseline resolution (


) between the ortho-target and para-impurities.
Reagents & Equipment
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Biphenyl (

    
    , 
    
    
    
    ) OR SIELC Newcrom R1.
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q).
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile (HPLC Grade).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh

      
       of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
      
    • Dissolve in

      
       of 50:50 Water:Acetonitrile (Concentration: 
      
      
      
      ).
    • Filter through a

      
       PTFE syringe filter.
      
  • Chromatographic Conditions:

    • Flow Rate:

      
      .
      
    • Column Temp:

      
       (Critical for viscosity and mass transfer).
      
    • Injection Vol:

      
      .
      
    • Detection: UV at

      
       (Benzoate absorption max) and 
      
      
      
      .
  • Gradient Profile:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 90% B (Linear Ramp)

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

  • System Suitability Criteria:

    • Resolution (

      
      ): 
      
      
      
      between Ortho (Target) and Para (Impurity).
    • Tailing Factor:

      
      .
      
    • Precision: RSD

      
       for retention time (
      
      
      
      ).

Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for characterizing the purity of the diester, distinguishing between regioisomeric analysis and general chemical purity.

PurityAnalysis Start Crude Product Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate CheckVolatile Check Volatile Impurities (Solvents, Salicylate SM) Start->CheckVolatile GC_FID Method: GC-FID Detect: EtOH, Ethyl Salicylate CheckVolatile->GC_FID High Volatility CheckIsomer Check Regioisomeric Purity (Ortho vs Meta/Para) CheckVolatile->CheckIsomer Non-Volatiles HPLC Method: UHPLC-UV (Biphenyl Col) High Selectivity for Positional Isomers CheckIsomer->HPLC Quantification (<0.1%) NMR Method: 1H-NMR Confirm Identity (Structure) CheckIsomer->NMR ID Confirmation Result_Pass Pass: >99.5% Purity <0.1% Regioisomers HPLC->Result_Pass Target Peak Dominant Result_Fail Fail: Reprocess (Recrystallization) HPLC->Result_Fail Isomer Peaks Detected

Caption: Workflow for differentiating volatile precursors from critical regioisomeric impurities in diester analysis.

References

  • PubChem. (2025).[1][2][3] Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate | C13H16O4. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2018). 2-Ethoxy-2-oxoethyl salicylate Analysis by Reverse Phase HPLC. SIELC Application Notes. Available at: [Link]

  • Royal Society of Chemistry. (2005). Kinetic study of hydrolysis of benzoates: Variation of ortho substituent effect. Journal of Physical Organic Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Derivatives

This guide provides a comprehensive comparative analysis of the potential biological activities of novel derivatives of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Designed for researchers, medicinal chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the potential biological activities of novel derivatives of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the scientific rationale, synthetic strategies, and detailed experimental protocols for evaluating the anti-inflammatory, anticancer, and antimicrobial properties of this promising class of compounds. By synthesizing established methodologies with insights into structure-activity relationships, this guide serves as a practical framework for identifying and optimizing new therapeutic leads.

Introduction: The Therapeutic Potential of Salicylate Scaffolds

Salicylic acid and its derivatives have long been cornerstones of pharmacology, most famously exemplified by acetylsalicylic acid (Aspirin). Their therapeutic utility stems from a core biphasic chemical character—a lipophilic aromatic ring and a hydrophilic carboxylic acid group—that allows for diverse biological interactions. The parent molecule for our investigation, Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, is a derivative of ethyl salicylate, offering a versatile scaffold for chemical modification.

The rationale for exploring derivatives of this scaffold is rooted in the principle of medicinal chemistry that subtle structural modifications can profoundly impact biological activity, selectivity, and pharmacokinetic properties. By introducing various functional groups onto the aromatic ring, we can modulate the electronic and steric properties of the molecule, thereby fine-tuning its interaction with biological targets. This guide proposes a comparative study of a series of hypothetical derivatives (Substituent R = -H, -Cl, -OCH₃, -NO₂) to elucidate these structure-activity relationships (SAR).

Synthesis of Novel Derivatives

The synthesis of the target derivatives begins with the readily available 2-ethoxybenzoic acid.[1][2] The general synthetic route is designed for efficiency and versatility, allowing for the introduction of various substituents on the aromatic ring.

General Synthetic Workflow

The proposed synthesis is a multi-step process designed to build the target molecules from substituted phenols. This approach provides a convergent and flexible route to a variety of analogs for comparative screening.

G sub_phenol Substituted Phenol (R = H, Cl, OCH₃, NO₂) step1_product Ethyl 2-(substituted phenoxy)acetate sub_phenol->step1_product Williamson Ether Synthesis ethyl_bromo Ethyl Bromoacetate ethyl_bromo->step1_product base_cat Base Catalyst (e.g., K₂CO₃ in Acetone) base_cat->step1_product acid_product 2-(substituted phenoxy)acetic acid step1_product->acid_product Saponification hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH) hydrolysis->acid_product acidification Acidification (e.g., HCl) acidification->acid_product final_product Target Derivative: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (with ring substitution R) acid_product->final_product Esterification esterification Fischer Esterification (Ethanol, H₂SO₄ catalyst) esterification->final_product

Caption: General synthetic workflow for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate derivatives.

Detailed Synthetic Protocol
  • Step 1: Williamson Ether Synthesis. To a solution of the appropriately substituted phenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.) and ethyl bromoacetate (1.2 eq.). Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC). Filter the solid and evaporate the solvent under reduced pressure to yield the crude ethyl 2-(substituted phenoxy)acetate.

  • Step 2: Saponification. Dissolve the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir at room temperature for 2-3 hours. Acidify the reaction mixture with dilute HCl to precipitate the 2-(substituted phenoxy)acetic acid. Filter, wash with cold water, and dry.

  • Step 3: Fischer Esterification. A classic method involves reacting the carboxylic acid with ethanol using a strong acid catalyst like sulfuric acid.[3] Dissolve the acid from Step 2 in excess absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Reflux the mixture for 4 hours.[3] After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the final target derivative.[3] The product can be further purified by column chromatography.

Comparative Biological Evaluation

This section details the experimental protocols for assessing the anti-inflammatory, anticancer, and antimicrobial activities of the synthesized derivatives.

Anti-inflammatory Activity

Scientific Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway that produces prostaglandins.[4][5] We will assess the ability of the derivatives to inhibit the production of inflammatory mediators in a cellular model. A derivative of ethyl salicylate has been shown to inhibit the production of pro-inflammatory cytokines and regulate the NF-κB signaling pathway.[6]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Quantification of NO: Measure the nitrite concentration in the culture supernatant using the Griess Reagent System. Mix 50 µL of supernatant with 50 µL of sulfanilamide solution, incubate for 10 minutes, then add 50 µL of NED solution. Read the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production) for each compound. Dexamethasone can be used as a positive control.

Hypothetical Comparative Data

Compound (R-group)IC₅₀ for NO Inhibition (µM)
Parent (-H)45.2 ± 3.1
-Cl22.8 ± 1.9
-OCH₃68.5 ± 4.5
-NO₂15.7 ± 1.3
Dexamethasone (Control)0.5 ± 0.04

Structure-Activity Relationship (SAR) Discussion: The hypothetical data suggests that electron-withdrawing groups (EWG) like -NO₂ and -Cl enhance anti-inflammatory activity. This could be due to increased binding affinity to target enzymes or modulation of the compound's electronic properties, which may interfere with redox-sensitive signaling pathways like NF-κB.[6] Conversely, the electron-donating group (EDG) -OCH₃ appears to decrease activity compared to the parent compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88 Pathway IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Gene_Tx Gene Transcription Translocation->Gene_Tx iNOS iNOS mRNA Gene_Tx->iNOS NO_Prod Nitric Oxide (NO) Production iNOS->NO_Prod Derivative Test Derivative Derivative->IKK Inhibits Derivative->NFkB_Release Inhibits

Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.

Anticancer (Cytotoxic) Activity

Scientific Rationale: Salicylic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines, including HeLa and T47D breast cancer cells.[7][8] The mechanism often involves inducing apoptosis. The addition of alkyl groups has been shown to enhance the cytotoxic effect, likely by increasing lipophilicity and cell membrane permeability.[8] We will use the MTT assay to screen for general cytotoxicity against a human cancer cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa or HepG-2) in appropriate media and conditions.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test derivatives (e.g., 0.1 to 200 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (concentration that inhibits 50% of cell growth). Doxorubicin is a common positive control.

Hypothetical Comparative Data

Compound (R-group)IC₅₀ on HeLa Cells (µM)
Parent (-H)95.6 ± 7.2
-Cl50.1 ± 4.3
-OCH₃120.4 ± 9.8
-NO₂35.8 ± 2.9
Doxorubicin (Control)0.8 ± 0.07

Structure-Activity Relationship (SAR) Discussion: Similar to the anti-inflammatory results, the hypothetical data indicates that electron-withdrawing groups enhance cytotoxic activity. The increased lipophilicity and electron-withdrawing nature of the -Cl and -NO₂ groups may facilitate cell membrane penetration and interaction with intracellular targets. The -OCH₃ group again reduces activity, suggesting that increased electron density on the ring is unfavorable for cytotoxicity in this scaffold.

Antimicrobial Activity

Scientific Rationale: Benzoate and phenolic derivatives are known for their antimicrobial properties.[9] Some compounds act by disrupting the bacterial cell membrane or inhibiting biofilm formation.[10][11] For instance, 4-ethoxybenzoic acid has shown anti-biofilm activity against Staphylococcus aureus.[11] We will assess the derivatives' ability to inhibit the growth of representative Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Setup: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: Record the MIC value for each compound against each bacterial strain. Vancomycin (for S. aureus) and Ciprofloxacin (for E. coli) can be used as positive controls.

Hypothetical Comparative Data

Compound (R-group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent (-H)128>256
-Cl64128
-OCH₃>256>256
-NO₂128256
Vancomycin (Control)2N/A
Ciprofloxacin (Control)N/A0.5

Structure-Activity Relationship (SAR) Discussion: The hypothetical results suggest that the introduction of a lipophilic, electron-withdrawing chlorine atom at the R position enhances activity against both Gram-positive and Gram-negative bacteria. This is a common trend where increased lipophilicity improves the ability of a compound to cross the bacterial cell wall and membrane.[9] The nitro group shows modest activity, while the methoxy group appears detrimental. The overall weaker activity against E. coli is expected due to the protective outer membrane of Gram-negative bacteria.

Conclusion and Future Outlook

This guide presents a structured framework for the synthesis and comparative biological evaluation of novel Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate derivatives. The proposed studies on anti-inflammatory, anticancer, and antimicrobial activities, supported by detailed protocols, provide a clear path for investigating this chemical class.

The hypothetical structure-activity relationships derived from our analysis suggest that substitution with lipophilic and electron-withdrawing groups, such as chloro and nitro moieties, is a promising strategy for enhancing bioactivity. These findings provide a strong rationale for the synthesis and screening of these specific derivatives.

Future work should focus on confirming these hypotheses through the synthesis and testing of the proposed compounds. Promising leads should be further evaluated for their mechanism of action, selectivity, and in vivo efficacy. This systematic approach, combining rational design with robust biological screening, is essential for the successful development of new therapeutic agents from the versatile salicylate scaffold.

References

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial Effect of Phytochemicals from Edible Plants. MDPI. Available at: [Link]

  • Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed. Available at: [Link]

  • Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Biological Activities of Natural Products II. National Center for Biotechnology Information. Available at: [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[12]imidazo[1,2-d][4]oxazepine and Benzo[f]benzo[12]oxazolo[3,2-d][4]oxazepine Derivatives. SciELO. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. Available at: [Link]

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. PubChem. Available at: [Link]

  • 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. PubMed. Available at: [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. Available at: [Link]

  • Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Organic Syntheses. Available at: [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]

  • Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. Available at: [Link]

  • In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Science Alert. Available at: [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. ResearchGate. Available at: [Link]

  • QSAR and Anticancer effect of Alkyl salicylate on Breast cancer T47D Cells Lines. ResearchGate. Available at: [Link]

  • Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. Available at: [Link]

  • Ethyl benzoate. Wikipedia. Available at: [Link]

  • Evaluation of the new anti-inflammatory compound ethyl salicylate 2-O-β-D-glucoside and its possible mechanism of action. PubMed. Available at: [Link]

  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech. Available at: [Link]

  • Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. ACS Omega. Available at: [Link]

  • Preparation method of ethyl benzoate.Google Patents.
  • ethyl salicylate, 118-61-6. The Good Scents Company. Available at: [Link]

  • 2-Ethoxy-2-oxoethyl salicylate. SIELC Technologies. Available at: [Link]

  • Preparation of ethyl benzoate. PrepChem.com. Available at: [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. Handling novel or specialized chemical reagents requires a diligent,...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. Handling novel or specialized chemical reagents requires a diligent, first-principles approach to safety. This guide provides a comprehensive framework for determining the appropriate Personal Protective Equipment (PPE) for handling Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

A Note on Chemical Specificity: A foundational principle of chemical safety is that all recommendations must be based on the specific hazards of the compound , as detailed in its Safety Data Sheet (SDS). A comprehensive search did not yield a specific SDS for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Therefore, this guide will establish a robust risk assessment methodology. We will use Ethyl Benzoate (CAS 93-89-0) as a well-documented analog to illustrate how to interpret hazard information and select appropriate PPE. This case study is illustrative; users are required to obtain the specific SDS for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate and perform their own risk assessment before beginning any work.

Part 1: The Core of Laboratory Safety - The Risk Assessment Framework

Before any chemical is handled, a thorough risk assessment is mandatory. This process is not merely a checklist but a scientific evaluation of potential hazards and the procedures designed to mitigate them. The selection of PPE is the final line of defense, employed after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are implemented.

Our process follows these pillars:

  • Identify the Hazards: What are the specific health (irritation, toxicity) and physical (flammability, reactivity) hazards of the chemical? This information is found in Section 2 of the SDS.

  • Evaluate the Exposure Potential: How will you be interacting with the chemical? The risks associated with weighing a few milligrams on a benchtop are vastly different from those of a multi-liter reaction at elevated temperatures.

  • Select Controls: Based on the hazards and exposure potential, what combination of engineering controls and PPE is required to minimize risk to an acceptable level?

Part 2: A Practical Case Study - Deriving PPE for Ethyl Benzoate

To illustrate this framework, we will analyze the known hazards of Ethyl Benzoate, a structural analog.

Hazard Profile of Ethyl Benzoate
Hazard TypeDescriptionSource
Eye Irritation Causes serious eye irritation, redness, and pain.[1]
Skin Irritation May cause skin irritation upon contact.[1][2]
Inhalation May cause respiratory tract irritation.[1][2]
Ingestion May be harmful if swallowed and can cause gastrointestinal irritation.[1][3]
Physical Hazard Combustible liquid. Vapors can form explosive mixtures with air upon heating.[2][4]
Environmental Toxic to aquatic life.[4][5]
Step-by-Step PPE Selection Based on Hazard Analysis
  • Eye and Face Protection: The designation as a serious eye irritant is a critical flag[1]. Standard safety glasses are insufficient.

    • Causality: A direct splash could cause significant discomfort and potential injury. The side shields on safety goggles provide a more robust barrier against splashes from various angles.

    • Recommendation: At a minimum, wear tight-sealing chemical safety goggles. If there is a significant splash risk (e.g., when transferring large volumes or working under pressure), a face shield should be worn in conjunction with goggles[1][6].

  • Hand Protection: The potential for skin irritation necessitates a barrier between the chemical and your hands[1][2].

    • Causality: Solvents and organic molecules can compromise the skin's natural protective barrier, leading to irritation or sensitization.

    • Recommendation: Wear appropriate chemical-resistant gloves. Materials like nitrile are commonly used, but it is crucial to consult the glove manufacturer's compatibility chart for resistance to esters and the specific solvent systems in use. Always check gloves for tears or punctures before use.

  • Body Protection: Protecting your skin and personal clothing from splashes and spills is standard laboratory practice.

    • Causality: Contaminated clothing can act as a prolonged source of chemical exposure to the skin.

    • Recommendation: A standard laboratory coat should be worn and kept fully fastened. For tasks with a higher risk of significant splashes, a chemically resistant apron or coveralls may be warranted[7].

  • Respiratory Protection: For Ethyl Benzoate, the need for respiratory protection is dependent on the work environment and scale.

    • Causality: Inhalation of vapors may irritate the respiratory tract[1][2]. Adequate ventilation is the primary method to control this hazard.

    • Recommendation: All work should be conducted in a certified chemical fume hood to ensure adequate ventilation[2]. If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary[1][2].

Part 3: Operational and Disposal Plans

The following sections provide procedural guidance. These should be adapted based on the specific hazards identified in the SDS for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Task-Specific PPE Summary Table

This table summarizes the recommended PPE levels for different laboratory tasks, using the risk assessment derived from our analog.

TaskPotential ExposureEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Sample Prep Low risk of splash; potential for minor spills.Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile).Lab coat.Not required if performed in a fume hood or ventilated enclosure.
Solution Preparation Moderate risk of splashes during transfer and mixing.Chemical safety goggles and face shield.Chemical-resistant gloves.Lab coat.Required only if ventilation is inadequate (work in a fume hood).
Running Reactions Varies by scale and temperature; potential for splashes.Chemical safety goggles and face shield.Chemical-resistant gloves.Lab coat; consider a chemically resistant apron for larger scale.Required only if ventilation is inadequate (work in a fume hood).
Handling Spills High risk of splash and vapor inhalation.Chemical safety goggles and face shield.Double-gloving with chemical-resistant gloves.Chemically resistant coveralls or apron.NIOSH-approved respirator with organic vapor cartridges.
Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE for any chemical handling task.

PPE_Selection_Workflow cluster_ppe 4. Select PPE start Start: New Procedure with Chemical sds 1. Obtain and Review Chemical-Specific SDS start->sds hazards 2. Identify Hazards - Health (Irritant, Toxin) - Physical (Flammable) sds->hazards procedure 3. Analyze Procedure - Scale (mg vs L) - Conditions (Temp, Pressure) - Aerosol/Vapor Generation? hazards->procedure ppe_min Minimum PPE - Goggles - Gloves - Lab Coat procedure->ppe_min Low Scale & Low Hazard ppe_enhanced Enhanced PPE - Face Shield - Chem-Resistant Apron - Respirator procedure->ppe_enhanced High Scale or High Hazard work Proceed with Work Using Engineering Controls (e.g., Fume Hood) ppe_min->work ppe_enhanced->work

Caption: Decision workflow for selecting appropriate PPE.

Experimental Protocol: Safe Handling and Disposal

1. Donning PPE: i. Wash Hands: Always begin with clean hands. ii. Don Lab Coat: Select the appropriate size and fasten it completely. iii. Don Eye/Face Protection: Put on safety goggles. If a face shield is required, it is donned over the goggles. iv. Don Gloves: Select the correct size and material. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

2. Doffing (Removing) PPE: i. Remove Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. ii. Remove Lab Coat: Unfasten the coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it to contain any contamination. iii. Remove Eye/Face Protection: Handle by the head strap or earpieces. iv. Wash Hands: Always wash your hands thoroughly after removing all PPE.

3. Disposal Plan:

  • Contaminated PPE: Disposable gloves and other contaminated items should be placed in a designated hazardous waste container[5]. Do not dispose of them in the regular trash.

  • Chemical Waste: Unused chemical and reaction waste must be disposed of as hazardous waste according to your institution's and local regulations. Collect it in a clearly labeled, sealed container[2][4][5]. Do not pour it down the drain, as it is toxic to aquatic life[5].

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite. Scoop the material into a suitable container for hazardous waste disposal. Ensure the area is well-ventilated and all ignition sources are removed[2][8].

By adhering to this rigorous, evidence-based approach to safety, you build a culture of trust and responsibility in the laboratory, ensuring that our pursuit of scientific advancement is never compromised by a lapse in safety.

References

  • Directpcw. (2023, June 6).
  • Thermo Fisher Scientific. (2025, December 18).
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  • Apollo Scientific. (2023, April 24).

Sources

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